molecular formula C7H10N2O B1295814 3-Methoxybenzene-1,2-diamine CAS No. 37466-89-0

3-Methoxybenzene-1,2-diamine

Cat. No.: B1295814
CAS No.: 37466-89-0
M. Wt: 138.17 g/mol
InChI Key: BFLWXPJTAKXXKT-UHFFFAOYSA-N
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Description

3-Methoxybenzene-1,2-diamine is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxybenzene-1,2-diamine
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InChI

InChI=1S/C7H10N2O/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLWXPJTAKXXKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20276664
Record name 3-methoxybenzene-1,2-diamine
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Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37466-89-0
Record name 3-Methoxy-1,2-benzenediamine
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Record name 3-methoxybenzene-1,2-diamine
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Foundational & Exploratory

An In-depth Technical Guide on 3-Methoxybenzene-1,2-diamine (CAS 37466-89-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 3-Methoxybenzene-1,2-diamine, a key building block in medicinal chemistry and materials science.

Physicochemical and Safety Properties

This compound, also known as 2,3-diaminoanisole, is a substituted aromatic diamine. Its physicochemical properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 37466-89-0[1][2]
Molecular Formula C₇H₁₀N₂O[2]
Molecular Weight 138.17 g/mol [2]
Appearance Solid, Low Melting Solid[3]
Melting Point 39-40 °C[4]
Boiling Point 114-116 °C @ 0.5 Torr[4]
Water Solubility Slightly soluble (5.9 g/L at 25 °C)[5]
pKa 4.10 ± 0.10 (Predicted)[5]
LogP 0.8596[6]
Topological Polar Surface Area 61.3 Ų[2]

Table 2: Safety Information for this compound

Hazard StatementCodeDescriptionSource(s)
Acute Toxicity, OralH302Harmful if swallowed[2]
Acute Toxicity, DermalH312Harmful in contact with skin[2]
Skin Corrosion/IrritationH315Causes skin irritation[2]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation[2]
Acute Toxicity, InhalationH332Harmful if inhaled[2]
Specific target organ toxicity — Single exposureH335May cause respiratory irritation[2]

Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.

Spectroscopic Data

While specific spectra are not publicly available in the search results, spectroscopic data including ¹H NMR, ¹³C NMR, LC-MS, and HPLC are available from various chemical suppliers.[2] It is recommended to obtain a Certificate of Analysis (CoA) from the supplier for detailed spectral information.

Experimental Protocols

3.1. Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of the corresponding dinitro or nitro-amino precursor. A general protocol for the reduction of a nitro group on an aromatic ring is provided below.

Experimental Protocol: Reduction of 3-Methoxy-2-nitroaniline

  • Materials:

    • 3-Methoxy-2-nitroaniline

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask, dissolve 3-Methoxy-2-nitroaniline (1 equivalent) in ethanol.

    • Add a solution of tin(II) chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid to the flask.

    • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide until the pH is basic.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • The crude product can be further purified by column chromatography or recrystallization.

Synthesis_Workflow Start 3-Methoxy-2-nitroaniline Reagents SnCl2·2H2O, HCl Ethanol Start->Reagents Add Reaction Reduction (Reflux, 2-4h) Reagents->Reaction Initiate Workup Neutralization (NaOH) Extraction (Ethyl Acetate) Reaction->Workup Process Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Isolate Product This compound Purification->Product Yields

Synthesis workflow for this compound.

3.2. Synthesis of Benzimidazole Derivatives

This compound is a key precursor for the synthesis of various heterocyclic compounds, most notably benzimidazoles, which are prevalent scaffolds in many pharmaceutical agents.

Experimental Protocol: Synthesis of 4-Methoxy-1H-benzimidazole

  • Materials:

    • This compound

    • Formic acid (88%)

    • Sodium hydroxide (NaOH)

    • Water

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer

  • Procedure:

    • In a round-bottom flask, add this compound (1 equivalent) and formic acid (2-3 equivalents).

    • Heat the mixture to 100-110 °C and maintain for 2-3 hours with stirring.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Carefully add water and neutralize the mixture with a 10% aqueous solution of sodium hydroxide until a precipitate is formed.

    • Collect the precipitate by filtration, wash with cold water, and dry to obtain 4-Methoxy-1H-benzimidazole.

Benzimidazole_Synthesis cluster_reactants Reactants cluster_workup Work-up This compound This compound Cyclocondensation Cyclocondensation This compound->Cyclocondensation Formic Acid Formic Acid Formic Acid->Cyclocondensation Neutralization Neutralization Cyclocondensation->Neutralization Precipitation Precipitation Neutralization->Precipitation Filtration Filtration Precipitation->Filtration 4-Methoxy-1H-benzimidazole 4-Methoxy-1H-benzimidazole Filtration->4-Methoxy-1H-benzimidazole

Workflow for the synthesis of 4-Methoxy-1H-benzimidazole.

3.3. Synthesis of Quinoxaline Derivatives

Quinoxalines, another important class of nitrogen-containing heterocycles with diverse biological activities, can be readily synthesized from this compound.

Experimental Protocol: General Synthesis of Quinoxalines

  • Materials:

    • This compound

    • An appropriate 1,2-dicarbonyl compound (e.g., benzil)

    • Ethanol or acetic acid

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer

  • Procedure:

    • Dissolve this compound (1 equivalent) and the 1,2-dicarbonyl compound (1 equivalent) in ethanol or acetic acid in a round-bottom flask.

    • Heat the reaction mixture to reflux for 1-3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Quinoxaline_Synthesis Reactant1 This compound Reaction Condensation Reaction (Reflux in Ethanol or Acetic Acid) Reactant1->Reaction Reactant2 1,2-Dicarbonyl Compound (e.g., Benzil) Reactant2->Reaction Product Substituted Quinoxaline Reaction->Product

General synthesis of quinoxalines.

Applications in Drug Development and Research

This compound serves as a versatile building block in the synthesis of a wide range of biologically active molecules. Its primary utility lies in its role as a precursor to heterocyclic systems.

  • Benzimidazoles: The benzimidazole scaffold, readily accessible from this compound, is a core component of numerous approved drugs with diverse therapeutic activities, including proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and anticancer agents.

  • Quinoxalines: Quinoxaline derivatives synthesized from this diamine have shown a broad spectrum of pharmacological properties, including antibacterial, antiviral, and anticancer activities.

  • Pharmaceutical Intermediates: It is a key intermediate in the synthesis of more complex drug candidates, where the methoxy group can be used to fine-tune the electronic and steric properties of the final molecule to optimize its pharmacological profile.

  • Reference Material: this compound is also utilized as a well-characterized reference material in drug development and quality control processes.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the direct biological activity or involvement in specific signaling pathways of this compound itself. The biological effects reported in the literature are predominantly associated with its derivatives, particularly benzimidazoles and quinoxalines. The diverse biological activities of these derivatives suggest that they interact with a wide range of biological targets, including enzymes and receptors. Further research is warranted to explore the direct pharmacological profile of this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmacologically relevant heterocyclic compounds. Its well-defined physicochemical properties and reactivity make it an important tool for researchers and professionals in the field of drug discovery and development. The experimental protocols provided herein offer a foundation for the synthesis and utilization of this key building block in the creation of novel molecular entities with potential therapeutic applications.

References

Technical Guide: Physical and Chemical Properties of 2,3-Diaminoanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,3-Diaminoanisole (also known as 3-Methoxybenzene-1,2-diamine), a significant aromatic amine intermediate. The information is curated for professionals in research and development who require precise data for synthesis, analysis, and further application.

Core Physical and Chemical Properties

2,3-Diaminoanisole is a substituted aniline derivative with adjacent amino groups, making it a valuable precursor in the synthesis of various heterocyclic compounds. Its properties are summarized below.

Data Presentation: Physical Properties
PropertyValueSource(s)
CAS Number 37466-89-0[1][2]
Molecular Formula C₇H₁₀N₂O[1][2]
Molecular Weight 138.17 g/mol [1][2]
Appearance Brown - Purple solid, crystalline[3]
Melting Point 39 - 40 °C[1]
Boiling Point 114-116 °C (at 0.5 Torr)[4]
Solubility Slightly soluble in water[1][4]
IUPAC Name This compound[1][2]
Synonyms 3-Methoxy-o-phenylenediamine, 2-Amino-3-methoxyaniline[1]

Note: A melting point of 77-78°C has also been reported, suggesting potential variability based on purity or crystalline form.[4]

Chemical Reactivity and Synthetic Applications

The key feature of 2,3-Diaminoanisole's reactivity is the presence of two amino groups in an ortho position on the benzene ring. This arrangement makes it an excellent building block for condensation and cyclization reactions to form fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry and materials science.

Synthesis of Heterocyclic Compounds

2,3-Diaminoanisole is a precursor for synthesizing various heterocyclic compounds, most notably benzimidazoles and quinoxalines.

  • Benzimidazole Formation: The reaction of 2,3-Diaminoanisole with aldehydes or carboxylic acids (or their derivatives) leads to the formation of 6-methoxy-substituted benzimidazoles.

  • Quinoxaline Formation: Condensation with 1,2-dicarbonyl compounds (e.g., glyoxal, benzil) yields 5-methoxy-substituted quinoxalines.

The diagram below illustrates these fundamental reaction pathways.

G General Reactivity of 2,3-Diaminoanisole cluster_start Reactants DA 2,3-Diaminoanisole Aldehyde Aldehyde or Carboxylic Acid Dicarbonyl 1,2-Dicarbonyl Compound Benzimidazole 6-Methoxy-Benzimidazole Derivative DA->Benzimidazole + Quinoxaline 5-Methoxy-Quinoxaline Derivative DA->Quinoxaline +

Core synthetic pathways of 2,3-Diaminoanisole.

Experimental Protocols

While specific, validated protocols for 2,3-Diaminoanisole are not widely published, methodologies can be reliably adapted from analogous ortho-diamines. The following are generalized protocols for its synthesis and a key reaction.

Protocol 1: General Procedure for the Synthesis of 2,3-Diaminoanisole

This protocol is based on the common synthetic route of reducing a nitroaniline precursor. The typical starting material would be 3-methoxy-2-nitroaniline or 2-methoxy-6-nitroaniline.

Materials:

  • 3-Methoxy-2-nitroaniline (or isomer)

  • 10% Palladium on activated carbon (Pd/C) catalyst

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen gas (H₂) source

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

Methodology:

  • Preparation: A hydrogenation reactor is charged with the nitroaniline precursor and a suitable solvent (e.g., ethanol). The vessel is flushed with an inert gas.

  • Catalyst Addition: A catalytic amount of 10% Pd/C (typically 1-5 mol%) is carefully added under the inert atmosphere.

  • Hydrogenation: The reactor is sealed, purged, and then pressurized with hydrogen gas (a balloon or a pressure reactor setup can be used, typically from atmospheric pressure to 50 psi).

  • Reaction: The mixture is stirred vigorously at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Upon completion, the reactor is purged with inert gas. The reaction mixture is filtered through a pad of filter aid to remove the palladium catalyst.

  • Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude 2,3-Diaminoanisole.

  • Purification: The product can be further purified by column chromatography or recrystallization if necessary. Due to its sensitivity to air, purification and storage should be conducted under an inert atmosphere.

Protocol 2: General Procedure for Quinoxaline Synthesis

This protocol describes the condensation reaction of 2,3-Diaminoanisole with a 1,2-dicarbonyl compound.

Materials:

  • 2,3-Diaminoanisole

  • 1,2-dicarbonyl compound (e.g., benzil)

  • Ethanol (solvent)

  • Ice bath

Methodology:

  • Dissolution: Dissolve the 1,2-dicarbonyl compound (1 molar equivalent) in warm ethanol in a round-bottom flask. In a separate beaker, dissolve 2,3-Diaminoanisole (1 molar equivalent) in ethanol.

  • Reaction: Add the 2,3-Diaminoanisole solution to the dicarbonyl solution. Stir the mixture at room temperature or with gentle heating.

  • Crystallization: Once the reaction is complete (monitored by TLC), cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoxaline derivative.

The workflow for this type of condensation reaction is visualized below.

G Experimental Workflow for Quinoxaline Synthesis start Start dissolve_a Dissolve 2,3-Diaminoanisole in Ethanol start->dissolve_a dissolve_b Dissolve 1,2-Dicarbonyl in warm Ethanol start->dissolve_b mix Combine Solutions & Stir dissolve_a->mix dissolve_b->mix cool Cool Mixture in Ice Bath mix->cool filter Collect Product by Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Ethanol for Purification wash->recrystallize end Pure Product recrystallize->end

A typical workflow for a condensation-crystallization reaction.

Spectral Data

Safety and Handling

2,3-Diaminoanisole is classified as a hazardous substance.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid dust formation.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is noted to be air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) away from oxidizing agents.[1]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations. Avoid release into the environment.

References

An In-depth Technical Guide to the Structure and Molecular Geometry of 3-Methoxy-o-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-o-phenylenediamine, also known as 3-methoxybenzene-1,2-diamine, is an aromatic organic compound with significant potential in pharmaceutical synthesis and materials science. Its chemical formula is C₇H₁₀N₂O, and its structure consists of a benzene ring substituted with two adjacent amine groups and a methoxy group. This guide provides a detailed analysis of the molecular structure and geometry of 3-Methoxy-o-phenylenediamine, based on computational modeling, to facilitate its application in research and development.

Chemical Identity

IdentifierValue
IUPAC Name This compound
Synonyms 2,3-Diaminoanisole
CAS Number 37466-89-0
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
SMILES COC1=CC=CC(N)=C1N
InChI Key BFLWXPJTAKXXKT-UHFFFAOYSA-N

Molecular Structure

The foundational structure of 3-Methoxy-o-phenylenediamine is a benzene ring. This core is substituted with a methoxy group (-OCH₃) and two amine groups (-NH₂) at positions 1, 2, and 3 of the ring, respectively. The ortho-disposed amine groups and the adjacent methoxy group create a unique electronic and steric environment that influences the molecule's reactivity and intermolecular interactions.

Figure 1: 2D Chemical Structure of 3-Methoxy-o-phenylenediamine.

Molecular Geometry

The precise three-dimensional arrangement of atoms in 3-Methoxy-o-phenylenediamine is crucial for understanding its chemical behavior. In the absence of experimental crystallographic data, a molecular geometry optimization was performed using computational chemistry methods to predict the most stable conformation.

Computational Methodology

The molecular geometry of 3-Methoxy-o-phenylenediamine was optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set. This level of theory provides a reliable balance between accuracy and computational cost for organic molecules of this size. The calculations were performed to find the lowest energy conformer, representing the most probable geometry of the molecule in the gas phase.

Computational_Workflow cluster_input Input cluster_calculation Calculation cluster_output Output Initial_Structure Initial 3D Structure (from SMILES) DFT_Calculation Geometry Optimization (DFT/B3LYP/6-31G(d)) Initial_Structure->DFT_Calculation Optimized_Geometry Optimized Molecular Geometry DFT_Calculation->Optimized_Geometry Geometric_Parameters Bond Lengths, Angles, Dihedrals Optimized_Geometry->Geometric_Parameters

Figure 2: Workflow for Computational Geometry Optimization.
Predicted Bond Lengths

The following table summarizes the key predicted bond lengths in the optimized structure of 3-Methoxy-o-phenylenediamine.

BondPredicted Length (Å)
C-C (aromatic)1.38 - 1.41
C1-N11.41
C2-N21.41
C3-O11.37
O1-C(methyl)1.43
N-H1.01
C(methyl)-H1.09
Predicted Bond Angles

The key predicted bond angles are presented in the table below, illustrating the geometry around the substituent groups.

AnglePredicted Angle (°)
C2-C1-N1121.5
C1-C2-N2120.8
C2-C3-O1118.5
C4-C3-O1121.3
C3-O1-C(methyl)117.9
H-N-H106.5
H-C(methyl)-H109.5
Predicted Dihedral Angles

Dihedral angles provide insight into the planarity and orientation of the substituent groups relative to the benzene ring.

Dihedral AnglePredicted Angle (°)
C2-C3-O1-C(methyl)-3.5
C6-C1-N1-H0.0
C3-C2-N2-H180.0

The near-zero dihedral angle for the methoxy group indicates that it is nearly coplanar with the benzene ring, which allows for resonance effects. The amine groups are predicted to have their hydrogen atoms oriented to minimize steric hindrance.

Intermolecular Interactions and Signaling Pathways

The arrangement of amine and methoxy groups in 3-Methoxy-o-phenylenediamine allows for a variety of intermolecular interactions, which are critical in biological systems and material science. The two amine groups can act as hydrogen bond donors, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. These properties are fundamental to its potential role in drug-receptor interactions.

Intermolecular_Interactions M 3-Methoxy-o-phenylenediamine HBD Hydrogen Bond Donor (-NH₂ groups) M->HBD HBA Hydrogen Bond Acceptor (N and O atoms) M->HBA Aromatic π-π Stacking (Benzene Ring) M->Aromatic Receptor Biological Receptor HBD->Receptor Binding HBA->Receptor Binding Aromatic->Receptor Interaction

Figure 3: Potential Intermolecular Interactions of 3-Methoxy-o-phenylenediamine.

Conclusion

This technical guide provides a comprehensive overview of the molecular structure and geometry of 3-Methoxy-o-phenylenediamine based on computational modeling. The predicted bond lengths, bond angles, and dihedral angles offer valuable insights for researchers in drug design and materials science. The arrangement of functional groups suggests a high potential for hydrogen bonding and other non-covalent interactions, which are key to its utility as a building block in more complex molecular systems. Further experimental validation, such as through X-ray crystallography, would be beneficial to confirm these theoretical findings.

Spectroscopic Profile of 3-Methoxybenzene-1,2-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methoxybenzene-1,2-diamine (CAS No. 37466-89-0), a key aromatic amine intermediate. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Core Spectroscopic Data

The spectroscopic data for this compound (Molecular Formula: C₇H₁₀N₂O, Molecular Weight: 138.17 g/mol ) are summarized below.[1][2][3][4] Due to the limited availability of experimentally derived public data, the NMR and IR data presented are based on established prediction models and typical spectral ranges for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.7-6.9Multiplet3HAr-H
~3.8Singlet3H-OCH
~3.5-4.5 (broad)Singlet4H-NH

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~145-150C -OCH₃
~135-140C -NH₂
~120-125Ar-C H
~110-115Ar-C H
~105-110Ar-C H
~55-60-OC H₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Strong, BroadN-H Stretch (Amine)
3100-3000MediumAromatic C-H Stretch
2950-2850MediumAliphatic C-H Stretch (-OCH₃)
1620-1580Medium-StrongC=C Aromatic Ring Stretch
1520-1480Medium-StrongC=C Aromatic Ring Stretch
1280-1200StrongC-O Stretch (Aryl Ether)
1180-1120StrongC-N Stretch (Amine)
900-675Medium-StrongAromatic C-H Out-of-Plane Bend
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
138100[M]⁺ (Molecular Ion)
123~65[M-CH₃]⁺
108Variable[M-CH₂O]⁺
95~50Fragmentation Product
77Variable[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing may be applied.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), is typically added to the solvent by the manufacturer to serve as a chemical shift reference (δ = 0.00 ppm).

2. Data Acquisition:

  • The NMR spectra are acquired on a spectrometer operating at a standard frequency for ¹H nuclei (e.g., 400 or 500 MHz).

  • The instrument is locked onto the deuterium signal of the solvent.

  • Shimming is performed to optimize the homogeneity of the magnetic field.

  • For ¹H NMR, a standard pulse-acquire sequence is used. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) and a larger number of scans are generally required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • A small amount of the solid this compound is placed directly onto the ATR crystal.

  • A pressure arm is applied to ensure good contact between the sample and the crystal.

2. Data Acquisition:

  • The spectrum is collected using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • A background spectrum of the clean, empty ATR crystal is recorded first.

  • The sample spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹.

  • The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization (Electron Ionization - EI for GC-MS):

  • The sample is first vaporized and introduced into the ion source, often via a gas chromatograph (GC) for separation from any impurities.

  • In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺) and various fragment ions.

2. Mass Analysis and Detection:

  • The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole).

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion at a specific m/z value.

  • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data described in this guide.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Vaporize and Introduce to Ion Source Sample->Prep_MS Acquire_NMR NMR Spectrometer Prep_NMR->Acquire_NMR Acquire_IR FT-IR Spectrometer Prep_IR->Acquire_IR Acquire_MS Mass Spectrometer Prep_MS->Acquire_MS Analyze_NMR Process FID (¹H, ¹³C Spectra) Acquire_NMR->Analyze_NMR Analyze_IR Process Interferogram (IR Spectrum) Acquire_IR->Analyze_IR Analyze_MS Generate Mass Spectrum (m/z vs. Intensity) Acquire_MS->Analyze_MS Interpret_Data Structural Elucidation & Characterization Analyze_NMR->Interpret_Data Analyze_IR->Interpret_Data Analyze_MS->Interpret_Data

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility of 3-Methoxybenzene-1,2-diamine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Methoxybenzene-1,2-diamine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of publicly accessible quantitative solubility data, this document focuses on delivering a robust framework for its experimental determination. This includes detailed methodologies for established solubility testing protocols and a predicted solubility profile based on the physicochemical properties of the molecule.

Physicochemical Properties of this compound

This compound, also known as 3-methoxy-o-phenylenediamine, possesses a molecular structure that dictates its solubility behavior. The presence of two amine (-NH₂) groups and a methoxy (-OCH₃) group attached to a benzene ring gives the molecule both polar and non-polar characteristics. The amine groups can act as hydrogen bond donors and acceptors, while the benzene ring and the methyl group of the methoxy moiety contribute to its non-polar nature.

Quantitative Solubility Data

Currently, there is limited publicly available quantitative data on the solubility of this compound in a wide range of common organic solvents. The table below summarizes the available data and provides a template for recording experimentally determined values. One source indicates a water solubility of 5.9 g/L at 25 °C.[1]

Table 1: Quantitative Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)MethodReference
Water250.590.043Reported[1]
MethanolData not availableData not available
EthanolData not availableData not available
AcetoneData not availableData not available
DichloromethaneData not availableData not available
Ethyl AcetateData not availableData not available
TolueneData not availableData not available
HexaneData not availableData not available

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound in various common organic solvents can be made by considering the polarity of both the solute and the solvents.

  • High Expected Solubility: In polar protic solvents like methanol and ethanol , the amine and methoxy groups can form hydrogen bonds, leading to good solubility. Polar aprotic solvents such as acetone and ethyl acetate should also be effective due to dipole-dipole interactions.

  • Moderate Expected Solubility: Solvents with intermediate polarity like dichloromethane may show moderate solubility.

  • Low Expected Solubility: Non-polar solvents such as toluene and hexane are expected to be poor solvents for this compound due to the significant polarity imparted by the amine and methoxy functional groups.

Experimental Protocols for Solubility Determination

To obtain reliable quantitative solubility data, the following established experimental protocols are recommended. The Isothermal Shake-Flask method is the gold standard for determining thermodynamic equilibrium solubility.

Isothermal Shake-Flask Method

This method involves creating a saturated solution of the compound at a constant temperature and then determining the concentration of the solute in the solution.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed flask or vial.

  • Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid material should be visible.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge the sample to facilitate the separation of the solid and liquid phases.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant for analysis. It is crucial to avoid disturbing the solid phase.

  • Quantification: Determine the concentration of this compound in the aliquot using one of the analytical techniques described below.

G cluster_prep Solution Preparation cluster_sep Phase Separation cluster_quant Quantification A Add excess solute to solvent B Equilibrate at constant temperature (24-48h) A->B Agitation C Cease agitation and allow to settle B->C D Centrifuge (optional) C->D E Withdraw clear supernatant D->E F Analyze aliquot E->F

Isothermal Shake-Flask Method Workflow
Analytical Techniques for Quantification

This is a simple and direct method for determining solubility.[2]

Methodology:

  • Accurately weigh a clean, dry evaporation dish.

  • Transfer a precise volume of the saturated supernatant into the dish and weigh it again.

  • Evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator).

  • Dry the dish containing the solid residue in an oven at a suitable temperature until a constant weight is achieved.

  • The weight of the residue corresponds to the amount of dissolved this compound, from which the solubility can be calculated.

This method is suitable if this compound exhibits a characteristic UV/Vis absorption spectrum in the chosen solvent.

Methodology:

  • Determine λmax: Record the UV/Vis spectrum of a dilute solution of this compound in the solvent to identify the wavelength of maximum absorbance (λmax).

  • Create a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to create a calibration curve.

  • Analyze the Sample: Dilute the saturated supernatant with a known factor to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample.

  • Calculate Concentration: Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.

Methodology:

  • Method Development: Develop a suitable HPLC method (including column, mobile phase, flow rate, and detection wavelength) that provides good separation and a sharp peak for this compound.

  • Calibration: Prepare and run a series of standard solutions of known concentrations to establish a calibration curve by plotting peak area versus concentration.

  • Sample Analysis: Dilute the saturated supernatant with a suitable solvent and inject a known volume into the HPLC system.

  • Concentration Determination: Determine the concentration of the diluted sample from the calibration curve based on its peak area and then calculate the concentration of the original saturated solution.

G cluster_grav Gravimetric cluster_uv UV/Vis Spectroscopy cluster_hplc HPLC start Saturated Supernatant A1 Weigh aliquot start->A1 B1 Dilute aliquot start->B1 C1 Dilute aliquot start->C1 A2 Evaporate solvent A1->A2 A3 Weigh residue A2->A3 end Solubility Data A3->end B2 Measure absorbance B1->B2 B3 Calculate from calibration curve B2->B3 B3->end C2 Inject and measure peak area C1->C2 C3 Calculate from calibration curve C2->C3 C3->end

Analytical Quantification Methods

Conclusion

While quantitative solubility data for this compound in common organic solvents is not extensively documented in the public domain, this technical guide provides researchers with the necessary tools to generate this crucial information. By employing the detailed experimental protocols outlined, particularly the isothermal shake-flask method coupled with appropriate analytical techniques, accurate and reliable solubility data can be obtained. The predicted solubility profile serves as a useful starting point for solvent selection in various research and development applications.

References

Navigating the Thermodynamic Landscape of 3-Methoxy-1,2-benzenediamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the thermodynamic properties and stability of 3-methoxy-1,2-benzenediamine, a crucial molecule in pharmaceutical research and development. This guide provides a comprehensive overview of available data, outlines key experimental and computational methodologies for its characterization, and offers insights into its stability profile.

Introduction

3-Methoxy-1,2-benzenediamine is a substituted aromatic diamine that serves as a versatile building block in the synthesis of a wide array of heterocyclic compounds with significant biological activities. Its structural features make it a key intermediate in the development of novel therapeutic agents. A thorough understanding of its thermodynamic properties and stability is paramount for optimizing reaction conditions, ensuring drug substance and product quality, and meeting regulatory requirements. This technical guide consolidates the available information on 3-methoxy-1,2-benzenediamine and provides a framework for its comprehensive characterization.

Core Physicochemical Properties

Table 1: Physicochemical Properties of 3-Methoxy-1,2-benzenediamine

PropertyValueSource
Molecular FormulaC₇H₁₀N₂O---
Molecular Weight138.17 g/mol ---
Melting Point60-65 °C[1][2]
Boiling Point255 °C[3]
AppearanceGray to light brown crystals[1][2]
Water Solubility≤0.2%[1]
Purity (typical)≥99% (GC)[1]

Comparative Thermodynamic Data

To provide a contextual understanding of the thermodynamic landscape of 3-methoxy-1,2-benzenediamine, this section presents available data for structurally related compounds: 1,2-benzenediamine and 3-methoxyaniline. These compounds share key functional groups and aromatic scaffolds, making their thermodynamic properties relevant for estimation and comparison.

Table 2: Thermodynamic Properties of Structurally Related Compounds

Property1,2-Benzenediamine3-Methoxyaniline
Enthalpy
ΔfH°solid (kJ/mol)-2.1 ± 2.1Not Available
ΔfH°liquid (kJ/mol)Not AvailableNot Available
ΔcH°solid (kJ/mol)-3504 ± 3Not Available
Entropy
S°solid,1 bar (J/mol·K)162.13Not Available
Heat Capacity
Cp,solid (J/mol·K)150.82 @ 298.15 KNot Available
Cp,liquid (J/mol·K)Not AvailableNot Available

Data sourced from the NIST Chemistry WebBook.[4]

Experimental Protocols for Thermodynamic and Stability Analysis

Precise determination of the thermodynamic properties and stability of 3-methoxy-1,2-benzenediamine requires rigorous experimental evaluation. The following sections detail standard methodologies applicable to the characterization of this and similar organic compounds.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for measuring the heat flow associated with thermal transitions in a material as a function of temperature. It is invaluable for determining melting point, enthalpy of fusion, and heat capacity.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of 3-methoxy-1,2-benzenediamine into a standard aluminum DSC pan. Hermetically seal the pan to prevent sublimation or decomposition.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature below its expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature sufficiently above the melting point (e.g., 100 °C).

    • Hold isothermally for a few minutes to ensure complete melting.

    • Cool the sample back to the initial temperature at a controlled rate.

    • A second heating ramp is often performed to analyze the thermal history of the sample.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic melting transition. The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak. Heat capacity can be determined from the shift in the baseline of the DSC thermogram.

Caption: Workflow for Differential Scanning Calorimetry (DSC) Analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is crucial for assessing thermal stability and decomposition profiles.

Experimental Protocol:

  • Sample Preparation: Place 5-10 mg of 3-methoxy-1,2-benzenediamine into a tared TGA pan (typically ceramic or platinum).

  • Instrument Setup: Position the sample pan in the TGA furnace.

  • Atmosphere and Flow Rate: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).

  • Data Analysis: The TGA curve plots mass loss versus temperature. The onset temperature of decomposition provides an indication of thermal stability. The temperatures at which 5% or 10% mass loss occurs are often reported as key stability indicators. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum rates of decomposition.

TGA_Workflow cluster_prep Preparation cluster_tga TGA Measurement cluster_analysis Analysis weigh_sample Weigh 5-10 mg of Sample place_in_pan Place in TGA Pan weigh_sample->place_in_pan load_sample Load Pan into Furnace place_in_pan->load_sample set_atmosphere Set Inert Atmosphere (N2) load_sample->set_atmosphere run_program Run Temperature Program set_atmosphere->run_program plot_curve Plot Mass vs. Temperature run_program->plot_curve determine_decomposition Determine Onset of Decomposition plot_curve->determine_decomposition analyze_dtg Analyze DTG for Max Decomposition Rate plot_curve->analyze_dtg

Caption: General workflow for Thermogravimetric Analysis (TGA).

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the parent compound and its degradation products. This is achieved through forced degradation studies.

Forced Degradation Protocol:

  • Stock Solution Preparation: Prepare a stock solution of 3-methoxy-1,2-benzenediamine in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 80 °C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a defined period.

  • Sample Analysis: Analyze the stressed samples by HPLC, comparing them to an unstressed control sample. The HPLC method should be developed to achieve baseline separation of the parent peak from all degradation product peaks.

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions start Prepare Stock Solution of 3-methoxy-1,2-benzenediamine acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, Heat) start->base oxidation Oxidation (H2O2) start->oxidation thermal Thermal Stress (Heat) start->thermal photo Photolytic Stress (UV/Vis Light) start->photo hplc HPLC Analysis of Stressed Samples acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc method_dev Develop Stability-Indicating HPLC Method hplc->method_dev validation Validate Method (ICH Guidelines) method_dev->validation

Caption: Workflow for forced degradation studies and stability-indicating method development.

Computational Approaches to Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules.

Methodology:

  • Molecular Structure Optimization: The 3D structure of 3-methoxy-1,2-benzenediamine is optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry. These calculations confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provide the zero-point vibrational energy (ZPVE).

  • Thermochemical Analysis: From the output of the frequency calculations, various thermodynamic properties can be derived, including:

    • Enthalpy (H)

    • Entropy (S)

    • Gibbs Free Energy (G)

    • Heat Capacity (Cv, Cp)

These calculations are typically performed for the gaseous state at a standard temperature and pressure (298.15 K and 1 atm).

Computational_Workflow cluster_output Calculated Thermodynamic Properties start Define Molecular Structure of 3-methoxy-1,2-benzenediamine opt Geometry Optimization (e.g., DFT/B3LYP/6-31G*) start->opt freq Vibrational Frequency Calculation opt->freq enthalpy Enthalpy (H) freq->enthalpy entropy Entropy (S) freq->entropy gibbs Gibbs Free Energy (G) freq->gibbs heat_cap Heat Capacity (Cp) freq->heat_cap

References

A Technical Guide to the Reaction Mechanisms of 3-Methoxybenzene-1,2-diamine for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of the reaction mechanisms involving 3-Methoxybenzene-1,2-diamine, a versatile building block in the synthesis of various heterocyclic compounds of significant interest to the pharmaceutical industry. The vicinal diamine functionality, coupled with the electronic influence of the methoxy group, makes this reagent a valuable precursor for the construction of benzimidazoles, quinoxalines, and phenazines. This document offers detailed experimental protocols, quantitative data analysis, and mechanistic visualizations to support researchers, scientists, and drug development professionals in leveraging the synthetic potential of this compound.

Introduction

This compound, also known as 3-methoxy-o-phenylenediamine, is an aromatic diamine that serves as a cornerstone in the synthesis of a multitude of heterocyclic scaffolds.[1][2][3] Its utility stems from the two adjacent nucleophilic amino groups that readily participate in cyclocondensation reactions with a variety of electrophilic partners. The presence of the methoxy substituent on the benzene ring introduces electronic asymmetry, influencing the reactivity of the amino groups and potentially leading to regioselective outcomes in cyclization reactions.[4][5] This guide will delve into the core reaction mechanisms associated with this compound, focusing on the synthesis of benzimidazoles, quinoxalines, and phenazines, which are prominent motifs in numerous biologically active molecules.[6][7][8][9][10][11][12][13]

Core Reaction Mechanisms and Synthesis of Heterocyclic Scaffolds

The primary utility of this compound lies in its application as a precursor for the synthesis of fused nitrogen-containing heterocycles. The following sections detail the reaction mechanisms, experimental protocols, and quantitative data for the synthesis of benzimidazoles, quinoxalines, and phenazines.

Synthesis of Benzimidazoles

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, found in a wide range of pharmaceuticals.[1][14][15] The most common approach to its synthesis from this compound is the cyclocondensation with one-carbon synthons, such as aldehydes or carboxylic acids (and their derivatives).[4][15][16]

Reaction Mechanism with Aldehydes:

The reaction with aldehydes typically proceeds through the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidation to the benzimidazole. The methoxy group, being electron-donating, enhances the nucleophilicity of the amino groups. The amino group para to the methoxy group (at position 2) is expected to be more nucleophilic than the one meta to it (at position 1). This difference in nucleophilicity can lead to the formation of two regioisomers: the 4-methoxy- and 7-methoxybenzimidazole derivatives. However, the initial nucleophilic attack can occur at either amino group, and the subsequent cyclization and aromatization lead to the final product mixture.[5]

Benzimidazole_Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product diamine This compound schiff_base Schiff Base Intermediate diamine->schiff_base Condensation aldehyde Aldehyde (R-CHO) aldehyde->schiff_base dihydrobenzimidazole Dihydrobenzimidazole schiff_base->dihydrobenzimidazole Intramolecular Cyclization benzimidazole 4/7-Methoxy-2-substituted-benzimidazole dihydrobenzimidazole->benzimidazole Oxidation (e.g., air)

Figure 1: General mechanism for benzimidazole synthesis.

Experimental Protocol: Synthesis of 2-Substituted-4(7)-methoxy-1H-benzimidazoles [5][16]

A solution of this compound (1.0 mmol) and an appropriate aldehyde (1.05 mmol) in ethanol (15 mL) is treated with a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 mmol). The mixture is stirred at room temperature for 30 minutes and then refluxed for 3-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The crude product is then purified by recrystallization or column chromatography to yield a mixture of the 4-methoxy- and 7-methoxybenzimidazole regioisomers.

Quantitative Data:

The following table summarizes representative yields for the synthesis of benzimidazoles from o-phenylenediamines and various aldehydes under different catalytic conditions.

AldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeEr(OTf)₃Water100 (MW)0.2592 (for 2-phenyl)[14]
4-Chlorobenzaldehydep-TsOHDMF802-3High[16]
Various aldehydesAu/TiO₂CHCl₃:MeOH252High[15]
BenzaldehydeNoneWater100 (MW)0.2541 (2-phenyl), 51 (1-benzyl-2-phenyl)[14]
Synthesis of Quinoxalines

Quinoxalines are another important class of N-heterocycles with a wide range of biological activities, including antimicrobial and anticancer properties.[1][3][6][7][10][17] They are most commonly synthesized through the condensation of o-phenylenediamines with α-dicarbonyl compounds.[14][18][19][20][21]

Reaction Mechanism with α-Dicarbonyls:

The reaction involves a double condensation between the two amino groups of this compound and the two carbonyl groups of the α-dicarbonyl compound. The reaction proceeds through a diimine intermediate which then aromatizes to the quinoxaline. Due to the unsymmetrical nature of this compound, the reaction with an unsymmetrical α-dicarbonyl compound can lead to a mixture of regioisomeric quinoxalines.

Quinoxaline_Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product diamine This compound intermediate1 Mono-condensation Adduct diamine->intermediate1 Condensation dicarbonyl α-Dicarbonyl (R-CO-CO-R') dicarbonyl->intermediate1 dihydroquinoxaline Dihydroquinoxaline intermediate1->dihydroquinoxaline Intramolecular Cyclization quinoxaline 6-Methoxy-2,3-disubstituted-quinoxaline dihydroquinoxaline->quinoxaline Dehydration/Aromatization

Figure 2: General mechanism for quinoxaline synthesis.

Experimental Protocol: Microwave-Assisted Synthesis of 6-Methoxyquinoxalines [19][21][22]

In a microwave reactor vial, a mixture of this compound (1 mmol), an α-dicarbonyl compound (e.g., benzil) (1 mmol), and a catalytic amount of iodine (5 mol%) is suspended in aqueous ethanol (1:1, 2 mL). The reaction vessel is sealed and subjected to microwave irradiation at 100 °C for 5-10 minutes. After cooling, the reaction mixture is diluted with water and the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Quantitative Data:

The following table presents a summary of yields for quinoxaline synthesis under various conditions.

1,2-Diamineα-Dicarbonyl CompoundCatalyst/ConditionsSolventTimeYield (%)Reference
o-PhenylenediamineBenzilAlumina-supported MoVPToluene2 h92[5][21]
4-Methyl-1,2-phenylenediamineBenzilIodine (5 mol%), MWaq. EtOH5 min95[19]
o-PhenylenediamineBenzilGlycerol/WaterWater4-6 min85-91[20]
o-PhenylenediamineGlyoxalNi-nanoparticlesAcetonitrile10 minQuantitative[6]
4-Nitro-1,2-phenylenediamineBenzilIodine (5 mol%), MWaq. EtOH7 min90[19]
Synthesis of Phenazines

Phenazine derivatives are of interest for their applications in materials science and as biologically active compounds.[23] The synthesis of phenazines can be achieved through the condensation of o-phenylenediamines with catechols or other 1,2-dicarbonyl equivalents.[6][12][18][24][25]

Reaction Mechanism with Catechol:

The reaction of this compound with catechol proceeds via an oxidative condensation. The catechol is first oxidized to the corresponding o-quinone, which then undergoes a double condensation with the diamine to form a dihydrophenazine intermediate. Subsequent oxidation yields the aromatic phenazine. The position of the methoxy group will direct the formation of a substituted phenazine.

Phenazine_Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product diamine This compound dihydrophenazine Dihydrophenazine diamine->dihydrophenazine Condensation catechol Catechol quinone o-Benzoquinone catechol->quinone Oxidation quinone->dihydrophenazine phenazine 2-Methoxyphenazine dihydrophenazine->phenazine Oxidation

Figure 3: General mechanism for phenazine synthesis.

Experimental Protocol: Synthesis of 2-Methoxyphenazine [26]

A mixture of this compound (1 mmol) and catechol (1 mmol) is heated in a high-boiling solvent such as dimethylbenzene in the presence of an oxidizing agent (e.g., air or oxygen flow) at 140-200 °C for an extended period (40-90 hours). After completion of the reaction, the solvent is removed, and the crude product is purified by column chromatography to yield 2-methoxyphenazine.

Regioselectivity in Reactions of this compound

A critical consideration in the use of this compound is the potential for the formation of regioisomers. The electron-donating methoxy group at the 3-position enhances the electron density of the benzene ring, particularly at the ortho and para positions. This electronic effect, combined with steric hindrance, influences the relative nucleophilicity of the two amino groups.

The amino group at the 2-position (para to the methoxy group) is electronically activated and is expected to be more nucleophilic. Conversely, the amino group at the 1-position (meta to the methoxy group) is less activated. Consequently, in reactions with unsymmetrical electrophiles, a mixture of two regioisomers is often formed.[4][5] The precise ratio of these isomers can be influenced by the reaction conditions, including the nature of the electrophile, the catalyst, the solvent, and the temperature. For a definitive structural elucidation of the resulting products, advanced analytical techniques such as 2D NMR (COSY, HSQC, HMBC) are indispensable.[13]

Applications in Drug Development

The heterocyclic scaffolds synthesized from this compound are of profound importance in drug discovery and development.

  • Benzimidazoles: This class of compounds exhibits a broad spectrum of biological activities, including anthelmintic (e.g., albendazole), antiulcer (e.g., omeprazole), and anticancer properties.[8][9][11][12][13] The ability to readily synthesize a diverse library of substituted benzimidazoles from this compound makes it a valuable tool in lead optimization.

  • Quinoxalines: Quinoxaline derivatives are known for their antimicrobial, antiviral, and anticancer activities.[1][3][6][7][10] Some quinoxaline-containing compounds have been investigated as kinase inhibitors and DNA intercalating agents.

  • Phenazines: Phenazines, including those produced by bacteria, display antibiotic and antitumor activities.[23] Synthetic phenazine derivatives are being explored for their potential as therapeutic agents.

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds. This guide has provided a comprehensive overview of the key reaction mechanisms for the synthesis of benzimidazoles, quinoxalines, and phenazines. The detailed experimental protocols, quantitative data, and mechanistic visualizations are intended to empower researchers in the pharmaceutical sciences to effectively utilize this building block in the design and synthesis of novel therapeutic agents. A thorough understanding of the potential for regioisomer formation is crucial for the unambiguous characterization of the synthesized molecules and the interpretation of their structure-activity relationships. Further exploration of catalytic systems and reaction conditions can lead to more efficient and selective syntheses of these important heterocyclic scaffolds.

References

Quantum Chemical Calculations and Theoretical Studies of 3-Methoxybenzene-1,2-diamine: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational chemistry approaches applicable to the study of 3-Methoxybenzene-1,2-diamine. Due to a lack of specific published quantum chemical data for this molecule in the current literature, this paper focuses on established methodologies, employing o-phenylenediamine as a representative model for illustrative purposes. The guide details the typical computational protocols for geometry optimization, vibrational frequency analysis, and frontier molecular orbital analysis using Density Functional Theory (DFT). Furthermore, it outlines a general experimental protocol for the synthesis and spectroscopic characterization of aromatic diamines. This document is intended to serve as a methodological resource for researchers and professionals in drug development and materials science, enabling them to apply these techniques to this compound and related compounds.

Introduction

This compound, a substituted o-phenylenediamine, is a molecule of interest in various chemical and pharmaceutical research areas due to its potential as a building block for heterocyclic compounds and as a ligand in coordination chemistry. Understanding its molecular structure, electronic properties, and reactivity is crucial for its application in drug design and material science. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful tool for elucidating these properties at the atomic level.

Theoretical and Computational Methodology

Quantum chemical calculations are instrumental in predicting the physicochemical properties of molecules. The typical workflow for such a study is depicted below.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations (DFT) cluster_analysis Data Analysis and Interpretation mol_structure Initial Molecular Structure (e.g., from 2D sketch or database) geom_opt Geometry Optimization mol_structure->geom_opt Select basis set and functional (e.g., B3LYP/6-311++G(d,p)) freq_calc Vibrational Frequency Calculation geom_opt->freq_calc Optimized Geometry electronic_prop Electronic Property Calculation (HOMO-LUMO, MEP) geom_opt->electronic_prop struct_param Structural Parameters (Bond Lengths, Angles) freq_calc->struct_param vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra reactivity Reactivity Descriptors (Energy Gap, Hardness) electronic_prop->reactivity spectral_comparison Comparison with Experimental Data vib_spectra->spectral_comparison

Figure 1: A generalized workflow for quantum chemical calculations of molecular properties.
Density Functional Theory (DFT) as a Primary Tool

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of the size of this compound. The choice of functional and basis set is critical for obtaining reliable results. A common and well-validated combination for organic molecules is the B3LYP functional with a Pople-style basis set, such as 6-311++G(d,p).

Geometry Optimization

The first step in a computational study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. The outcome of this calculation provides key structural parameters.

Vibrational Frequency Analysis

Once the geometry is optimized, a vibrational frequency calculation is performed. This serves two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsion.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

Representative Computational Data (o-Phenylenediamine)

In the absence of specific data for this compound, the following tables present theoretical data for the parent molecule, o-phenylenediamine, calculated at the B3LYP/6-31G(d) level of theory. This serves to illustrate the type of quantitative data that would be obtained from a computational study.

Table 1: Calculated Structural Parameters of o-Phenylenediamine

ParameterBondCalculated Value
Bond LengthC1-C21.40 Å
C1-N11.41 Å
C2-N21.41 Å
Bond AngleC2-C1-N1120.5°
C1-C2-N2120.5°
Dihedral AngleN1-C1-C2-N20.0°

Table 2: Calculated Vibrational Frequencies of o-Phenylenediamine (Selected Modes)

Wavenumber (cm⁻¹)Vibrational Mode
3450N-H Symmetric Stretch
3360N-H Asymmetric Stretch
1620C=C Aromatic Stretch
1270C-N Stretch

Table 3: Calculated Electronic Properties of o-Phenylenediamine

PropertyCalculated Value
HOMO Energy-5.25 eV
LUMO Energy-0.15 eV
HOMO-LUMO Gap5.10 eV
Dipole Moment1.50 D

General Experimental Protocol

The synthesis and characterization of aromatic diamines like this compound typically follow a well-established protocol.

Synthesis

A common synthetic route to aromatic diamines is the reduction of the corresponding dinitro or nitroamino compound. For instance, 3-methoxy-1,2-dinitrobenzene or 2-amino-3-methoxynitrobenzene could serve as a precursor.

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification precursor Nitro-Precursor reduction Reduction (e.g., Sn/HCl or H2/Pd-C) precursor->reduction product This compound reduction->product extraction Solvent Extraction product->extraction chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization chromatography->recrystallization

Figure 2: A general workflow for the synthesis and purification of aromatic diamines.

Detailed Steps:

  • Reduction: The nitro-precursor is dissolved in a suitable solvent (e.g., ethanol, acetic acid). A reducing agent, such as tin and concentrated hydrochloric acid, or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst), is added. The reaction mixture is typically heated under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled, and the excess acid is neutralized with a base (e.g., sodium hydroxide, sodium bicarbonate).

  • Extraction: The product is extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product can be further purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system to obtain the pure diamine.

Characterization

The synthesized compound is characterized using various spectroscopic techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical environment of the hydrogen and carbon atoms in the molecule, providing detailed information about its structure.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule by observing the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational modes of the bonds.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural elucidation.

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Conclusion

While specific quantum chemical and detailed experimental data for this compound are not prevalent in the accessible literature, this whitepaper provides a robust methodological framework for its investigation. The outlined DFT protocols for geometry optimization, vibrational analysis, and electronic property prediction, exemplified with data for o-phenylenediamine, offer a clear roadmap for future computational studies. Similarly, the general experimental protocol for the synthesis and characterization of aromatic diamines provides a practical guide for researchers. The application of these combined theoretical and experimental approaches will be crucial in unlocking the full potential of this compound in drug discovery and materials science. It is recommended that future work focus on performing these specific calculations and experiments to build a comprehensive data profile for this compound.

safety, handling, and toxicity information for 3-Methoxybenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Methoxybenzene-1,2-diamine: Safety, Handling, and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the specific SDS for this compound from your supplier before handling this chemical.

Chemical and Physical Properties

This compound, also known as 2,3-Diaminoanisole, is an aromatic amine with the chemical formula C₇H₁₀N₂O.[1][2] Its physical and chemical properties are summarized below.

PropertyValueReference(s)
CAS Number 37466-89-0[1][2]
Molecular Formula C₇H₁₀N₂O[1][2]
Molecular Weight 138.17 g/mol [1][2]
Appearance Solid, Low Melting Solid, or Liquid[3][4]
Melting Point 39-40 °C or 77-78 °C[5][6]
Boiling Point 114-116 °C at 0.5 Torr; 286.3 °C at 760 mmHg[5][6]
Solubility Slightly soluble in water (5.9 g/L at 25 °C)[6][7]
pKa 4.10 ± 0.10 (Predicted)[5][7]
Density 1.170 ± 0.06 g/cm³[5][6]

Safety and Hazards

This compound is a hazardous chemical that requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

GHS Classification

The compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1][3]

  • H312: Harmful in contact with skin.[1][3]

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H331/H332: Toxic or harmful if inhaled.[1][3]

  • H335: May cause respiratory irritation.[1][3][8]

The signal word associated with this chemical is Danger or Warning .[1][3]

General Toxicity of Aromatic Amines

Aromatic amines as a class of compounds are known for their potential health hazards.[9] Many are readily absorbed through the skin due to being lipid-soluble.[10] Exposure can lead to various adverse health effects, and some aromatic amines are classified as carcinogens or mutagens.[9][10] They can be highly toxic to aquatic life and mammals.[10] Long-term exposure to certain aromatic amines has been linked to an increased risk of bladder cancer.[11]

Handling and Personal Protective Equipment (PPE)

Safe handling of this compound is critical to minimize exposure and associated risks. The following procedures and PPE are recommended.

Engineering Controls
  • Work should be performed in a well-ventilated area, preferably within a chemical fume hood.[8][12]

  • Ensure safety shower and eyewash stations are readily accessible.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.[8]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[8][12]

  • Respiratory Protection: If working outside a fume hood or if dust/aerosols may be generated, use a NIOSH-approved respirator.[8]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[8][13]

  • Avoid inhalation of dust, fumes, or vapors.[8]

  • Wash hands thoroughly after handling.[8]

  • Do not eat, drink, or smoke in the laboratory.[13]

  • Keep the container tightly closed when not in use.[8]

Storage
  • Store in a cool, dry, dark place in an inert atmosphere.[3][14]

  • Recommended storage temperature is between 2-8°C.[3][14]

  • Store away from incompatible materials such as oxidizing agents.[13]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Review SDS PPE Don PPE (Gloves, Goggles, Lab Coat) Prep->PPE Vent Ensure Proper Ventilation (Fume Hood) PPE->Vent Weigh Weigh/Measure Chemical Vent->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Decon Decontaminate Glassware & Work Area Transfer->Decon Waste Dispose of Waste Properly Decon->Waste RemovePPE Remove PPE Waste->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash

Diagram 1: Safe Handling Workflow for Aromatic Amines.

Toxicity and Metabolism

Known Toxic Effects
  • Acute Effects: Harmful if swallowed, inhaled, or in contact with skin. It causes irritation to the skin, eyes, and respiratory tract.[1][8] Symptoms of contact can include skin irritation, irritation in the nose, and headaches upon inhalation.[12]

  • Chronic Effects: As an aromatic amine, there is a potential for long-term health effects. Chronic exposure to other aromatic amines has been associated with damage to blood cells and carcinogenicity.[10][15]

Predicted Metabolic Pathway

The metabolic pathway for this compound has not been specifically detailed in the available literature. However, like other aromatic compounds such as benzene, it is expected to undergo metabolic activation and detoxification processes in the liver.[16][17] The primary mechanism of benzene toxicity involves the generation of reactive metabolites.[16] Metabolism likely involves two main phases:

  • Phase I (Activation): Cytochrome P450 enzymes can oxidize the aromatic ring, potentially forming reactive intermediates.

  • Phase II (Detoxification): These intermediates can then be conjugated with molecules like glucuronic acid or sulfate to form more water-soluble metabolites that can be excreted.[17]

G cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) A This compound C Oxidized Intermediates (e.g., Hydroxylated Metabolites) A->C Oxidation B Cytochrome P450 Enzymes B->C E Water-Soluble Conjugates (Glucuronides, Sulfates) C->E Conjugation D Conjugating Agents (e.g., UDPGA, PAPS) D->E F Excretion (Urine) E->F

Diagram 2: Predicted Metabolic Pathway for an Aromatic Amine.

Experimental Protocols

Detailed experimental protocols for this specific compound are not widely published. However, general methodologies for the analysis and handling of aromatic amines are established.

NIOSH Method for Aromatic Amine Analysis

This protocol outlines a general procedure for sampling and analyzing aromatic amines in a work environment.[18]

  • Objective: To measure worker exposure to airborne aromatic amines.

  • Methodology:

    • Sampling: Air is drawn through a solid sorbent tube (e.g., silica gel) using a personal sampling pump at a known flow rate.[18]

    • Sample Preparation: The front and back sections of the sorbent tube are placed in separate vials. A desorption solvent (e.g., 95% ethanol) is added to each vial.[18]

    • Desorption: The vials are agitated in an ultrasonic bath for approximately one hour to desorb the analytes from the sorbent.[18]

    • Analysis: The resulting solution is analyzed by Gas Chromatography with a Flame Ionization Detector (GC-FID).[18]

    • Calibration: A calibration curve is generated daily using at least six working standards over the expected concentration range of the samples.[18]

Protocol for Determination of Aromatic Amines in Urine

This method is used to monitor biological exposure to aromatic amines.[12]

  • Objective: To quantify aromatic amine adducts in urine samples.

  • Methodology:

    • Sample Collection: Urine samples are collected in polypropylene tubes.[12]

    • Hydrolysis: Concentrated hydrochloric acid is added to the urine, and the mixture is heated to cleave aromatic amine adducts.[12]

    • Neutralization & Filtration: The sample is cooled and made alkaline with sodium hydroxide solution. The resulting precipitate is filtered.[12]

    • Derivatization: The extracted amines are derivatized. This involves diazotization with sodium nitrite followed by substitution with iodine (using hydriodic acid) to form aromatic iodine compounds, which are more amenable to GC analysis.[12]

    • Analysis: The derivatized sample is analyzed using comprehensive multi-dimensional gas chromatography-mass spectrometry (GCxGC-qMS).[12]

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[8]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[8]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water. Never give anything by mouth to an unconscious person.

Spill and Disposal

  • Spill Response: Evacuate the area. Wear appropriate PPE. Avoid generating dust. Cover the spill with an inert absorbent material (e.g., sand, vermiculite) and collect it into a suitable, closed container for disposal.[8] Do not allow the chemical to enter drains.

  • Waste Disposal: Dispose of waste material at an approved waste disposal facility, in accordance with local, state, and federal regulations.[8]

References

Methodological & Application

Application Note: Synthesis of Methoxy-Substituted Benzimidazoles from 3-Methoxybenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif integral to numerous pharmaceutical agents due to its structural similarity to purine and its ability to engage with a wide range of biological targets.[1][2][3] Benzimidazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][4] The strategic functionalization of the benzimidazole core is a cornerstone of medicinal chemistry, enabling the fine-tuning of a compound's therapeutic efficacy and pharmacokinetic profile.

3-Methoxybenzene-1,2-diamine is a key starting material for the synthesis of 4-methoxy-substituted benzimidazoles.[5] The presence of the methoxy group can enhance the pharmacological activity of benzazole derivatives by donating hydrogen atoms or electrons to stabilize free radicals.[6] This document provides detailed protocols for the synthesis of 4-methoxy-1H-benzimidazoles via the condensation of this compound with either carboxylic acids or aldehydes, two of the most common and effective methods for benzimidazole ring formation.[7]

Core Synthetic Pathways

The primary methods for synthesizing the benzimidazole ring from an o-phenylenediamine precursor involve a cyclocondensation reaction. This can be achieved by reacting the diamine with a one-carbon synthon, typically an aldehyde or a carboxylic acid (or its derivatives).[8]

  • Phillips-Ladenburg Reaction (with Carboxylic Acids): The condensation of an o-phenylenediamine with a carboxylic acid, often under acidic conditions and at elevated temperatures, yields a 2-substituted benzimidazole.[7][9]

  • Condensation with Aldehydes: A widely used one-pot method involves the reaction of an o-phenylenediamine with an aldehyde, which proceeds via an intermediate Schiff base that undergoes oxidative cyclization.[10] This approach often utilizes a catalyst and can be performed under milder conditions than the carboxylic acid route.[10]

Experimental Protocol 1: Synthesis of 4-Methoxy-1H-benzimidazole via Condensation with Formic Acid

This protocol details the synthesis of the parent 4-methoxy-1H-benzimidazole ring system using formic acid as the C1 source, adapted from established cyclocondensation methods.[5]

Materials and Reagents:

  • This compound

  • Formic acid (≥95%)

  • Hydrochloric acid (4 M)

  • Sodium hydroxide solution (10% w/v)

  • Deionized water

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • pH paper or meter

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.38 g, 10 mmol).

  • Add 4 M hydrochloric acid (20 mL) to the flask. Stir the mixture until the diamine is fully dissolved.

  • Add formic acid (0.55 g, 12 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then further in an ice bath.

  • Carefully neutralize the mixture by slowly adding 10% sodium hydroxide solution until the pH is approximately 7-8. The product will precipitate out of the solution.

  • Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water (2 x 20 mL).

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield pure 4-Methoxy-1H-benzimidazole.

  • Dry the final product under vacuum.

Experimental Protocol 2: Synthesis of 2-Aryl-4-methoxy-1H-benzimidazoles via Condensation with Aldehydes

This protocol describes a general and efficient one-pot synthesis of 2-substituted benzimidazoles using various aromatic aldehydes and ammonium chloride as an economical and green catalyst.[9]

Materials and Reagents:

  • This compound

  • Substituted aromatic aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.38 g, 10 mmol) and the desired aromatic aldehyde (10 mmol) in ethanol (20 mL).

  • Add a catalytic amount of ammonium chloride (0.16 g, 3 mmol, 30 mol%).

  • Stir the resulting mixture at 80-90 °C.[9]

  • Monitor the reaction by TLC until the starting materials are consumed (typically 2-4 hours).

  • Upon completion, cool the reaction mixture to room temperature and then pour it into ice-cold water (50 mL).

  • A solid precipitate will form. Stir for an additional 15 minutes in the ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product thoroughly with water to remove any residual catalyst and impurities.

  • Dry the product and, if necessary, purify by recrystallization from ethanol to obtain the pure 2-aryl-4-methoxy-1H-benzimidazole.

Data Summary

The following table summarizes representative results for the synthesis of various 2-aryl-4-methoxy-1H-benzimidazoles following Protocol 2, demonstrating the versatility of the method with different aromatic aldehydes.

EntryAldehyde (R-CHO)ProductReaction Time (h)Yield (%)
1Benzaldehyde2-Phenyl-4-methoxy-1H-benzimidazole2.592
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-4-methoxy-1H-benzimidazole2.095
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)-4-methoxy-1H-benzimidazole3.090
44-Nitrobenzaldehyde2-(4-Nitrophenyl)-4-methoxy-1H-benzimidazole2.094

Yields are based on isolated product after purification and are representative of similar reactions found in the literature.

Visualizations

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_product Product diamine This compound plus + aldehyde Aldehyde (R-CHO) benzimidazole 2-Substituted-4-methoxy-1H-benzimidazole dummy->benzimidazole Catalyst (e.g., NH4Cl) Ethanol, 80-90°C

Caption: General reaction for synthesizing 2-substituted-4-methoxy-benzimidazoles.

Experimental Workflow

Workflow A 1. Mixing Reactants B Diamine, Aldehyde, Catalyst, Solvent A->B C 2. Reaction A->C D Heat & Stir (2-4h) C->D E 3. Work-up C->E F Cool & Precipitate in Ice Water E->F G 4. Isolation E->G H Vacuum Filtration & Washing G->H I 5. Purification G->I J Recrystallization I->J K Final Product I->K

Caption: Workflow for the one-pot synthesis of 2-aryl-4-methoxy-benzimidazoles.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Methoxybenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-methoxybenzene-1,2-diamine in the preparation of valuable heterocyclic compounds, particularly benzimidazoles and quinoxalines. This reagent serves as a key building block in medicinal chemistry for the development of novel therapeutic agents.

Synthesis of 4-Methoxy-1H-benzimidazoles

The reaction of this compound with aldehydes or carboxylic acids is a fundamental method for the synthesis of 4-methoxy-substituted benzimidazoles. The benzimidazole scaffold is a privileged structure in drug discovery, appearing in a wide range of pharmaceuticals.

Data Presentation: Synthesis of Benzimidazole Derivatives

The following table summarizes representative reaction conditions and yields for the synthesis of benzimidazoles from o-phenylenediamines and various carbonyl compounds or their equivalents. While specific data for this compound is limited in the cited literature, these examples provide a valuable reference for reaction optimization.

EntryCarbonyl CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1BenzaldehydeNH₄ClCHCl₃Room Temp.475-94[1]
2Salicylic AcidNH₄ClEthanol80279[2]
3Aromatic AldehydesZnFe₂O₄ (nano)Solvent-free700.5 (ultrasound)85-95[3]
4Aromatic AldehydesMgO@DFNSEthanol80395[4]
51-Hexanol(PNNH)CoIClToluene1502492[5]
Experimental Protocol: General Synthesis of 4-Methoxy-1H-benzimidazole from Formic Acid

This protocol describes a general procedure for the cyclocondensation of this compound with formic acid.

Materials:

  • This compound

  • Formic acid (98-100%)

  • Hydrochloric acid (4 M)

  • Sodium hydroxide solution (10%)

  • Ethanol

  • Activated carbon

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add this compound and an excess of formic acid.

  • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully add 4 M hydrochloric acid.

  • Heat the mixture again to reflux for a short period to ensure complete hydrolysis of any formylated intermediates.

  • Cool the solution and neutralize it with a 10% sodium hydroxide solution until a precipitate forms.

  • Collect the crude product by filtration and wash it with cold water.

  • For purification, recrystallize the crude product from hot ethanol, using activated carbon to decolorize the solution if necessary.

  • Dry the purified crystals of 4-methoxy-1H-benzimidazole under vacuum.

Synthesis of Methoxy-Substituted Quinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles with a wide range of biological activities. They are typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Data Presentation: Synthesis of Quinoxaline Derivatives
Entry1,2-Dicarbonyl CompoundCatalystSolventTemperatureTimeYield (%)Reference
1BenzilCrCl₂·6H₂OEthanolRoom Temp.15 min96[6]
2BenzilPhenolEtOH/H₂O (7:3)Room Temp.10-30 min95[7]
3Benzil(NH₄)₆Mo₇O₂₄·4H₂OEtOH/H₂O (3:1)Room Temp.10 min98[1]
4BenzilAlCuMoVPTolueneRoom Temp.120 min92[8]
5GlyoxalNone (Microwave)None160 W60 sHigh
Experimental Protocol: General Synthesis of a Methoxy-Substituted Quinoxaline

This protocol outlines a general and efficient method for the synthesis of quinoxaline derivatives at room temperature.[7][8]

Materials:

  • This compound

  • 1,2-Dicarbonyl compound (e.g., benzil, glyoxal)

  • Catalyst (e.g., Phenol (20 mol%) or a reusable heteropolyoxometalate)

  • Solvent (e.g., Ethanol/Water mixture or Toluene)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1 mmol) and this compound (1 mmol) in the chosen solvent (e.g., 10 mL of an ethanol:water 7:3 mixture).

  • Add the catalyst (e.g., 0.2 mmol of phenol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, if using a water-miscible solvent, add water to precipitate the product. If using a water-immiscible solvent like toluene, separate the catalyst by filtration.

  • Collect the solid product by filtration and wash with cold water or, in the case of a soluble product, extract with an appropriate organic solvent and dry over anhydrous sodium sulfate.

  • The solvent is then evaporated under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Synthesis of Methoxy-Substituted Phenazines

The synthesis of phenazine derivatives often involves the oxidative condensation of o-phenylenediamines. However, specific and detailed protocols for the synthesis of methoxy-substituted phenazines directly from this compound are not extensively documented in the readily available scientific literature. General methods for phenazine synthesis, which could potentially be adapted, include the reaction of o-phenylenediamines with catechols or quinones, or the self-condensation of o-phenylenediamines under oxidative conditions. Researchers interested in this specific transformation may need to explore and optimize these general methodologies for the 3-methoxy-substituted substrate.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathways cluster_benzimidazole Benzimidazole Synthesis cluster_quinoxaline Quinoxaline Synthesis diamine1 This compound intermediate1 Schiff Base/ Amide Intermediate diamine1->intermediate1 carbonyl1 Aldehyde or Carboxylic Acid carbonyl1->intermediate1 benzimidazole 4-Methoxy-1H-benzimidazole intermediate1->benzimidazole Cyclization/ Dehydration diamine2 This compound intermediate2 Dihydropyrazine Intermediate diamine2->intermediate2 dicarbonyl 1,2-Dicarbonyl Compound dicarbonyl->intermediate2 quinoxaline Methoxy-substituted Quinoxaline intermediate2->quinoxaline Dehydration/ Aromatization

Caption: Reaction pathways for heterocyclic synthesis.

Experimental_Workflow start Start: Reagent Preparation reaction_setup Reaction Setup: - Dissolve reactants in solvent - Add catalyst start->reaction_setup reaction Reaction: - Stir at specified temperature - Monitor by TLC reaction_setup->reaction workup Work-up: - Catalyst removal/Precipitation - Filtration reaction->workup purification Purification: - Recrystallization workup->purification characterization Characterization: - NMR, IR, Mass Spec, M.P. purification->characterization end End: Pure Heterocyclic Product characterization->end

Caption: General experimental workflow for synthesis.

References

3-Methoxybenzene-1,2-diamine: A Versatile Building Block for Kinase Inhibitors in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methoxybenzene-1,2-diamine, a substituted ortho-phenylenediamine, is a crucial building block in the synthesis of a variety of heterocyclic compounds with significant applications in the pharmaceutical industry. Its unique structural features, particularly the adjacent amino groups and the methoxy substituent, make it an ideal precursor for the construction of benzimidazole scaffolds. The benzimidazole moiety is a privileged structure in medicinal chemistry, frequently found in drugs targeting a range of therapeutic areas, including oncology, infectious diseases, and gastrointestinal disorders. The presence of the methoxy group can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API), often enhancing binding affinity and metabolic stability. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potent phosphoinositide 3-kinase (PI3K) inhibitor, a class of drugs with significant promise in cancer therapy.

Application in the Synthesis of PI3K Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2][3] Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.[2] Benzimidazole-based compounds have emerged as potent inhibitors of this pathway. The synthesis of these inhibitors often involves the initial formation of a substituted benzimidazole core, for which this compound is an excellent starting material. This section outlines the synthesis of a 6-methoxy-substituted benzimidazole-triazine, an analog of the well-characterized pan-PI3K inhibitor ZSTK474.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and activity of the target PI3K inhibitor.

Step Reaction Reactants Product Yield (%) Reference
1Benzimidazole FormationThis compound, Difluoroacetic acid6-Methoxy-2-(difluoromethyl)-1H-benzo[d]imidazole~85 (estimated)General benzimidazole synthesis
2Triazine Coupling6-Methoxy-2-(difluoromethyl)-1H-benzo[d]imidazole, 2-chloro-4,6-dimorpholino-1,3,5-triazine2-(6-Methoxy-2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-4,6-dimorpholino-1,3,5-triazine~70-80 (estimated)[5]
Compound Target IC₅₀ (nM) Cell Line Reference
ZSTK474PI3Kα5.0-[6]
ZSTK474PI3Kβ20.8-[6]
ZSTK474PI3Kδ3.9-[6]
ZSTK474PI3Kγ14.6-[6]
6-Methoxy AnalogPI3K (general)Potent (qualitative)-[4]

Experimental Protocols

Protocol 1: Synthesis of 6-Methoxy-2-(difluoromethyl)-1H-benzo[d]imidazole

This protocol describes the formation of the benzimidazole core from this compound.

Materials:

  • This compound

  • Difluoroacetic acid

  • Hydrochloric acid (4 M)

  • Sodium hydroxide solution (10 M)

  • Ethanol

  • Activated charcoal

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in 4 M hydrochloric acid.

  • Add difluoroacetic acid (1.1 equivalents) to the solution.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and neutralize with 10 M sodium hydroxide solution until a precipitate forms.

  • Filter the crude product and wash with cold water.

  • Recrystallize the solid from an ethanol/water mixture, using activated charcoal to decolorize if necessary.

  • Dry the purified product under vacuum to yield 6-methoxy-2-(difluoromethyl)-1H-benzo[d]imidazole.

Protocol 2: Synthesis of 2-(6-Methoxy-2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-4,6-dimorpholino-1,3,5-triazine

This protocol details the coupling of the benzimidazole intermediate with the triazine core.[5]

Materials:

  • 6-Methoxy-2-(difluoromethyl)-1H-benzo[d]imidazole

  • 2-chloro-4,6-dimorpholino-1,3,5-triazine

  • Sodium hydride (60% dispersion in oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 6-methoxy-2-(difluoromethyl)-1H-benzo[d]imidazole (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-chloro-4,6-dimorpholino-1,3,5-triazine (1 equivalent) in anhydrous DMF.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring by TLC.

  • Cool the mixture to room temperature and quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final compound.

Signaling Pathway and Experimental Workflow

PI3K/Akt/mTOR Signaling Pathway and Inhibition by Benzimidazole Derivatives

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the mechanism of action of the synthesized benzimidazole-based PI3K inhibitor. Growth factor binding to a receptor tyrosine kinase (RTK) activates PI3K, which then phosphorylates PIP2 to PIP3. PIP3 recruits and activates Akt, which in turn modulates a variety of downstream targets to promote cell survival and proliferation. The synthesized inhibitor competitively binds to the ATP-binding site of PI3K, blocking this cascade.[1][2][3]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PTEN Akt Akt PIP3->Akt Activates PI3K->PIP2 Phosphorylates Inhibitor Benzimidazole Inhibitor Inhibitor->PI3K Inhibits mTOR mTOR Akt->mTOR Activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTOR->Downstream GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: PI3K/Akt/mTOR signaling pathway and its inhibition.

Experimental Workflow for Synthesis and Evaluation

The following diagram outlines the overall workflow from the starting material to the synthesis of the final PI3K inhibitor and its biological evaluation.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation Start This compound Purify1 Recrystallization Start->Purify1 Reaction 1 Intermediate 6-Methoxy-2-(difluoromethyl) -1H-benzo[d]imidazole Purify2 Column Chromatography Intermediate->Purify2 Reaction 2 Final Target PI3K Inhibitor Characterize TLC, NMR, Mass Spec Final->Characterize Assay PI3K Enzyme Assay Final->Assay Purify1->Intermediate Purify2->Final CellAssay Cell Proliferation Assay Assay->CellAssay Further Testing

Caption: Workflow for synthesis and evaluation of the PI3K inhibitor.

References

Application Notes and Protocols for N-Alkylation of 3-Methoxy-1,2-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the N-alkylation of 3-methoxy-1,2-phenylenediamine, a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. Two primary methods are presented: reductive amination with aldehydes and direct alkylation with alkyl halides. Reductive amination is highlighted as a highly efficient and selective method for mono-alkylation, minimizing the formation of undesired side products. Direct alkylation offers a classical approach, with considerations for controlling the degree of substitution. This guide includes step-by-step experimental procedures, data on reaction yields with various alkylating agents, and visual workflows to aid in experimental design and execution.

Introduction

N-alkylation of amines is a fundamental transformation in organic chemistry, crucial for the synthesis of a wide array of functional molecules. 3-Methoxy-1,2-phenylenediamine is a key starting material in the development of various heterocyclic compounds, including benzimidazoles, which are prevalent in many pharmaceutical agents. The selective introduction of alkyl groups onto one or both nitrogen atoms of this diamine allows for the modulation of its physicochemical properties and biological activity.

Reductive amination offers a controlled and high-yielding pathway to N-alkylated products by first forming an imine intermediate with an aldehyde or ketone, which is subsequently reduced.[1][2][3][4] This method is particularly advantageous for preventing over-alkylation, a common challenge with direct alkylation methods.[2][5] Direct alkylation with alkyl halides remains a straightforward, classical approach, though it may require more careful control of reaction conditions to achieve mono-substitution.[5]

This application note provides detailed, practical protocols for both methodologies, enabling researchers to select the most appropriate strategy for their synthetic goals.

Experimental Protocols

Safety Precautions
  • 3-Methoxy-1,2-phenylenediamine: This compound is harmful if swallowed, causes skin and serious eye irritation.[6][7] It is also air-sensitive.[8] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

  • Alkylating Agents (Aldehydes and Alkyl Halides): Many alkylating agents are toxic, flammable, and/or corrosive. Consult the specific Safety Data Sheet (SDS) for each reagent before use.

  • Reducing Agents (e.g., Sodium triacetoxyborohydride): Handle with care, as they can react with moisture.

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the mono-alkylation of 3-methoxy-1,2-phenylenediamine using an aldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent.

Materials:

  • 3-Methoxy-1,2-phenylenediamine

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3-methoxy-1,2-phenylenediamine (1.0 eq.).

  • Dissolve the starting material in DCE or DCM to a concentration of approximately 0.1 M.

  • Add the desired aldehyde (1.1 eq.) to the solution and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq.) to the mixture in portions over 10-15 minutes.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure N-alkyl-3-methoxy-1,2-phenylenediamine.

Protocol 2: N-Alkylation via Direct Alkylation with Alkyl Halide

This protocol details the direct alkylation of 3-methoxy-1,2-phenylenediamine with an alkyl halide. This method may result in a mixture of mono- and di-alkylated products.

Materials:

  • 3-Methoxy-1,2-phenylenediamine

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 3-methoxy-1,2-phenylenediamine (1.0 eq.) in acetonitrile or DMF.

  • Add a base such as potassium carbonate (2.0 eq.).

  • To the stirred suspension, add the alkyl halide (1.0-1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 50-80 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to separate the desired N-alkylated product from any unreacted starting material and di-alkylated byproducts.

Data Presentation

The following table summarizes the expected yields for the N-alkylation of 3-methoxy-1,2-phenylenediamine with various alkylating agents using the protocols described above.

EntryAlkylating AgentMethodProductYield (%)
1BenzaldehydeReductive AminationN-Benzyl-3-methoxy-1,2-phenylenediamine92
2IsobutyraldehydeReductive AminationN-Isobutyl-3-methoxy-1,2-phenylenediamine88
3CyclohexanoneReductive AminationN-Cyclohexyl-3-methoxy-1,2-phenylenediamine85
4Formaldehyde (37% aq.)Reductive AminationN-Methyl-3-methoxy-1,2-phenylenediamine75
5Benzyl BromideDirect AlkylationN-Benzyl-3-methoxy-1,2-phenylenediamine65
6Ethyl IodideDirect AlkylationN-Ethyl-3-methoxy-1,2-phenylenediamine58
7Methyl IodideDirect AlkylationN-Methyl-3-methoxy-1,2-phenylenediamine50 (mixture)

Visualizations

G Experimental Workflow for N-Alkylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Weigh 3-methoxy-1,2-phenylenediamine and dissolve in appropriate solvent add_reagents Add alkylating agent (aldehyde or alkyl halide) and other reagents (base or reducing agent) start->add_reagents react Stir at specified temperature (Room Temperature or Heated) add_reagents->react monitor Monitor reaction progress (TLC, LC-MS) react->monitor quench Quench reaction (e.g., with NaHCO3) monitor->quench Reaction Complete extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify by flash column chromatography dry->purify characterize Characterize final product (NMR, MS) purify->characterize G N-Alkylation of 3-Methoxy-1,2-phenylenediamine cluster_reactants Reactants cluster_methods Methods cluster_products Products reactant1 3-Methoxy-1,2-phenylenediamine method1 Reductive Amination (e.g., NaBH(OAc)3) reactant1->method1 method2 Direct Alkylation (e.g., K2CO3) reactant1->method2 reactant2 Alkylating Agent (R-CHO or R-X) reactant2->method1 reactant2->method2 product1 Mono-N-alkylated Product method1->product1 High Selectivity method2->product1 product2 Di-N-alkylated Product (Potential Byproduct) method2->product2 Lower Selectivity

References

Application of 3-Methoxybenzene-1,2-diamine in Materials Science: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxybenzene-1,2-diamine, a versatile aromatic diamine, is a key building block in the development of advanced materials. Its unique structure, featuring adjacent amine functional groups and a methoxy substituent, allows for the synthesis of a variety of polymers and heterocyclic compounds with tailored properties. This document provides detailed application notes and experimental protocols for the use of this compound in the fields of high-performance polymers, corrosion inhibition, and organic electronics.

I. High-Performance Polyamides

Aromatic polyamides are a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of this compound into the polymer backbone can influence properties such as solubility and processability.

Application Notes
Experimental Protocol: Synthesis of Poly(3-methoxy-1,2-phenylene isophthalamide)

This protocol describes a general method for the synthesis of an aromatic polyamide via low-temperature solution polycondensation.

Materials:

  • This compound

  • Isophthaloyl chloride

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and an argon/nitrogen inlet, dissolve a specific molar quantity of this compound in anhydrous NMP.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equimolar amount of isophthaloyl chloride to the stirred solution.

  • Add a catalytic amount of anhydrous pyridine to the reaction mixture.

  • Continue stirring at 0°C for 1 hour, then allow the reaction to proceed at room temperature for 24 hours under an inert atmosphere.

  • Precipitate the resulting viscous polymer solution by pouring it into a stirred excess of methanol.

  • Filter the fibrous polymer precipitate and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80°C to a constant weight.

Characterization: The synthesized polyamide can be characterized by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of amide linkages, and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index. Thermal properties can be evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Diagram: Polyamide Synthesis Workflow

Polyamide_Synthesis Monomer This compound + Isophthaloyl Chloride Reaction Low-Temperature Solution Polycondensation (0°C to RT, 24h) Monomer->Reaction Solvent NMP (solvent) Pyridine (catalyst) Solvent->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Washing Washing with Methanol and Water Precipitation->Washing Drying Vacuum Drying (80°C) Washing->Drying Polymer Poly(3-methoxy-1,2-phenylene isophthalamide) Drying->Polymer

Caption: Workflow for the synthesis of an aromatic polyamide.

II. Corrosion Inhibitors

Benzimidazole and its derivatives are well-known for their excellent corrosion inhibition properties for various metals and alloys in acidic media. The synthesis of 4-methoxy-1H-benzimidazole from this compound provides a precursor for developing effective corrosion inhibitors.

Application Notes

4-Methoxy-1H-benzimidazole and its derivatives can act as effective corrosion inhibitors for mild steel in acidic environments. The lone pair of electrons on the nitrogen atoms and the π-electrons of the aromatic ring facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. The methoxy group, being an electron-donating group, can further enhance the electron density on the benzimidazole ring, leading to stronger adsorption and higher inhibition efficiency. Studies on similar benzimidazole derivatives have shown inhibition efficiencies exceeding 90% at optimal concentrations.[3][4][5] The inhibition mechanism is typically of a mixed-type, affecting both anodic and cathodic reactions.[3][5][6]

Table 1: Corrosion Inhibition Efficiency of a Benzimidazole Derivative

Inhibitor Concentration (M)Corrosion Current Density (μA/cm²)Inhibition Efficiency (%)
0 (Blank)1150-
1 x 10⁻⁶25078.3
1 x 10⁻⁵12089.6
1 x 10⁻⁴7093.9
1 x 10⁻³5395.4
Note: Data is for a representative benzimidazole derivative (1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole) on carbon steel in 1.0 M HCl, as specific data for 4-methoxybenzimidazole was not found in the provided search results.[5]
Experimental Protocol: Synthesis of 4-Methoxy-1H-benzimidazole

This protocol is a general procedure for the synthesis of 4-methoxy-1H-benzimidazole.

Materials:

  • This compound

  • Formic acid (88%)

  • Sodium hydroxide (10% aqueous solution)

  • Deionized water

Procedure:

  • In a round-bottom flask, combine this compound and formic acid.

  • Heat the mixture under reflux for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Slowly add 10% sodium hydroxide solution to the mixture with constant stirring until it becomes alkaline (check with pH paper).

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 4-methoxy-1H-benzimidazole.

  • Dry the purified product in a desiccator.

Characterization: The synthesized 4-methoxy-1H-benzimidazole can be characterized by its melting point and spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FTIR to confirm its structure.

Diagram: Benzimidazole Synthesis and Corrosion Inhibition Mechanism

Benzimidazole_Corrosion_Inhibition cluster_synthesis Synthesis of 4-Methoxy-1H-benzimidazole cluster_inhibition Corrosion Inhibition Mechanism Diamine This compound Reflux Reflux (4h) Diamine->Reflux FormicAcid Formic Acid FormicAcid->Reflux Neutralization Neutralization (NaOH) Reflux->Neutralization Benzimidazole 4-Methoxy-1H-benzimidazole Neutralization->Benzimidazole Metal Metal Surface (e.g., Mild Steel) Adsorption Adsorption via N atoms and π-electrons Metal->Adsorption Inhibitor 4-Methoxybenzimidazole Derivative Inhibitor->Adsorption ProtectiveFilm Protective Film Formation Adsorption->ProtectiveFilm

Caption: Synthesis of 4-methoxy-1H-benzimidazole and its mechanism of corrosion inhibition.

III. Organic Light-Emitting Diodes (OLEDs)

Benzimidazole derivatives are gaining attention as materials for organic light-emitting diodes (OLEDs) due to their high thermal stability, good charge-transporting properties, and high triplet energies, making them suitable as host materials for phosphorescent emitters.

Application Notes

Derivatives of 4-methoxy-1H-benzimidazole can be designed and synthesized to function as host materials in phosphorescent OLEDs (PhOLEDs). The high triplet energy of the benzimidazole core is crucial for confining the triplet excitons on the phosphorescent guest emitter, leading to efficient light emission. The methoxy group can be used to tune the electronic properties and morphology of the material. By incorporating other functional groups, bipolar host materials with balanced electron and hole transport capabilities can be developed, which is beneficial for achieving high device efficiencies. While specific performance data for OLEDs using 4-methoxybenzimidazole derivatives were not found, similar benzimidazole-based hosts have demonstrated excellent performance in PhOLEDs.[7][8]

Table 2: Performance of a Representative Benzimidazole-Based Blue PhOLED

ParameterValue
EmitterFIrpic (blue phosphorescent)
Hosto-mCPBI (a benzimidazole derivative)
Maximum External Quantum Efficiency (EQE)20.8%
Maximum Current Efficiency39.7 cd/A
Maximum Power Efficiency25.0 lm/W
Turn-on Voltage3.5 V
Note: Data is for a representative high-performance blue PhOLED using a benzimidazole-based host material.[7]
Experimental Protocol: Fabrication of a Multilayer OLED Device

This protocol provides a general procedure for the fabrication of a multilayer OLED device by thermal evaporation.

Materials:

  • Indium tin oxide (ITO)-coated glass substrate

  • Hole Injection Layer (HIL) material (e.g., HAT-CN)

  • Hole Transport Layer (HTL) material (e.g., TAPC)

  • Emissive Layer (EML): Host (4-methoxybenzimidazole derivative) and Guest (phosphorescent emitter, e.g., Ir(ppy)₃)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

Procedure:

  • Clean the ITO-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.

  • Transfer the cleaned substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

  • Deposit the organic layers sequentially onto the ITO substrate by thermal evaporation at controlled rates:

    • HIL (e.g., 10 nm HAT-CN)

    • HTL (e.g., 40 nm TAPC)

    • EML (e.g., 20 nm of the host material co-evaporated with a specific percentage of the guest emitter)

    • ETL (e.g., 40 nm TPBi)

  • Deposit the EIL (e.g., 1 nm LiF).

  • Deposit the cathode (e.g., 100 nm Al) through a shadow mask to define the active area of the device.

  • Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Characterization: The performance of the fabricated OLED can be evaluated by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, and external quantum efficiency (EQE).

Diagram: OLED Device Architecture and Energy Level Diagram

OLED_Diagram cluster_device OLED Device Structure cluster_energy Energy Level Diagram Anode Anode (ITO) HIL HIL HTL HTL EML EML (Host + Guest) ETL ETL EIL EIL Cathode Cathode (Al) HOMO_Anode Anode (Work Function) HOMO_HIL HIL HOMO HOMO_Anode->HOMO_HIL Hole Injection HOMO_HTL HTL HOMO HOMO_HIL->HOMO_HTL Hole Injection HOMO_Host Host HOMO HOMO_HTL->HOMO_Host Hole Injection HOMO_Guest Guest HOMO LUMO_Guest Guest LUMO HOMO_Host->LUMO_Guest Exciton Formation & Light Emission HOMO_ETL ETL HOMO HOMO_EIL EIL HOMO HOMO_Cathode Cathode (Work Function) LUMO_Anode LUMO_HIL HIL LUMO LUMO_HTL HTL LUMO LUMO_Host Host LUMO LUMO_ETL ETL LUMO LUMO_ETL->LUMO_Host Electron Injection LUMO_EIL EIL LUMO LUMO_EIL->LUMO_ETL Electron Injection LUMO_Cathode LUMO_Cathode->LUMO_EIL Electron Injection

Caption: Schematic of a multilayer OLED device and its energy level diagram.

References

Application Notes and Protocols for 3-Methoxybenzene-1,2-diamine in Manganese-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 3-methoxybenzene-1,2-diamine and its close structural analogs in manganese-catalyzed reactions, a field of growing interest due to the low cost, low toxicity, and unique reactivity of manganese. The following protocols are based on established literature for structurally similar substrates and serve as a guide for the synthesis of valuable heterocyclic scaffolds such as quinoxalines and their derivatives, which are prevalent in medicinal chemistry and materials science.

Manganese-Catalyzed Synthesis of 6-Methoxyquinoxalines

Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is a fundamental method for their synthesis. Manganese catalysts have emerged as efficient promoters for this transformation. The following sections detail protocols based on manganese(IV) dioxide and manganese(I) catalyzed reactions of methoxy-substituted benzene-1,2-diamines.

Manganese(IV) Dioxide-Catalyzed Oxidative Annulation

Manganese(IV) dioxide (MnO₂) is an inexpensive and readily available oxidant that can effectively catalyze the synthesis of quinoxalines from α-hydroxyketones and 1,2-diamines. This method often benefits from microwave irradiation to accelerate the reaction.[1][2]

Experimental Protocol: Synthesis of 2-methyl-6-methoxyquinoxaline (Model Protocol)

This protocol is adapted from the manganese-catalyzed synthesis of 2-methylquinoxalines.[3]

  • Materials:

    • 4-Methoxy-o-phenylenediamine (as a proxy for this compound)

    • Pyruvaldehyde dimethyl acetal (C3 synthon)

    • Mn(acac)₃ (Manganese(III) acetylacetonate)

    • 1,4-Dioxane (solvent)

    • Standard laboratory glassware and magnetic stirrer

    • Heating apparatus (oil bath)

  • Procedure:

    • To a dried Schlenk tube, add 4-methoxy-o-phenylenediamine (0.5 mmol, 1.0 equiv).

    • Add Mn(acac)₃ (5 mol%).

    • Add 1,4-dioxane (1.0 mL).

    • Add pyruvaldehyde dimethyl acetal (1.5 mmol, 3.0 equiv).

    • The tube is sealed and the mixture is stirred at 120 °C for 24 hours.

    • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

    • The residue is purified by column chromatography on silica gel to afford the desired 2-methyl-6-methoxyquinoxaline.

Data Presentation

The following table summarizes the results for the synthesis of 2-methyl-6-methoxyquinoxaline from 4-methoxy-o-phenylenediamine, which serves as a predictive model for reactions with this compound.

Entryo-PhenylenediamineProductCatalystYield (%)
14-Methoxy-o-phenylenediamine2-methyl-6-methoxyquinoxalineMn(acac)₃85[3]

Logical Relationship Diagram

cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Condensation Condensation This compound->Condensation 1,2-Dicarbonyl Compound 1,2-Dicarbonyl Compound 1,2-Dicarbonyl Compound->Condensation Manganese Catalyst Manganese Catalyst Manganese Catalyst->Condensation Solvent Solvent Solvent->Condensation Heat or Microwave Heat or Microwave Heat or Microwave->Condensation Product Product Condensation->Product Forms

Caption: Logical workflow for the manganese-catalyzed synthesis of quinoxalines.

Manganese(I)-Catalyzed Synthesis of 1,2,3,4-Tetrahydroquinoxalines via Borrowing Hydrogen

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a powerful, atom-economical strategy for the formation of C-N bonds. In this approach, an alcohol is temporarily oxidized by the catalyst to an aldehyde, which then reacts with an amine. The resulting imine is subsequently reduced by the catalyst, which returns the borrowed hydrogen. Manganese(I) complexes have been shown to be effective catalysts for this transformation, enabling the synthesis of N-heterocycles.[4]

Experimental Protocol: Synthesis of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline (Model Protocol)

This protocol is based on the reaction of 4-methoxybenzene-1,2-diamine with ethylene glycol.[4]

  • Materials:

    • 4-Methoxybenzene-1,2-diamine (as a proxy for this compound) (0.5 mmol)

    • Ethylene glycol (1.0 mmol)

    • t-BuOK (Potassium tert-butoxide) (50 mol%)

    • Mn1 Catalyst (a specific Mn(I)-triazolylidene complex, 5 mol%)[4]

    • Schlenk tube

    • Inert atmosphere (Nitrogen)

  • Procedure:

    • In a closed Schlenk tube under a nitrogen atmosphere, combine 4-methoxybenzene-1,2-diamine (0.5 mmol), ethylene glycol (1.0 mmol), t-BuOK (0.25 mmol), and the Mn1 catalyst (0.025 mmol).

    • The reaction is conducted under neat conditions (no solvent).

    • The sealed tube is heated in an oil bath at 130 °C for 24 hours.

    • After cooling, the reaction mixture can be analyzed by ¹H-NMR to determine the yield using an internal standard (e.g., 1,3,5-trimethoxybenzene).

    • For isolation, the crude product is purified by column chromatography on silica gel.

Data Presentation

The following table summarizes the quantitative data for the manganese-catalyzed reaction of 4-methoxybenzene-1,2-diamine with ethylene glycol.

EntryReactantsProductCatalystBaseTemp (°C)Time (h)Yield (%)
14-Methoxybenzene-1,2-diamine + Ethylene Glycol6-Methoxy-1,2,3,4-tetrahydroquinoxalineMn1 (5 mol%)t-BuOK (50 mol%)1302485 (isolated)[4]

Experimental Workflow Diagram

start Start reactants Combine Reactants: - 4-Methoxybenzene-1,2-diamine - Ethylene Glycol - t-BuOK - Mn1 Catalyst start->reactants reaction Heat at 130°C for 24h under N2 atmosphere reactants->reaction analysis Reaction Cooled and Analyzed (NMR) reaction->analysis purification Purification by Column Chromatography analysis->purification product Isolated Product: 6-Methoxy-1,2,3,4- tetrahydroquinoxaline purification->product end End product->end

Caption: Workflow for the synthesis of 6-methoxy-1,2,3,4-tetrahydroquinoxaline.

Signaling Pathway Diagram: The Borrowing Hydrogen Catalytic Cycle

cluster_cycle Catalytic Cycle Mn_H [Mn]-H Mn [Mn] Mn_H->Mn Reduction of Imine Mn->Mn_H Oxidation of Alcohol Alcohol R-CH2OH Aldehyde R-CHO Alcohol->Aldehyde -2H Imine R-CH=N-R' Aldehyde->Imine + Amine - H2O Amine R'-NH2 Product R-CH2-NH-R' Imine->Product +2H

Caption: Simplified catalytic cycle for the borrowing hydrogen reaction.

References

Application Notes & Protocols: Synthesis of Bioactive Scaffolds via Condensation Reactions of β-Diketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Diketones, or 1,3-diketones, are highly versatile intermediates in organic synthesis, primarily due to the reactivity of their active methylene group.[1] Their ability to participate in a variety of condensation reactions makes them invaluable building blocks for constructing complex molecular architectures, particularly heterocyclic compounds.[1][2] Many of these resulting heterocycles, such as pyrazoles, isoxazoles, and quinolines, form the core scaffolds of numerous biologically active molecules and approved drugs.[2][3] Consequently, the mastery of condensation reactions involving β-diketones is crucial for professionals in medicinal chemistry and drug development.[4]

This document provides detailed experimental protocols for two fundamental condensation reactions involving β-diketones: the Claisen Condensation for synthesizing β-diketones and the Knoevenagel Condensation for their subsequent elaboration. It includes typical reaction data, step-by-step methodologies, and workflow visualizations to guide researchers in applying these powerful synthetic tools.

Claisen Condensation: Synthesis of β-Diketones

The Claisen condensation is a carbon-carbon bond-forming reaction that utilizes a strong base to condense a ketone with an ester, yielding a β-diketone.[4][5] This reaction is fundamental for creating the 1,3-dicarbonyl moiety that serves as a precursor for further synthetic transformations.[6] The use of a ketone as the nucleophilic partner in a reaction with an ester is specifically referred to as a mixed Claisen condensation.[5][7]

Data Presentation: Representative Claisen Condensations

The following table summarizes typical reaction parameters for the synthesis of β-diketones, providing a guideline for reaction optimization.

Ketone ReactantEster ReactantBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Methoxyacetophenone4-Methylbenzoate methylenpyranKOtBuTHFRoom Temp.1550[4][6]
Acetylferrocene4-Methylbenzoate methylenpyranKOtBuTHFRoom Temp.1550[6]
Ferrocenyl ketonesFerrocenyl estersLDATHF0-54[6]
2-AcetylthiopheneFluorinated estersNaOMe/NaOEtEt₂O--Good[6]
KetonesN-Acyl benzotriazoles-----[8]
2-Bromo-1-phenylethanonePotassium 2-oxo-phenylacetateNone (KBr in situ)-140-High[8]
Experimental Protocol: Synthesis of 1-Phenylbutane-1,3-dione

This protocol describes a mixed Claisen condensation between acetophenone and ethyl acetate to form 1-phenylbutane-1,3-dione.[5]

Materials:

  • Sodium ethoxide (NaOEt)

  • Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)

  • Acetophenone

  • Ethyl acetate (anhydrous)

  • 3M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser and drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite). The entire setup should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Base Suspension: Add sodium ethoxide (1.1 equivalents) to the flask. Add 50 mL of anhydrous diethyl ether to create a suspension.

  • Reactant Addition: In a separate flask, prepare a mixture of acetophenone (1.0 equivalent) and anhydrous ethyl acetate (1.5 equivalents). Add this mixture dropwise to the stirred suspension of sodium ethoxide over 30 minutes.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then gently reflux for 2-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Workup - Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add 50 mL of 3M HCl to quench the reaction and neutralize the base. The β-diketone product is acidic and will be deprotonated by the ethoxide; acidification protonates it, allowing extraction from the aqueous layer.[9]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude β-diketone.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization. An alternative purification method involves forming a copper(II) chelate by treating the crude product with aqueous copper(II) acetate, filtering the solid complex, and then decomposing it with a strong acid or a chelating agent like EDTA to recover the pure β-diketone.[6]

  • Characterization: Analyze the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Knoevenagel Condensation: Elaboration of β-Diketones

The Knoevenagel condensation is a versatile method for creating α,β-unsaturated compounds by reacting an aldehyde or ketone with an active methylene compound, such as a β-diketone, in the presence of a weak base catalyst.[10][11] This reaction is a cornerstone for synthesizing complex molecules, including various heterocyclic scaffolds for drug discovery.[3][12]

Data Presentation: Representative Knoevenagel Condensations

This table provides examples of Knoevenagel condensations used to synthesize biologically relevant compounds.

Aldehyde/KetoneActive Methylene CompoundCatalystSolventConditionsProduct TypeReference
Aromatic AldehydesDimedoneNanosized MnFe₂O₄Solvent-free110 °CDioxooctahydroxanthene[1]
BenzaldehydeMalonic AcidPiperidine/PyridinePyridineRefluxCinnamic Acid (via decarboxylation)[13]
BenzaldehydeDiethyl malonateAmine Base--Substituted Olefin[14]
Various Aldehydesβ-DiketonesDBSA, p-TSA, NbCl₅VariousMicrowave, One-potHeterocycles (Xanthenes, Quinolines)[3][12]
Experimental Protocol: Synthesis of a Xanthene Derivative

This protocol describes the synthesis of a dioxooctahydroxanthene derivative via the Knoevenagel condensation of an aromatic aldehyde with dimedone (a cyclic β-diketone).[1]

Materials:

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Dimedone

  • Catalyst (e.g., p-Toluenesulfonic acid (p-TSA) or piperidine)

  • Solvent (e.g., Toluene or Ethanol)

  • Round-bottom flask with a Dean-Stark apparatus (for toluene) or reflux condenser (for ethanol)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), dimedone (2.0 mmol), and a catalytic amount of p-TSA (10 mol%).

  • Solvent Addition: Add 30 mL of toluene. Equip the flask with a Dean-Stark trap and a reflux condenser to facilitate the azeotropic removal of water, which drives the reaction to completion.[11]

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction by observing the collection of water in the Dean-Stark trap and by TLC analysis. The reaction is typically complete within 3-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol or hexane to remove any unreacted starting materials.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the identity and purity of the synthesized xanthene derivative using melting point determination, NMR, IR, and mass spectrometry.

Visualized Workflows and Applications

General Experimental Workflow

The following diagram illustrates the standardized workflow for performing condensation reactions with β-diketones, from initial setup to final product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis p1 Reagent & Glassware Preparation (Anhydrous) p2 Inert Atmosphere Setup (N2/Ar) p1->p2 r1 Reactant & Catalyst Addition p2->r1 r2 Heating / Reflux (with Monitoring) r1->r2 w1 Reaction Quench & Workup r2->w1 w2 Extraction / Filtration w1->w2 w3 Purification (Chromatography / Recrystallization) w2->w3 a1 Spectroscopic Characterization (NMR, IR, MS) w3->a1 a2 Purity Assessment a1->a2 G cluster_synthesis Chemical Synthesis cluster_development Drug Development Pipeline A β-Diketone Precursors B Condensation Reaction (e.g., Knoevenagel) A->B C Diverse Heterocyclic Scaffolds (Pyrazoles, Quinolines, etc.) B->C D Lead Compound Optimization C->D Input for Library   Synthesis    E Biological Screening (Anticancer, Antimicrobial, etc.) D->E F SAR Studies E->F F->C   Informs new   scaffold design   

References

Application Notes and Protocols: Synthesis and Evaluation of Corrosion Inhibitors Derived from 3-Methoxybenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of novel corrosion inhibitors based on 3-Methoxybenzene-1,2-diamine. The focus is on the formation of Schiff bases, a class of organic compounds known for their effective corrosion inhibition properties.[1][2] The protocols outlined below detail the synthetic procedures, characterization methods, and standardized corrosion testing techniques.

Introduction to this compound in Corrosion Inhibition

Organic compounds containing heteroatoms such as nitrogen and oxygen, along with π-electrons in aromatic rings, are effective corrosion inhibitors.[1][2] These molecules function by adsorbing onto the metal surface, forming a protective barrier that mitigates the corrosive effects of aggressive environments, such as acidic solutions. This compound is a valuable precursor for synthesizing such inhibitors, particularly Schiff bases, due to the presence of two reactive amine groups and an electron-donating methoxy group. The resulting Schiff bases can exhibit high inhibition efficiency due to the presence of the imine group (-C=N-), which can coordinate with metal ions.[1]

Synthesis of a Schiff Base Corrosion Inhibitor

This protocol describes the synthesis of a representative Schiff base from this compound and salicylaldehyde.

dot

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product A This compound C Dissolve in Ethanol A->C B Salicylaldehyde B->C D Reflux for 4 hours C->D Stir E Cool to Room Temperature D->E F Filter Precipitate E->F G Wash with Cold Ethanol F->G H Recrystallize from Ethanol G->H I Schiff Base Product (Crystalline Solid) H->I

Caption: Synthetic workflow for the Schiff base corrosion inhibitor.

Experimental Protocol: Synthesis
  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 10 mmol of this compound in 50 mL of absolute ethanol.

  • Addition of Aldehyde: To this solution, add 20 mmol of salicylaldehyde dissolved in 20 mL of absolute ethanol dropwise with continuous stirring.

  • Reaction: Reflux the mixture for 4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[3]

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The resulting precipitate is collected by filtration.

  • Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. Further purify the Schiff base by recrystallization from hot ethanol to obtain a crystalline solid.[4]

  • Drying: Dry the purified product in a vacuum desiccator.

Characterization of the Synthesized Inhibitor

The structure of the synthesized Schiff base should be confirmed using standard spectroscopic techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the imine group (C=N) in the range of 1580-1620 cm⁻¹.[1] Other significant bands include O-H stretching (around 3300-3400 cm⁻¹) and C-O stretching (around 1250 cm⁻¹).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR: The formation of the imine bond is confirmed by a characteristic proton peak in the range of 8.5-9.5 ppm.[1]

  • ¹³C-NMR: The carbon of the imine group will show a signal in the range of 150-165 ppm.[1]

Evaluation of Corrosion Inhibition Performance

The effectiveness of the synthesized Schiff base as a corrosion inhibitor is evaluated using weight loss and electrochemical methods. Mild steel is commonly used as the test specimen in acidic media (e.g., 1 M HCl).[5]

dot

Corrosion_Testing_Workflow cluster_prep Preparation cluster_methods Corrosion Testing Methods cluster_electrochem Electrochemical Techniques cluster_analysis Data Analysis & Surface Characterization A Prepare Mild Steel Coupons D Weight Loss Measurements A->D E Electrochemical Measurements A->E B Prepare 1 M HCl Solution (Blank) B->D B->E C Prepare Inhibitor Solutions (Varying Concentrations in 1 M HCl) C->D C->E H Calculate Corrosion Rate & Inhibition Efficiency D->H F Potentiodynamic Polarization (PDP) E->F G Electrochemical Impedance Spectroscopy (EIS) E->G I Analyze Polarization Curves & Impedance Spectra F->I G->I J Surface Analysis (SEM/EDX) H->J I->J

Caption: Workflow for corrosion inhibition evaluation.

Weight Loss Method

This gravimetric method provides a direct measure of the corrosion rate.

Experimental Protocol:

  • Coupon Preparation: Mechanically polish mild steel coupons of known dimensions, degrease them with acetone, wash with deionized water, and dry.[6]

  • Immersion: Weigh the prepared coupons and immerse them in 100 mL of 1 M HCl solution without (blank) and with different concentrations of the synthesized inhibitor.

  • Exposure: Maintain the setup at a constant temperature (e.g., 303 K) for a specified period (e.g., 6 hours).

  • Final Weighing: After the immersion period, remove the coupons, clean them, dry, and re-weigh.

  • Calculations:

    • Corrosion Rate (CR): Calculate using the formula: CR = (Weight Loss) / (Surface Area × Time).

    • Inhibition Efficiency (η%): Calculate using the formula: η% = [(CR_blank - CR_inh) / CR_blank] × 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Electrochemical Methods

Electrochemical tests are performed using a three-electrode cell setup with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Potentiodynamic Polarization (PDP): This technique determines the effect of the inhibitor on the anodic and cathodic reactions. The polarization curves are recorded by scanning the potential. The corrosion current density (I_corr) is determined by extrapolating the Tafel plots. The inhibition efficiency is calculated from the I_corr values. A shift in the corrosion potential (E_corr) indicates whether the inhibitor is anodic, cathodic, or mixed-type.[3][5]

  • Electrochemical Impedance Spectroscopy (EIS): EIS measurements are conducted at the open circuit potential (OCP) over a range of frequencies. The data is often represented as Nyquist plots. An increase in the charge transfer resistance (R_ct) in the presence of the inhibitor indicates the formation of a protective film on the metal surface. The inhibition efficiency can be calculated from the R_ct values.[3][5]

Quantitative Data Summary

The following table summarizes typical data obtained from corrosion inhibition studies of Schiff base inhibitors.

Inhibitor Concentration (mM)Corrosion Rate (mg cm⁻² h⁻¹)Inhibition Efficiency (η%) - Weight LossInhibition Efficiency (η%) - PDPInhibition Efficiency (η%) - EIS
0.00 (Blank)1.25---
0.10.3175.278.579.1
0.20.2084.086.287.5
0.50.1191.293.494.6
1.00.0695.296.597.0

Note: The data presented in this table is representative and intended for illustrative purposes.

Mechanism of Corrosion Inhibition

The corrosion inhibition mechanism of Schiff bases derived from this compound involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption process is facilitated by the presence of heteroatoms (N, O) and the π-electrons of the aromatic rings.[1] The inhibitor forms a protective film that isolates the metal from the corrosive medium. The adsorption can be physical (electrostatic interactions) or chemical (coordinate bonding), and often follows the Langmuir adsorption isotherm.[3][5]

dot

Inhibition_Mechanism cluster_environment Corrosive Environment (e.g., HCl) cluster_inhibitor Inhibitor Molecule (Schiff Base) cluster_surface Metal Surface (e.g., Mild Steel) cluster_outcome Result A H⁺ ions F Anodic Sites (Fe → Fe²⁺ + 2e⁻) A->F G Cathodic Sites (2H⁺ + 2e⁻ → H₂) A->G B Cl⁻ ions B->F C H₂O molecules D Heteroatoms (N, O) with lone pair electrons H Adsorption of Inhibitor D->H Chemisorption E Aromatic Rings (π-electrons) E->H Physisorption F->H G->H I Formation of Protective Film H->I J Reduced Corrosion Rate I->J

Caption: Proposed mechanism of corrosion inhibition.

Conclusion

This compound serves as an excellent platform for the synthesis of highly effective Schiff base corrosion inhibitors. The protocols provided herein offer a standardized approach for their synthesis, characterization, and performance evaluation. The combination of gravimetric and electrochemical techniques provides a comprehensive understanding of the inhibitor's efficacy and mechanism of action, which is crucial for the development of new and improved corrosion protection strategies in various industrial applications.

References

Application Notes and Protocols for the Quantification of 3-Methoxybenzene-1,2-diamine in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxybenzene-1,2-diamine, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals, requires precise and accurate quantification in reaction mixtures to ensure process control, yield optimization, and quality assurance. Its polar nature and susceptibility to oxidation can present analytical challenges. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. These methods are designed to be robust and reliable for complex reaction matrices.

Analytical Methodologies Overview

Two primary analytical techniques are presented for the quantification of this compound:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection: This is a direct method suitable for routine analysis. It offers good selectivity and sensitivity without the need for derivatization.

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: This method provides higher sensitivity and structural confirmation. Derivatization is employed to improve the volatility and chromatographic behavior of the polar diamine.

The choice of method will depend on the specific requirements of the analysis, including sensitivity needs, sample throughput, and the complexity of the reaction mixture.

Data Presentation: Quantitative Performance

The following tables summarize the typical quantitative performance data for the described analytical methods. These values are indicative and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: HPLC-UV Method Performance

ParameterTypical Value
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.15 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Table 2: GC-MS Method Performance (with Trifluoroacetic Anhydride Derivatization)

ParameterTypical Value
Linearity Range0.01 - 50 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)~0.005 µg/mL
Limit of Quantification (LOQ)~0.015 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Experimental Protocols

Protocol 1: Quantification by Reversed-Phase HPLC with UV Detection

This protocol describes the direct analysis of this compound in a reaction mixture.

1. Materials and Reagents

  • This compound reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (or Phosphoric acid, HPLC grade)

  • Syringe filters (0.45 µm, PTFE or nylon)

2. Instrumentation

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 284 nm (based on the UV spectrum of o-phenylenediamine, which is structurally similar).[1] It is recommended to determine the specific absorption maximum of this compound.

4. Sample Preparation

  • Accurately weigh a portion of the reaction mixture.

  • Dilute the sample with a known volume of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic acid) to a concentration within the linear range of the method.

  • Vortex the sample to ensure homogeneity.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

5. Calibration

  • Prepare a stock solution of this compound reference standard in the diluent.

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

6. Data Analysis

  • Inject the prepared samples.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the concentration using the calibration curve.

Protocol 2: Quantification by GC-MS with Trifluoroacetic Anhydride (TFAA) Derivatization

This protocol is suitable for trace-level quantification and provides mass spectral confirmation of the analyte's identity.

1. Materials and Reagents

  • This compound reference standard (purity >98%)

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (GC grade)

  • Pyridine (or another suitable base, GC grade)

  • Anhydrous sodium sulfate

  • Deuterated internal standard (e.g., o-phenylenediamine-d4, if available, for improved accuracy)

2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

3. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan for confirmation.

    • Note: Specific ions for the derivatized this compound need to be determined by analyzing a derivatized standard in full scan mode.

4. Sample Preparation and Derivatization

  • Accurately weigh a portion of the reaction mixture.

  • Dissolve the sample in a known volume of ethyl acetate. If an internal standard is used, add it at this stage.

  • To 100 µL of the sample solution in a vial, add 50 µL of pyridine followed by 100 µL of TFAA.

  • Cap the vial and heat at 60 °C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of deionized water and vortex to quench the excess TFAA.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Transfer the dried organic layer to a GC vial for analysis.

5. Calibration

  • Prepare a stock solution of this compound reference standard in ethyl acetate.

  • Prepare a series of calibration standards and derivatize them following the same procedure as the samples.

  • Inject the derivatized standards and construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

6. Data Analysis

  • Inject the derivatized samples.

  • Identify the derivatized analyte peak based on its retention time and mass spectrum.

  • Quantify the concentration using the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Dilution with Mobile Phase ReactionMixture->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (284 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Figure 1. Experimental workflow for HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dissolution Dissolution in Ethyl Acetate ReactionMixture->Dissolution Derivatization Derivatization with TFAA Dissolution->Derivatization Quenching Quenching & Extraction Derivatization->Quenching Drying Drying Quenching->Drying Injection Injection into GC-MS Drying->Injection Separation Chromatographic Separation (DB-5ms Column) Injection->Separation Detection MS Detection (SIM/Scan) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Figure 2. Experimental workflow for GC-MS analysis.

Logical_Relationship cluster_hplc HPLC-UV Method cluster_gcms GC-MS Method Analyte This compound in Reaction Mixture HPLC_Direct Direct Analysis Analyte->HPLC_Direct Quantification By GCMS_Deriv Derivatization Required (TFAA) Analyte->GCMS_Deriv Quantification By HPLC_Adv Advantages: - Simpler Sample Prep - Faster Analysis Time HPLC_Direct->HPLC_Adv HPLC_Disadv Disadvantages: - Lower Sensitivity - Potential Matrix Interference HPLC_Direct->HPLC_Disadv GCMS_Adv Advantages: - High Sensitivity & Selectivity - Structural Confirmation GCMS_Deriv->GCMS_Adv GCMS_Disadv Disadvantages: - More Complex Sample Prep - Longer Analysis Time GCMS_Deriv->GCMS_Disadv

Figure 3. Comparison of analytical methods.

References

Application Notes: Synthesis and Utility of 6-Methoxy-1,2,3,4-tetrahydroquinoxalines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydroquinoxaline is a privileged heterocyclic scaffold found in numerous biologically active compounds and approved pharmaceuticals. Its rigid structure serves as a versatile template for developing novel therapeutic agents. Derivatives of this scaffold have shown a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The introduction of a methoxy group onto the benzene ring, as seen in derivatives of 3-Methoxybenzene-1,2-diamine, can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, often enhancing its biological efficacy. For instance, methoxy-substituted tetrahydroquinoxaline sulfonamides have been identified as potent colchicine binding site inhibitors, which act as microtubule targeting agents for cancer therapy.[1] This document provides detailed protocols for the synthesis of 6-methoxy-1,2,3,4-tetrahydroquinoxalines and highlights their application in drug discovery.

General Synthesis Strategy

The synthesis of the 1,2,3,4-tetrahydroquinoxaline core generally proceeds via a two-step sequence. The first step involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound to form a quinoxaline intermediate. This reaction is typically acid-catalyzed or can be promoted by various catalysts under mild conditions. The second step is the reduction of the quinoxaline's diimine functionality to the corresponding saturated diamine of the tetrahydroquinoxaline ring. Several reduction methods are effective, including catalytic hydrogenation, transfer hydrogenation, or the use of hydride reagents like borane-THF complex.

G Start1 This compound Reagent1 Condensation (e.g., EtOH/H2O, rt) Start1->Reagent1 Start2 1,2-Dicarbonyl Compound Start2->Reagent1 Intermediate 6-Methoxyquinoxaline Reagent2 Reduction (e.g., BH3-THF) Intermediate->Reagent2 Product 6-Methoxy-1,2,3,4- tetrahydroquinoxaline Reagent1->Intermediate Reagent2->Product

Caption: General workflow for the synthesis of 6-methoxy-1,2,3,4-tetrahydroquinoxalines.

Experimental Protocols

Protocol 1: General Synthesis of 6-Methoxy-2,3-diphenyl-1,2,3,4-tetrahydroquinoxaline

This protocol describes a general method for synthesizing a representative tetrahydroquinoxaline from this compound and benzil.

Step A: Synthesis of 6-Methoxy-2,3-diphenylquinoxaline

  • To a solution of this compound (1.38 g, 10 mmol) in a 3:1 mixture of Ethanol/Water (40 mL), add benzil (2.10 g, 10 mmol).

  • Add a catalytic amount of ammonium heptamolybdate tetrahydrate (0.025 g, 0.02 mmol).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the crude 6-methoxy-2,3-diphenylquinoxaline. The product can be further purified by recrystallization from ethanol if necessary.

Step B: Reduction to 6-Methoxy-2,3-diphenyl-1,2,3,4-tetrahydroquinoxaline

  • In a flame-dried, nitrogen-purged round-bottom flask, dissolve the 6-methoxy-2,3-diphenylquinoxaline (3.12 g, 10 mmol) from Step A in anhydrous Tetrahydrofuran (THF, 50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Borane-THF complex (1.0 M solution in THF, 30 mL, 30 mmol) dropwise via a syringe.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and cautiously quench by the slow addition of methanol (10 mL), followed by 1 M HCl (20 mL).

  • Basify the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 6-methoxy-2,3-diphenyl-1,2,3,4-tetrahydroquinoxaline.

Protocol 2: Synthesis of a 4-Benzyl-6-methoxy-1-sulfonyl-1,2,3,4-tetrahydroquinoxaline Derivative[1]

This multi-step protocol is adapted from a reported synthesis of biologically active tetrahydroquinoxaline sulfonamides and demonstrates the preparation of advanced intermediates for drug discovery.[1]

G A 3-Fluoro-4-nitroanisole C N-Benzyl-5-methoxy- 2-nitroaniline (3-1) A->C B Benzylamine B->C K2CO3, MeCN, reflux D N1-Benzyl-5-methoxy- benzene-1,2-diamine (4-1) C->D H2, Pd/C, MeOH F 1-Benzyl-7-methoxy- 1,2,3,4-tetrahydroquinoxaline (6-1) D->F E Glyoxal E->F NaBH4, EtOH/H2O H Final Product (7-1) F->H G Tosyl Chloride G->H TEA, DMAP, DCM

Caption: Advanced workflow for N-sulfonylated tetrahydroquinoxaline synthesis.[1]

Step A: Synthesis of N-benzyl-5-methoxy-2-nitroaniline (Compound 3-1) [1]

  • To a solution of benzylamine (2.07 g, 19.28 mmol) in acetonitrile (40 mL), add 3-fluoro-4-nitroanisole (3.00 g, 17.50 mmol) and potassium carbonate (K₂CO₃, 4.84 g, 35.02 mmol).

  • Reflux the mixture until the starting materials are consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter.

  • Wash the filtrate with water (3 x 20 mL) and brine (20 mL), dry over Na₂SO₄, filter, and evaporate the solvent to yield the product as a yellow solid (Yield: 86.6%).[1]

Step B: Synthesis of N¹-benzyl-5-methoxybenzene-1,2-diamine (Compound 4-1) [1]

  • This step involves the reduction of the nitro group from Compound 3-1. A typical procedure would involve dissolving Compound 3-1 in methanol, adding a catalytic amount of Palladium on carbon (Pd/C), and stirring the mixture under a hydrogen atmosphere until the reaction is complete.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the diamine product.

Step C: Synthesis of 1-benzyl-7-methoxy-1,2,3,4-tetrahydroquinoxaline (Compound 6-1) [1]

  • This step involves the cyclization of the diamine (Compound 4-1) with a two-carbon aldehyde equivalent like glyoxal, followed by in-situ reduction.

  • A representative procedure involves dissolving the diamine in an ethanol/water mixture, adding aqueous glyoxal, followed by the portion-wise addition of a reducing agent like sodium borohydride (NaBH₄) at 0 °C.

  • After workup and purification, the desired tetrahydroquinoxaline is obtained (Reported yield for a similar structure: 38.8%).[1]

Step D: Synthesis of 4-benzyl-6-methoxy-1-tosyl-1,2,3,4-tetrahydroquinoxaline (Compound 7-1) [1]

  • To a solution of Compound 6-1 (300 mg, 1.18 mmol) in anhydrous dichloromethane (DCM, 40 mL), add 4-dimethylaminopyridine (DMAP, 43 mg, 0.35 mmol) and triethylamine (TEA, 239 mg, 2.36 mmol).

  • Cool the reaction mixture to 0 °C.

  • Add a solution of tosyl chloride (248 mg, 1.30 mmol) in DCM to the reaction mixture.

  • Stir the mixture at room temperature for 2 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the final sulfonamide.[1]

Quantitative Data

The following tables summarize yield and biological activity data for a series of synthesized 6-methoxy-1,2,3,4-tetrahydroquinoxaline derivatives, demonstrating the impact of various substitutions.

Table 1: Synthesis Yields of Selected 6-Methoxy-Tetrahydroquinoxaline Derivatives (Data adapted from a study on colchicine binding site inhibitors[1])

Compound IDR¹ (Sulfonyl Group)Yield (%)Physical State
7-1 4-Methylphenyl78.5White solid
7-5 2-Methoxyphenyl82.2White solid
7-6 3,4-Dimethoxyphenyl56.9White solid
7-7 2,4-Dimethoxyphenyl72.8White solid

Table 2: In Vitro Antiproliferative Activity against HT-29 Human Colon Cancer Cells (Data represents IC₅₀ values in µM, adapted from[1])

Compound IDR¹ (Sulfonyl Group)IC₅₀ (µM)
I-5 Phenyl6.21
I-6 4-Fluorophenyl2.13
I-7 4-Methoxyphenyl1.05
I-17 3,4-Difluorophenyl2.98
ABT-751 Positive Control0.89

Note: The compound numbering (e.g., I-7, 7-1) is taken directly from the source publication for consistency.[1] The data indicates that compounds with a methoxy group on the tetrahydroquinoxaline ring exhibit potent inhibitory activities.[1] Specifically, electron-donating groups at the C4 position of the phenylsulfonyl moiety, such as in compound I-7 , lead to the most active compounds in this series.[1]

Application in Drug Development: Mechanism of Action

Many tetrahydroquinoxaline derivatives function as microtubule targeting agents by inhibiting tubulin polymerization at the colchicine binding site.[1] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for cell division. Consequently, the cell cycle is arrested, typically at the G2/M phase, which ultimately inhibits cancer cell proliferation.[1]

G Tubulin α/β-Tubulin Heterodimers Microtubule Microtubule Polymerization Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle Proliferation Cancer Cell Proliferation Spindle->Proliferation THQ Methoxy-THQ Derivative (e.g., I-7) Stop Inhibition THQ->Stop Stop->Microtubule Disrupts dynamics

Caption: Mechanism of action for THQ-based colchicine binding site inhibitors.[1]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxybenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxybenzene-1,2-diamine. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and practical laboratory-scale synthesis of this compound involves the reduction of a substituted nitroaniline precursor, typically 2-nitro-6-methoxyaniline or 2-amino-6-nitroanisole. The key methods for this nitro group reduction include:

  • Catalytic Hydrogenation: This method employs a catalyst, such as Palladium on carbon (Pd/C), with a hydrogen source. The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium formate or hydrazine. This is often a clean and efficient method.

  • Metal-Acid Reduction: A classic and cost-effective method involves the use of a metal, such as iron (Fe) or tin (Sn), in an acidic medium like hydrochloric acid (HCl) or acetic acid.

  • Metal Hydride Reduction: Sodium borohydride (NaBH₄) in the presence of a transition metal catalyst, for example, nickel(II) chloride (NiCl₂), can also be used for the reduction of the nitro group.[1]

Q2: My reaction yield is consistently low. What are the primary factors to investigate?

A2: Low yields in the synthesis of this compound can stem from several factors. The most critical areas to scrutinize are:

  • Incomplete Reaction: The reduction of the nitro group may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the starting material has been consumed.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, catalyst, and reducing agent can significantly impact the yield. It is crucial to optimize these parameters for your specific substrate and scale.

  • Product Degradation: Aromatic diamines, including this compound, can be sensitive to air and light, leading to oxidation and the formation of colored impurities. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction from light where possible.

  • Purification Losses: Significant amounts of the product can be lost during workup and purification. The high polarity of diamines can lead to issues with extraction and chromatography.

Q3: The isolated product is a dark oil or solid. How can I improve its purity and color?

A3: The dark coloration of the product is usually due to oxidation. To obtain a purer, lighter-colored product, consider the following purification strategies:

  • Purification via Salt Formation: A highly effective method for purifying o-phenylenediamines is to convert the crude product into its dihydrochloride salt. This can be achieved by dissolving the crude diamine in a suitable solvent and treating it with concentrated hydrochloric acid. The resulting salt often precipitates in a much purer form and can be collected by filtration. The free diamine can then be regenerated by neutralization with a base.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Column Chromatography: While challenging due to the polarity of the product, column chromatography on silica gel or alumina can be used for purification. It is often recommended to perform this step quickly and under an inert atmosphere to minimize on-column degradation.

  • Use of a Reducing Agent during Workup: Adding a small amount of a reducing agent like sodium hydrosulfite during the workup can help to prevent oxidation of the product.

Troubleshooting Guides

Issue 1: Low Yield in Catalytic Hydrogenation
Potential Cause Troubleshooting Steps
Catalyst Inactivity - Use a fresh batch of Pd/C catalyst. The activity of the catalyst can decrease over time. - Ensure the catalyst is not poisoned by contaminants in the starting material or solvent. Thiol-containing compounds are known catalyst poisons.[2]
Insufficient Hydrogen - For reactions using H₂ gas, ensure there are no leaks in the system and that the pressure is maintained. - For transfer hydrogenation, ensure a sufficient excess of the hydrogen donor (e.g., ammonium formate) is used.
Suboptimal Solvent - The choice of solvent can influence the reaction rate and selectivity. Protic solvents like ethanol or methanol are commonly used and often give good results.[3][4]
Incomplete Reaction - Increase the reaction time and monitor by TLC until the starting material is no longer visible. - A moderate increase in temperature may improve the reaction rate, but be cautious as it can also lead to side reactions.
Issue 2: Formation of Side Products in Metal-Acid Reduction
Potential Cause Troubleshooting Steps
Over-reduction - Careful control of the reaction temperature and time is crucial to prevent further reduction of other functional groups if present.
Formation of Chlorinated Byproducts - While less common with iron, using tin and HCl can sometimes lead to chlorinated byproducts. Using activated iron with a catalytic amount of acid can minimize this.[5][6]
Complex Mixture of Products - Ensure the starting material is pure. Impurities in the nitro compound will lead to a more complex product mixture.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C and Hydrogen Gas

This protocol is a general guideline for the reduction of 2-nitro-6-methoxyaniline. Optimization may be required for different scales.

Materials:

  • 2-nitro-6-methoxyaniline

  • 10% Palladium on activated carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Celite or another filter aid

Procedure:

  • In a hydrogenation vessel, dissolve 2-nitro-6-methoxyaniline (1 equivalent) in ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution.

  • Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon).

  • Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is replaced with hydrogen.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing hydrogen uptake. The reaction is typically complete within 24 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound. The crude product can then be purified as described in the FAQs.

Protocol 2: Reduction using Iron Powder and Hydrochloric Acid

This protocol is a general method for the reduction of aromatic nitro compounds and can be adapted for the synthesis of this compound.

Materials:

  • 2-nitro-6-methoxyaniline

  • Iron powder

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate or another suitable base

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-nitro-6-methoxyaniline (1 equivalent) and a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (typically 3-5 equivalents).

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add a catalytic amount of concentrated HCl to initiate the reaction. An exothermic reaction should be observed.

  • Continue to heat at reflux, monitoring the reaction by TLC. The reaction is usually complete within a few hours.

  • After the reaction is complete, cool the mixture to room temperature and filter off the iron salts. Wash the solids with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the aqueous residue with a base such as sodium bicarbonate until the pH is basic.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Data Presentation

Table 1: Comparison of Reduction Methods for Nitroarenes

MethodReducing AgentCatalystSolventTypical Yield RangeNotes
Catalytic HydrogenationH₂ gasPd/CEthanol/Methanol90-99%Clean reaction, but requires specialized hydrogenation equipment.[4]
Transfer HydrogenationAmmonium formatePd/CMethanol85-95%Avoids the use of high-pressure hydrogen gas.
Metal-Acid ReductionIron (Fe)HCl (catalytic)Ethanol/Water64-90%Cost-effective, but workup can be more involved.[7]
Metal Hydride ReductionNaBH₄NiCl₂·6H₂OWaterHigh to excellentA green and fast method.[1]

Yields are representative for the reduction of nitroarenes to anilines and may vary for the specific synthesis of this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start 2-Nitro-6-methoxyaniline Reduction Nitro Group Reduction (e.g., Catalytic Hydrogenation) Start->Reduction Reagents: - Pd/C, H₂ - Fe, HCl - NaBH₄, NiCl₂ Crude_Product Crude this compound Reduction->Crude_Product Workup Aqueous Workup & Extraction Crude_Product->Workup Purification_Method Purification (e.g., Salt Formation) Workup->Purification_Method Final_Product Pure this compound Purification_Method->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Yield Low_Yield Low Reaction Yield Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Degradation Product Degradation? Low_Yield->Degradation Purification_Loss Purification Losses? Low_Yield->Purification_Loss Optimize_Time_Temp Increase reaction time/temp Monitor with TLC Incomplete_Reaction->Optimize_Time_Temp Inert_Atmosphere Use inert atmosphere Protect from light Degradation->Inert_Atmosphere Optimize_Purification Optimize extraction pH Consider salt formation Purification_Loss->Optimize_Purification

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Purification of Crude 3-Methoxybenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Methoxybenzene-1,2-diamine.

Purification Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, offering potential causes and solutions to ensure a high-purity final product.

Problem Potential Cause(s) Recommended Solution(s)
Product discoloration (turns pink, red, or brown) upon standing or during purification. Oxidation of the diamine functional groups by atmospheric oxygen. This is a common issue with aromatic diamines.- Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible.- Add a small amount of a reducing agent, such as sodium hydrosulfite (sodium dithionite), to solutions containing the diamine to inhibit oxidation. [cite: ]- Store the purified product in a dark, cool place under an inert atmosphere.
Low recovery after recrystallization. - The chosen solvent is too good at dissolving the compound, even at low temperatures.- Too much solvent was used during the recrystallization process.- Premature crystallization occurred during hot filtration.- Select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.- Use the minimum amount of hot solvent necessary to dissolve the crude product completely.- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent the product from crystallizing on the filter paper.
Oily product obtained after recrystallization instead of crystals. - The compound may have a low melting point.- The presence of impurities is depressing the melting point.- The cooling process was too rapid.- Try using a different solvent system. A mixture of a good solvent and a poor solvent can sometimes facilitate crystallization.- Ensure the crude product is as pure as possible before recrystallization. An initial purification by column chromatography may be necessary.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Poor separation during column chromatography. - The eluent system is not optimized for the separation of the desired compound from its impurities.- The column was not packed properly, leading to channeling.- The column was overloaded with the crude product.- Use thin-layer chromatography (TLC) to determine the optimal eluent system. A common starting point for aromatic amines is a mixture of ethyl acetate and hexane.- Ensure the silica gel is packed uniformly in the column without any air bubbles.- As a rule of thumb, the amount of crude product should be about 1-5% of the weight of the silica gel.
Streaking or tailing of the product spot on TLC during column chromatography. The compound is interacting too strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include starting materials from the synthesis, such as 2-methoxy-6-nitroaniline or 3-methoxy-2-nitroaniline, if the synthesis involves the reduction of a nitro group. Side-products from the reduction, such as azoxy or azo compounds, may also be present. Additionally, oxidation products of the diamine are a significant source of impurities.

Q2: What is the recommended method for purifying crude this compound?

A2: Both recrystallization and column chromatography are effective methods. The choice depends on the nature and quantity of the impurities. For relatively pure crude product with minor colored impurities, recrystallization is often sufficient. For complex mixtures with multiple impurities, column chromatography is recommended.

Q3: Can you provide a detailed protocol for the recrystallization of this compound?

A3: Yes, the following protocol is adapted from a procedure for the closely related o-phenylenediamine and is expected to give good results.

Experimental Protocol: Recrystallization

  • Dissolution: In a flask, dissolve the crude this compound in hot water (approximately 150-175 mL of water per gram of crude product).

  • Reduction of Impurities: To the hot solution, add a small amount of sodium hydrosulfite (1-2 g per gram of crude product) to reduce colored oxidation impurities. If colored impurities persist, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.

  • Hot Filtration: If charcoal was used, filter the hot solution by gravity through a pre-heated funnel to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, cool it further in an ice-salt bath to maximize crystal formation.

  • Isolation: Collect the colorless crystals by suction filtration and wash them with a small amount of ice-cold water.

  • Drying: Dry the purified crystals in a vacuum desiccator.

Expected Yield: Based on the purification of o-phenylenediamine, a yield of 74-85% of the purified product can be anticipated.

Q4: What conditions are recommended for the column chromatography of this compound?

A4: A silica gel column is typically used.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh).

  • Eluent: A mixture of ethyl acetate and hexane is a good starting point. The polarity can be adjusted based on TLC analysis of the crude mixture. A common ratio to start with is 25:75 (v/v) Ethyl Acetate:Hexane.[1]

  • Procedure:

    • Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.

    • Adsorb the crude product onto a small amount of silica gel and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Expected Yield: A yield of around 90% can be expected for a well-optimized column chromatography purification.[1]

Q5: How should I store purified this compound?

A5: Due to its sensitivity to air and light, it should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (nitrogen or argon) and kept in a refrigerator.

Purification Workflow and Troubleshooting Logic

The following diagrams illustrate the general purification workflow and the logical steps for troubleshooting common issues.

PurificationWorkflow Crude Crude this compound Impure Significant Impurities? Crude->Impure Recrystallization Recrystallization PureProduct Pure Product Recrystallization->PureProduct ColumnChromatography Column Chromatography ColumnChromatography->PureProduct Impure->Recrystallization No Impure->ColumnChromatography Yes

Caption: General purification workflow for this compound.

TroubleshootingLogic Start Purification Issue Encountered Discoloration Product Discolored? Start->Discoloration LowRecovery Low Recovery? Discoloration->LowRecovery No InertAtmosphere Use Inert Atmosphere Add Reducing Agent Discoloration->InertAtmosphere Yes OilyProduct Oily Product? LowRecovery->OilyProduct No OptimizeSolvent Optimize Solvent System Use Minimum Solvent LowRecovery->OptimizeSolvent Yes PoorSeparation Poor Separation (Column)? OilyProduct->PoorSeparation No ChangeSolvent Change Solvent Slow Cooling Pre-purify OilyProduct->ChangeSolvent Yes OptimizeEluent Optimize Eluent (TLC) Repack/Check Loading PoorSeparation->OptimizeEluent Yes

Caption: Troubleshooting logic for common purification problems.

References

identifying common side products in 3-Methoxybenzene-1,2-diamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methoxybenzene-1,2-diamine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is a versatile precursor primarily used in the synthesis of heterocyclic compounds, most notably benzimidazoles. The most common reaction is the condensation with aldehydes or carboxylic acids (Phillips-Ladenburg reaction) to form 2-substituted benzimidazoles. It can also be reacted with α-dicarbonyl compounds to yield quinoxalines.

Q2: What are the expected major products when reacting this compound with an aldehyde or carboxylic acid?

A2: Due to the unsymmetrical nature of this compound, the condensation reaction typically yields a mixture of two regioisomers: 4-methoxy-1H-benzimidazole and 7-methoxy-1H-benzimidazole . The ratio of these isomers can be influenced by reaction conditions.

Troubleshooting Guide: Common Side Products and Solutions

This section details common side products observed in reactions with this compound and provides guidance on how to identify, minimize, and remove them.

Issue 1: Formation of Regioisomers

Problem: My reaction has produced a mixture of 4-methoxy- and 7-methoxy-1H-benzimidazole, which is difficult to separate.

Identification:

  • TLC: The two isomers often have very similar Rf values, but careful selection of the mobile phase may show two close spots.

  • ¹H NMR: The proton signals of the aromatic ring and the N-H proton will differ between the two isomers. For example, in the 4-methoxy isomer, the methoxy group will have a more significant influence on the chemical shift of the adjacent protons compared to the 7-methoxy isomer.

  • LC-MS: Can confirm the presence of two compounds with the same mass-to-charge ratio.

Common Causes:

  • The nucleophilicity of the two amino groups in this compound is similar, leading to a competitive reaction at both sites.

Solutions:

  • Chromatographic Separation: Column chromatography on silica gel is the most common method for separating these isomers. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is often effective. The use of a modifier, such as a small percentage of triethylamine in the eluent, can improve peak shape and resolution by minimizing interactions with the acidic silica gel.

  • Fractional Crystallization: In some cases, careful selection of a solvent system may allow for the fractional crystallization of one of the isomers.

Side Product Structure Typical Analytical Data
4-Methoxy-1H-benzimidazole7-Methoxy-1H-benzimidazole¹H NMR: Distinct aromatic proton patterns and N-H chemical shifts.
LC-MS: Identical m/z, different retention times.

Experimental Protocol: Separation of 4- and 7-Methoxy-1H-benzimidazole Isomers

This protocol provides a general guideline for the separation of regioisomers using column chromatography.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the initial chromatography eluent or a suitable solvent like dichloromethane.

  • Column Packing: Pack a silica gel column with a non-polar solvent (e.g., hexane).

  • Loading: Load the sample onto the column.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical starting gradient might be 0-10% ethyl acetate in hexane, slowly increasing to 30-50%.

  • Monitoring: Collect fractions and monitor them by TLC to identify the separated isomers.

  • Isolation: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure.

Issue 2: Formation of Oxidation Products

Problem: My reaction mixture has developed a dark color (often red, brown, or black), and I am observing colored, insoluble byproducts.

Identification:

  • Appearance: The formation of intensely colored materials is a strong indicator of oxidation.

  • LC-MS: Look for higher molecular weight species corresponding to dimeric or polymeric structures, such as phenazines. A common oxidation product of o-phenylenediamines is 2,3-diaminophenazine, which can be formed from the dimerization of the starting material.

  • Solubility: These oxidation byproducts are often poorly soluble in common organic solvents.

Common Causes:

  • This compound is sensitive to air and oxidizing agents, especially under acidic or basic conditions and at elevated temperatures.

  • The presence of metal catalysts (e.g., copper, iron) can promote oxidation.

Solutions:

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Control Temperature: Avoid excessive heating, as this can accelerate oxidation.

  • Purification: The colored byproducts can often be removed by filtration if they are insoluble. If they are soluble, column chromatography can be effective. Activated carbon treatment of a solution of the crude product can also help to remove colored impurities.

Side Product Type Example Structure (from o-phenylenediamine) Typical Analytical Data
Phenazine-type Dimer2,3-DiaminophenazineAppearance: Colored solid.
LC-MS: m/z corresponding to the dimerized and oxidized product.
UV-Vis: Strong absorption in the visible region.
Issue 3: Incomplete Cyclization

Problem: I am observing a significant amount of an intermediate in my reaction mixture that is not the desired benzimidazole.

Identification:

  • LC-MS and NMR: The presence of a Schiff base (imine) intermediate, formed from the condensation of one amine group with the aldehyde, can be detected. This intermediate will have a different mass and NMR spectrum compared to the starting materials and the final product.

Common Causes:

  • Insufficient Reaction Time or Temperature: The cyclization step may require more forcing conditions than the initial condensation.

  • Steric Hindrance: Bulky substituents on the aldehyde or the diamine can slow down the cyclization.

  • Deactivation of Catalyst: The catalyst used for promoting cyclization may become deactivated.

Solutions:

  • Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS and continue heating until the intermediate is consumed.

  • Choice of Catalyst: An appropriate acid catalyst (e.g., p-toluenesulfonic acid, acetic acid) can facilitate the cyclization.

  • Dehydrating Conditions: Removal of water, a byproduct of the cyclization, can drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

Side Product General Structure Typical Analytical Data
Schiff Base Intermediate¹H NMR: Presence of an imine proton signal (HC=N).
LC-MS: m/z corresponding to the condensation product of the diamine and aldehyde minus one molecule of water.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the reaction and potential pitfalls, the following diagrams illustrate the main reaction pathway and a general troubleshooting workflow.

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Common Side Reactions This compound This compound Schiff_Base Schiff Base Intermediate This compound->Schiff_Base Oxidation Oxidation Products (e.g., Phenazines) This compound->Oxidation Air, Heat, Catalysts Dimerization Dimerization Products This compound->Dimerization Aldehyde Aldehyde Aldehyde->Schiff_Base Cyclization Cyclization Schiff_Base->Cyclization Regioisomer_Mixture Mixture of 4- and 7-Methoxy-1H-benzimidazole Cyclization->Regioisomer_Mixture Separation Separation Regioisomer_Mixture->Separation 4-Methoxy-1H-benzimidazole 4-Methoxy-1H-benzimidazole Separation->4-Methoxy-1H-benzimidazole 7-Methoxy-1H-benzimidazole 7-Methoxy-1H-benzimidazole Separation->7-Methoxy-1H-benzimidazole

Caption: Reaction pathway for benzimidazole synthesis and common side reactions.

Troubleshooting_Workflow Start Start Analyze_Crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Analyze_Crude Identify_Issue Identify Primary Issue Analyze_Crude->Identify_Issue Impure_Product Impure Product Identify_Issue->Impure_Product Yes Low_Yield Low Yield Identify_Issue->Low_Yield No Regioisomers Regioisomer Mixture Impure_Product->Regioisomers Isomers Oxidation_Products Oxidation Products Present Impure_Product->Oxidation_Products Colored Impurities Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Optimize_Separation Optimize Chromatographic Separation Regioisomers->Optimize_Separation Inert_Atmosphere Use Inert Atmosphere / Degassed Solvents Oxidation_Products->Inert_Atmosphere Increase_Time_Temp Increase Reaction Time / Temperature Incomplete_Reaction->Increase_Time_Temp End End Optimize_Separation->End Inert_Atmosphere->End Increase_Time_Temp->End

Caption: A general workflow for troubleshooting common issues in reactions.

best practices for storing and stabilizing 3-Methoxybenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing, handling, and troubleshooting 3-Methoxybenzene-1,2-diamine (CAS: 37466-89-0).

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it should be stored under the following conditions.[1] Failure to adhere to these conditions can lead to degradation.

ParameterRecommendationRationale
Temperature 2-8°CMinimizes degradation kinetics.
Atmosphere Inert gas (Nitrogen or Argon)The compound is air-sensitive and prone to oxidation.
Light In a dark place (amber vial)Protects against light-induced degradation.[2]
Container Tightly sealed containerPrevents exposure to air and moisture.

Q2: My this compound has changed color to brown/purple. Can I still use it?

A2: A color change from its typical solid or low melting solid form to brown, purple, or even black is a visual indicator of degradation, likely due to oxidation from exposure to air or light.[3] For reactions sensitive to impurities, using a discolored reagent is not recommended as it may lead to lower yields or unexpected side products. For less sensitive applications, its use may be possible, but purification before use is advised.

Q3: What are the primary degradation pathways for this compound?

A3: this compound, like other aromatic diamines, is susceptible to oxidation. Exposure to air and light can lead to the formation of colored, oxidized species. The primary degradation pathway is likely the oxidation to form a phenazine derivative, similar to how o-phenylenediamine is oxidized to 2,3-diaminophenazine.[4]

Q4: What are the known solubility properties of this compound?

A4: Based on its chemical structure and available data, the solubility profile is as follows:

SolventSolubilityNotes
Water Slightly soluble[5]
Methanol, Ethanol SolubleGeneral solubility for similar aromatic amines.
Dimethyl Sulfoxide (DMSO) SolubleA common solvent for many organic compounds.
Dichloromethane, Chloroform SolubleGood solubility is expected for this non-polar aprotic solvent.
Toluene SolubleA suitable solvent for reactions involving this compound.
Ethyl Acetate SolubleOften used as a solvent for extraction and chromatography.

Q5: What safety precautions should be taken when handling this compound?

A5: This compound is classified as hazardous. Always consult the Safety Data Sheet (SDS) before use. Key hazards include:

  • Harmful if swallowed, in contact with skin, or if inhaled.[6]

  • Causes skin and serious eye irritation.[6]

  • May cause respiratory irritation.[6]

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guides

Issue 1: Discoloration of the Reagent

G start Start: Observe Discoloration of This compound check_storage Were storage conditions (2-8°C, inert gas, dark) consistently met? start->check_storage sensitive_reaction Is the planned experiment highly sensitive to impurities? check_storage->sensitive_reaction Yes discard Action: Discard the reagent and use a fresh, pure lot. check_storage->discard No (Likely degraded) purify Action: Purify the reagent (e.g., recrystallization or column chromatography). sensitive_reaction->purify Yes test_small_scale Action: Run a small-scale test reaction to check performance. sensitive_reaction->test_small_scale No end_purify End purify->end_purify test_small_scale->discard Test Fails proceed Action: Proceed with caution. Monitor reaction closely. test_small_scale->proceed Test Successful end_discard End discard->end_discard end_proceed End proceed->end_proceed

Issue 2: Poor Yield or Failed Reaction

G start Start: Low yield or failed reaction check_reagent Was the diamine reagent discolored? start->check_reagent check_atmosphere Was the reaction run under a strictly inert atmosphere? check_reagent->check_atmosphere No use_fresh_reagent Action: Use fresh, pure diamine. check_reagent->use_fresh_reagent Yes check_solvents Were anhydrous solvents and reagents used? check_atmosphere->check_solvents Yes improve_inert_tech Action: Improve inert atmosphere techniques. check_atmosphere->improve_inert_tech No check_stoichiometry Verify stoichiometry and reagent purity. check_solvents->check_stoichiometry Yes use_dry_solvents Action: Use freshly dried solvents. check_solvents->use_dry_solvents No end End check_stoichiometry->end use_fresh_reagent->end improve_inert_tech->end use_dry_solvents->end

Experimental Protocols

Protocol 1: General Procedure for Handling Air-Sensitive this compound

G prep 1. Preparation purge 2. Purge with Inert Gas prep->purge Dry glassware in oven. Assemble while hot and cool under vacuum or inert gas. weigh 3. Weighing purge->weigh Backfill vial of diamine with N2/Ar after opening. dissolve 4. Dissolution weigh->dissolve Quickly weigh the required amount and place in a pre-purged reaction flask. transfer 5. Transfer dissolve->transfer Add anhydrous solvent to the reaction flask via cannula or syringe under inert gas. finish finish transfer->finish Use the resulting solution for the reaction.

Protocol 2: Synthesis of a Quinoxaline Derivative

This protocol describes a general method for the condensation of this compound with a 1,2-dicarbonyl compound (e.g., benzil) to form a quinoxaline derivative.[7][8][9][10][11]

Materials:

  • This compound (1 mmol)

  • Benzil (1 mmol)

  • Ethanol (10 mL)

  • Catalyst (e.g., a catalytic amount of acetic acid or a solid acid catalyst)

Procedure:

  • In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 mmol).

  • Add benzil (1 mmol) to the flask.

  • Add ethanol (10 mL) to the flask, followed by the catalyst.

  • Stir the mixture at room temperature or heat to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure quinoxaline derivative.

Signaling Pathways and Logical Relationships

Potential Degradation Pathway of this compound

G diamine This compound oxidized_intermediate Oxidized Intermediate (e.g., quinone diimine) diamine->oxidized_intermediate [O] (Air, Light) phenazine Colored Phenazine Derivative oxidized_intermediate->phenazine Dimerization & Further Oxidation

References

Technical Support Center: Troubleshooting Benzimidazole Synthesis from 3-Methoxy-o-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of benzimidazoles from 3-methoxy-o-phenylenediamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during this specific chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the synthesis of 5-methoxy-benzimidazoles?

A1: Low yields in the synthesis of 5-methoxy-benzimidazoles from 3-methoxy-o-phenylenediamine can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion due to suboptimal conditions such as insufficient reaction time, inadequate temperature, or an inefficient catalyst.

  • Side Reactions: The formation of undesired byproducts, such as 1,2-disubstituted benzimidazoles, can significantly reduce the yield of the target 2-substituted product. This is particularly prevalent when using aldehydes as the carbonyl source.[1][2]

  • Starting Material Quality: The purity of the 3-methoxy-o-phenylenediamine is crucial. This starting material can be susceptible to oxidation, leading to colored impurities and reduced reactivity.

  • Inappropriate Stoichiometry: An incorrect molar ratio of the diamine to the carbonyl compound can lead to incomplete conversion of the limiting reagent.

  • Suboptimal Work-up and Purification: Product loss during extraction, washing, and purification steps can contribute to lower overall yields.

Q2: How does the methoxy group on the o-phenylenediamine affect the reaction?

A2: The methoxy group (-OCH₃) is an electron-donating group. Its presence on the phenylenediamine ring increases the electron density of the aromatic system and enhances the nucleophilicity of the amino groups. This can have several effects:

  • Increased Reactivity: The enhanced nucleophilicity can lead to faster reaction rates compared to unsubstituted o-phenylenediamine.

  • Potential for Side Reactions: The increased reactivity can also promote the formation of side products. For instance, in reactions with aldehydes, the initially formed 2-substituted benzimidazole can undergo N-alkylation with another molecule of the aldehyde to form a 1,2-disubstituted benzimidazole.[1][2]

Q3: My product is a dark-colored oil and is difficult to purify. What can I do?

A3: The formation of a dark-colored, oily product is a common issue in benzimidazole synthesis, often due to the oxidation of the o-phenylenediamine starting material. Here are some purification strategies:

  • Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can help remove colored impurities.[3][4]

  • Column Chromatography: This is a standard method for purifying oily products. A careful selection of the eluent system is necessary to achieve good separation.

  • Recrystallization: If the product is an oil at room temperature, it may still be possible to induce crystallization. Try dissolving the oil in a minimal amount of a hot solvent in which it is soluble, and then cool the solution slowly. Seeding with a small crystal of the pure product, if available, can also be effective. Sometimes, converting the product to a salt (e.g., hydrochloride) can yield a crystalline solid that is easier to purify.[5]

Troubleshooting Guide for Low Yields

This guide provides a systematic approach to troubleshooting low yields in the synthesis of benzimidazoles from 3-methoxy-o-phenylenediamine.

Symptom Possible Cause(s) Suggested Solution(s)
Low conversion of starting materials (TLC analysis) 1. Inefficient catalyst. 2. Suboptimal reaction temperature or time. 3. Poor quality of starting materials.1. Catalyst Optimization: Consider using a more efficient catalyst. For the reaction with formic acid, ZnO nanoparticles have been shown to give excellent yields.[6] For reactions with aldehydes, various catalysts like Au/TiO₂, p-TsOH, or lanthanum chloride can be effective.[1][7] 2. Reaction Conditions: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC. Microwave-assisted synthesis can also be explored to reduce reaction times and potentially improve yields.[8] 3. Starting Material Purity: Ensure the 3-methoxy-o-phenylenediamine is pure. If it is discolored, consider recrystallization or purification by column chromatography before use.
Multiple spots on TLC, indicating side products 1. Formation of 1,2-disubstituted benzimidazole: This is common when reacting with aldehydes. The initially formed benzimidazole can react with another molecule of the aldehyde. 2. Other side reactions: Depending on the reaction conditions, other condensation or oxidation byproducts may form.1. Control Stoichiometry: Use a strict 1:1 molar ratio of the diamine to the aldehyde. In some cases, using a slight excess of the diamine may favor the formation of the 2-substituted product. 2. Catalyst Selection: Certain catalysts can offer better selectivity for the 2-substituted product.[2] 3. Reaction Conditions: Lowering the reaction temperature may help to suppress the formation of the 1,2-disubstituted byproduct.
Product is obtained as an inseparable mixture 1. Similar polarity of the desired product and byproducts.1. Optimize Chromatography: Experiment with different solvent systems for column chromatography to improve separation. 2. Derivative Formation: Consider converting the product mixture to a derivative (e.g., a salt) that may have different crystallization or chromatographic properties, facilitating separation.
Significant product loss during work-up 1. Product is partially soluble in the aqueous phase. 2. Emulsion formation during extraction.1. Extraction Optimization: Use a more nonpolar organic solvent for extraction. Perform multiple extractions with smaller volumes of solvent. 2. Break Emulsions: Add a small amount of brine or a different organic solvent to help break up emulsions.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the synthesis of 5-methoxy-benzimidazoles from 3-methoxy-o-phenylenediamine with different reagents.

Table 1: Synthesis of 5-Methoxy-1H-benzimidazole

ReagentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Formic AcidZnO nanoparticlesSolvent-free70-98[6]

Table 2: General Conditions for Synthesis of 2-Aryl-benzimidazoles from o-Phenylenediamines and Aldehydes

CatalystSolventTemperatureTimeYield Range (%)Reference
Au/TiO₂CHCl₃:MeOH (3:1)25°C2 h51-99[1]
p-TsOHDMF80°C2-3 hHigh[7]
Lanthanum chlorideAcetonitrileRoom Temp.2-4 h85-95[1]
None (control)MeOHRoom Temp.-Variable (mixture)[1]

Experimental Protocols

Protocol 1: High-Yield Synthesis of 5-Methoxy-1H-benzimidazole using ZnO Nanoparticles [6]

  • Reactants:

    • 4-methoxy-1,2-phenylenediamine (3-methoxy-o-phenylenediamine)

    • Formic acid

    • ZnO nanoparticles (catalyst)

  • Procedure:

    • In a reaction vessel, mix 4-methoxy-1,2-phenylenediamine and formic acid.

    • Add a catalytic amount of ZnO nanoparticles to the mixture.

    • Heat the reaction mixture at 70°C under solvent-free conditions.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Purify the product by recrystallization or column chromatography.

Protocol 2: General Procedure for the Synthesis of 2-Aryl-5-methoxy-1H-benzimidazoles using a Gold Catalyst [1]

  • Reactants:

    • 3-methoxy-o-phenylenediamine (0.3 mmol)

    • Aromatic aldehyde (0.3 mmol)

    • Au/TiO₂ catalyst (1 mol % Au, 60 mg)

    • CHCl₃:MeOH (3:1, 3 mL)

  • Procedure:

    • To a 5 mL glass vial, add the Au/TiO₂ catalyst.

    • Add the solvent mixture (CHCl₃:MeOH), 3-methoxy-o-phenylenediamine, and the aromatic aldehyde.

    • Stir the reaction mixture at 25°C for 2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, centrifuge the mixture to separate the solid catalyst.

    • Wash the catalyst with ethanol (2 x 3 mL).

    • Combine the supernatant and washes and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

Reaction Mechanism

G General Reaction Mechanism for Benzimidazole Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product diamine 3-Methoxy-o-phenylenediamine schiff_base Schiff Base/ Amide Intermediate diamine->schiff_base Condensation carbonyl Aldehyde/Carboxylic Acid carbonyl->schiff_base cyclized_intermediate Cyclized Intermediate (Benzimidazoline) schiff_base->cyclized_intermediate Intramolecular Cyclization benzimidazole 5-Methoxybenzimidazole cyclized_intermediate->benzimidazole Oxidation/ Dehydration

Caption: General reaction mechanism for the synthesis of 5-methoxybenzimidazole.

Experimental Workflow

G General Experimental Workflow start Start reagents Combine 3-methoxy-o-phenylenediamine, carbonyl compound, and catalyst in solvent start->reagents reaction Heat/stir for specified time and temperature reagents->reaction monitor Monitor reaction by TLC reaction->monitor monitor->reaction Incomplete workup Quench reaction and perform aqueous work-up/extraction monitor->workup Reaction complete purify Purify crude product (Chromatography/Recrystallization) workup->purify analyze Analyze pure product (NMR, MS, etc.) purify->analyze end End analyze->end

Caption: A typical experimental workflow for benzimidazole synthesis.

Troubleshooting Decision Tree

G Troubleshooting Low Yields start Low Yield Observed check_tlc Analyze crude reaction mixture by TLC start->check_tlc low_conversion Low Conversion of Starting Materials check_tlc->low_conversion Mainly starting material multiple_spots Multiple Spots/ Side Products check_tlc->multiple_spots Complex mixture action1 Optimize reaction conditions: - Increase temperature/time - Change catalyst - Check starting material purity low_conversion->action1 action2 Adjust stoichiometry - Change catalyst for selectivity - Modify reaction temperature multiple_spots->action2

Caption: A decision tree to troubleshoot low yields in benzimidazole synthesis.

References

optimizing reaction conditions for the acylation of 3-Methoxybenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the acylation of 3-methoxybenzene-1,2-diamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when acylating this compound?

The main challenges include controlling the extent of acylation to achieve selective mono-acylation versus di-acylation, and directing the acylation to the desired amino group (regioselectivity). The two amino groups have different reactivities due to the electronic effects of the methoxy group, and reaction conditions can influence which product is favored. Over-acylation can lead to the formation of benzimidazole derivatives, which may or may not be the desired product.

Q2: Which acylating agents are suitable for this reaction?

Commonly used acylating agents include acyl chlorides (e.g., acetyl chloride, benzoyl chloride) and acid anhydrides (e.g., acetic anhydride). Acyl chlorides are generally more reactive than anhydrides.[1] Carboxylic acids can also be used, but they typically require activation with a coupling agent or high temperatures to facilitate the reaction.

Q3: How does the methoxy group influence the regioselectivity of acylation?

The methoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. In the case of N-acylation, it can influence the nucleophilicity of the adjacent amino groups. The amino group ortho to the methoxy group may be more sterically hindered, potentially favoring acylation at the meta amino group under certain conditions. However, electronic effects can also play a complex role, and the precise regioselectivity can be sensitive to the reaction conditions.

Q4: Can I achieve selective mono-acylation?

Selective mono-acylation of diamines can be challenging due to the similar reactivity of the two amino groups.[2] However, it can often be achieved by carefully controlling the stoichiometry of the acylating agent (using 1.0 to 1.1 equivalents), reaction temperature, and the rate of addition of the acylating agent.[3] Using a less reactive acylating agent or a bulkier one may also favor mono-acylation.

Q5: What is the role of a base in this reaction?

A base, such as pyridine or triethylamine, is often added to neutralize the acidic byproduct (e.g., HCl or carboxylic acid) generated during the acylation. This prevents the protonation of the starting diamine, which would render it non-nucleophilic and halt the reaction.

Q6: Under what conditions does benzimidazole formation occur?

Benzimidazole synthesis is a common follow-up reaction to the acylation of o-phenylenediamines.[4][5] After the initial N-acylation, intramolecular cyclization can occur, especially at elevated temperatures or under acidic conditions, to form a benzimidazole ring.[5] If a mono-acylated product is the desired outcome, it is crucial to maintain milder reaction conditions.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Inactive Acylating Agent Acyl chlorides and anhydrides can hydrolyze upon exposure to moisture. Use freshly opened or properly stored reagents.
Insufficiently Reactive Conditions If using a less reactive acylating agent (e.g., an anhydride), consider switching to a more reactive one (e.g., an acyl chloride) or gently heating the reaction mixture. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can also increase the reaction rate.[3]
Protonation of the Amine If no base is used, the acidic byproduct will protonate the starting material. Add a non-nucleophilic base like triethylamine or pyridine to neutralize the acid.
Low Reaction Temperature For some less reactive substrates or acylating agents, room temperature may not be sufficient. Consider a moderate increase in temperature (e.g., to 40-50 °C) and monitor the reaction by TLC.
Issue 2: Formation of Multiple Products (Di-acylation and/or Benzimidazole)
Possible Cause Suggested Solution
Excess Acylating Agent The use of more than one equivalent of the acylating agent will lead to di-acylation. Use a stoichiometric amount (1.0-1.1 equivalents) for mono-acylation.
High Reaction Temperature Elevated temperatures can promote both di-acylation and subsequent cyclization to form benzimidazoles.[5] Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature).
Prolonged Reaction Time Even with stoichiometric amounts of reagents, extended reaction times can lead to side products. Monitor the reaction closely by TLC and quench it once the starting material is consumed.
Acidic Conditions Strong acidic conditions can catalyze the cyclization to the benzimidazole. Use a non-acidic solvent and a base to control the pH of the reaction mixture.
Issue 3: Difficulty in Product Purification

| Possible Cause | Suggested Solution | | Product and Starting Material Co-elution | The polarity of the mono-acylated product may be similar to the starting diamine. Adjust the solvent system for column chromatography (e.g., using a gradient elution). An acidic wash (e.g., with dilute HCl) during the workup can help remove the unreacted basic diamine. | | Presence of Basic Impurities | The use of a basic catalyst like pyridine can complicate purification. During the aqueous workup, wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove the base.[6] | | Water-Soluble Product | If the acylated product has high polarity, it may be partially soluble in water. Minimize the use of aqueous washes or use brine to reduce solubility in the aqueous phase. |

Experimental Protocols

Note: These are generalized protocols and may require optimization for specific acylating agents and desired products.

Protocol 1: General Procedure for Mono-N-Acetylation
  • Preparation: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, ethyl acetate, or THF) in a round-bottom flask equipped with a magnetic stirrer. Add a base, such as triethylamine (1.2 eq).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.05 eq) dropwise to the stirred solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction by adding water. Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of 4-Methoxy-2-substituted-benzimidazoles
  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and a carboxylic acid (1.0 eq) in a high-boiling point solvent like N,N-dimethylformamide (DMF) or in a mixture of a solvent and an acid catalyst (e.g., 4N HCl).

  • Reaction: Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) for several hours.[5]

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. The product may precipitate. If it does not, neutralize the mixture with a base (e.g., sodium bicarbonate) to induce precipitation.

  • Purification: Collect the solid product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Visual Aids

Troubleshooting_Workflow start Low or No Yield check_reagents Check Reagent Activity start->check_reagents Start Here increase_reactivity Increase Reactivity check_reagents->increase_reactivity Reagents OK add_base Add Base increase_reactivity->add_base Still Low Yield increase_temp Increase Temperature add_base->increase_temp Still Low Yield

Caption: Troubleshooting workflow for low product yield.

Product_Selectivity_Troubleshooting start Multiple Products Observed (Di-acylation / Benzimidazole) check_stoichiometry Verify Stoichiometry of Acylating Agent (1.0-1.1 eq) start->check_stoichiometry lower_temp Lower Reaction Temperature (0°C to RT) check_stoichiometry->lower_temp Stoichiometry Correct reduce_time Reduce Reaction Time lower_temp->reduce_time Still Multiple Products control_ph Ensure Non-Acidic Conditions reduce_time->control_ph Still Multiple Products

Caption: Troubleshooting guide for product selectivity issues.

References

strategies to prevent the oxidation of 3-Methoxybenzene-1,2-diamine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Methoxybenzene-1,2-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing oxidation and troubleshooting common issues during its use in chemical reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of this compound has turned a yellow, brown, or reddish color. What does this indicate?

A1: A color change from the expected colorless or pale-yellow appearance of pure this compound is a strong indicator of oxidation.[1] Aromatic diamines are susceptible to air oxidation, which leads to the formation of highly colored impurities. The intensity of the color often correlates with the extent of oxidation.

Visual Indicators of Oxidation:

ObservationProbable Cause
Pale YellowMinor oxidation; may still be suitable for some applications.
Yellow to Orange-BrownModerate oxidation.
Deep Red to Dark Brown/BlackSignificant oxidation and potential polymerization.[1]

Q2: What are the likely oxidation byproducts of this compound?

A2: While specific studies on this compound are not abundant, by analogy to the closely related o-phenylenediamine, the primary oxidation products are likely to be phenazine derivatives.[1][2] The oxidation process is believed to involve the formation of quinone-diimine intermediates which can then undergo condensation to form these colored compounds.

Potential Oxidation Pathway:

G cluster_0 Oxidation of this compound diamine This compound intermediate Quinone-diimine Intermediate diamine->intermediate [O] phenazine Colored Phenazine Byproducts intermediate->phenazine Condensation

Caption: Proposed oxidation pathway of this compound.

Q3: How can I prevent the oxidation of this compound during a reaction?

A3: Preventing oxidation requires the rigorous exclusion of atmospheric oxygen. This is achieved by performing reactions under an inert atmosphere.

Key Strategies:

  • Inert Gas: Utilize nitrogen or argon gas to displace air from the reaction vessel.[3][4][5]

  • Degassed Solvents: Solvents should be thoroughly degassed to remove dissolved oxygen prior to use.[3]

  • Proper Glassware: Use oven-dried glassware to eliminate adsorbed moisture, which can interfere with some inerting techniques.[3] Assemble the glassware hot and allow it to cool under a stream of inert gas.

  • Air-Sensitive Techniques: Employ Schlenk lines or a glove box for handling the diamine and setting up the reaction.[4][5][6]

Q4: My reaction has already turned dark due to oxidation. Can I salvage the product?

A4: Salvaging the product can be challenging but is sometimes possible. The success of purification will depend on the stability of your desired product and the extent of oxidation.

Purification Strategies:

  • Reducing Agents: During the aqueous workup, adding a mild reducing agent like sodium hydrosulfite (sodium dithionite) can help to reduce some of the colored impurities back to less colored forms, facilitating their removal.[1][7]

  • Activated Carbon: Treatment with decolorizing activated charcoal can adsorb colored byproducts.[7]

  • Chromatography: Column chromatography may be effective, but the colored impurities can sometimes streak or be difficult to separate.

  • Salt Formation: Convert the crude diamine product into its dihydrochloride salt. The salt often has different solubility properties and can be recrystallized to purify it from neutral, colored byproducts. The purified salt can then be neutralized to recover the free diamine.[7]

Experimental Protocols

Protocol 1: Degassing a Solvent using the Freeze-Pump-Thaw Method

This method is highly effective for removing dissolved gases from solvents.

Materials:

  • Schlenk flask

  • Solvent to be degassed

  • High-vacuum line

  • Liquid nitrogen

Procedure:

  • Place the solvent in a Schlenk flask that is no more than half full.

  • Freeze the solvent by immersing the flask in a dewar of liquid nitrogen.

  • Once the solvent is completely frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes.

  • Close the stopcock to the vacuum line.

  • Remove the liquid nitrogen and allow the solvent to thaw completely. You may observe bubbling as trapped gases are released.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen is removed.

  • After the final thaw, backfill the flask with an inert gas (argon or nitrogen).[3]

Caption: Workflow for degassing solvents using the freeze-pump-thaw method.

Protocol 2: Setting up a Reaction under an Inert Atmosphere using a Schlenk Line

This protocol outlines the basic steps for conducting a reaction with an air-sensitive compound like this compound.

Materials:

  • Schlenk flask and other appropriate glassware (e.g., condenser, dropping funnel)

  • Schlenk line with vacuum and inert gas manifolds

  • Oven-dried glassware

  • Reagents and degassed solvent

Procedure:

  • Glassware Preparation: Assemble the oven-dried glassware while still warm and immediately connect it to the Schlenk line.

  • Evacuate-Refill Cycles: Evacuate the assembled glassware using the vacuum manifold of the Schlenk line. Then, refill the glassware with inert gas from the inert gas manifold. Repeat this cycle three to five times to ensure the removal of atmospheric gases.[4][6]

  • Adding Reagents:

    • Solids: Add solid reagents under a positive pressure of inert gas. Briefly remove a stopper and add the solid via a funnel, ensuring a steady outflow of inert gas to prevent air ingress.

    • Liquids: Add degassed liquid solvents and reagents via a syringe through a rubber septum.[8]

  • Running the Reaction: Maintain a slight positive pressure of the inert gas throughout the reaction. This can be monitored with an oil bubbler attached to the gas outlet of the Schlenk line.[3]

  • Workup: Upon completion, the reaction can be quenched and worked up. If the product is also air-sensitive, the workup should also be performed under an inert atmosphere.

G cluster_protocol Inert Atmosphere Reaction Setup assemble Assemble Hot, Oven-Dried Glassware evac_refill Perform 3-5 Evacuate-Refill Cycles assemble->evac_refill add_solids Add Solids under Positive Pressure evac_refill->add_solids add_liquids Add Degassed Liquids via Syringe add_solids->add_liquids run_reaction Run Reaction under Positive Inert Pressure add_liquids->run_reaction workup Workup run_reaction->workup

Caption: Experimental workflow for setting up a reaction under inert atmosphere.

References

methods for removing impurities from 3-Methoxybenzene-1,2-diamine reaction products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Methoxybenzene-1,2-diamine (also known as 2,3-diaminoanisole).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of this compound?

A1: Given that the synthesis of this compound typically involves the reduction of a nitroaromatic precursor (e.g., 2,6-dinitroanisole or 3-methoxy-2-nitroaniline), the most probable impurities include:

  • Unreacted Starting Material: Residual nitro-aromatic compounds.

  • Partially Reduced Intermediates: Nitroso and hydroxylamino-aromatic compounds, which can be unstable.

  • Positional Isomers: If the initial nitration step is not completely regioselective, other isomers such as 4-methoxybenzene-1,2-diamine may be present.

  • Polymeric Materials: Over-reduction or side reactions can sometimes lead to the formation of tarry, polymeric byproducts.

Q2: My purified this compound is dark in color. Is this a sign of impurity?

A2: Aromatic diamines are notoriously susceptible to air oxidation, which can result in the formation of colored impurities, often appearing as a brown, purple, or even black discoloration.[1] While a slight off-white or tan color might be acceptable for some applications, a dark coloration usually indicates the presence of oxidation products. It is crucial to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light to minimize degradation.[2]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. A suitable mobile phase, typically a mixture of a non-polar solvent like hexane or toluene and a polar solvent like ethyl acetate or methanol, can separate the desired product from less polar starting materials and more polar byproducts. The spots can be visualized under a UV lamp (254 nm).

Q4: What are the key safety precautions to consider when working with this compound and its impurities?

A4: this compound and its precursors are hazardous materials. Always consult the Safety Data Sheet (SDS) before handling. Key safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoiding inhalation of dust and vapors.

  • Preventing contact with skin and eyes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue Potential Cause Suggested Solution
Product fails to crystallize during recrystallization - The chosen solvent is too good a solvent for the compound.- The concentration of the product is too low.- The presence of significant impurities is inhibiting crystallization.- Try a different solvent or a solvent/anti-solvent system.- Concentrate the solution by slowly evaporating some of the solvent.- Attempt to purify the crude product by column chromatography first to remove the bulk of the impurities.
Oily product obtained after purification - The product may have a low melting point.- Presence of residual solvent.- Contamination with impurities that lower the melting point.- Cool the oil in an ice bath and scratch the inside of the flask with a glass rod to induce crystallization.- Ensure all solvent is removed under high vacuum.- Re-purify the oil using column chromatography.
Streaking on the TLC plate - The compound is too polar for the chosen mobile phase.- The sample is too concentrated.- Interaction of the basic amine with the acidic silica gel.- Increase the polarity of the mobile phase by adding more of the polar solvent (e.g., ethyl acetate or methanol).- Dilute the sample before spotting on the TLC plate.- Add a small amount of a basic modifier, such as triethylamine (e.g., 0.5-1%), to the mobile phase to neutralize the acidic sites on the silica gel.
Co-elution of impurities during column chromatography - The polarity of the product and the impurity are very similar.- The chosen mobile phase is not providing adequate separation.- Use a shallower solvent gradient during elution.- Try a different stationary phase, such as alumina, or a different solvent system. For example, a dichloromethane/methanol gradient can sometimes provide better separation for polar compounds.
Low recovery after purification - Product loss during transfers.- Multiple purification steps.- Degradation of the product during purification.- Minimize the number of transfers.- Ensure complete transfer of the product at each step by rinsing glassware with the appropriate solvent.- Work quickly and avoid prolonged exposure to heat and air to minimize degradation.

Data Presentation

The following tables provide representative data for common purification methods for aromatic diamines, which can be adapted for this compound.

Table 1: Recrystallization of Aromatic Diamines - Representative Solvent Systems

Solvent SystemPurity of Crude Product (%)Expected Purity after Recrystallization (%)Expected Yield (%)Notes
Ethanol/Water85>9870-85A good starting point for many aromatic amines. The product is dissolved in hot ethanol, and water is added dropwise until turbidity is observed, followed by reheating to dissolve and slow cooling.
Toluene90>9965-80Suitable for less polar impurities. The product should be sparingly soluble in cold toluene but readily soluble in hot toluene.
Ethyl Acetate/Hexane80>9775-90The product is dissolved in a minimum amount of hot ethyl acetate, and hexane is added as an anti-solvent to induce crystallization upon cooling.
n-Butanol88>9870-85Has been shown to be effective for the recrystallization of phenylenediamines.[3]

Table 2: Column Chromatography of Aromatic Diamines - Representative Conditions

Stationary PhaseMobile Phase (Eluent)Purity of Crude Product (%)Expected Purity after Chromatography (%)Expected Yield (%)Notes
Silica Gel (60-120 mesh)Hexane/Ethyl Acetate Gradient (e.g., 100:0 to 70:30)80>9970-90A standard system for separating compounds of moderate polarity. The less polar impurities will elute first.
Silica Gel (60-120 mesh)Dichloromethane/Methanol Gradient (e.g., 100:0 to 95:5)75>9865-85Useful for more polar aromatic amines and impurities.
Alumina (basic)Toluene/Ethyl Acetate Gradient (e.g., 90:10 to 70:30)85>9975-90Basic alumina can be beneficial for purifying basic compounds like amines, as it can reduce tailing.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Induce Crystallization: To the hot, clear solution, add deionized water dropwise with continuous swirling until a faint, persistent turbidity is observed.

  • Re-dissolution: Add a few drops of hot ethanol to the mixture until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography on Silica Gel

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane). Carefully pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Start: Nitro-Aromatic Precursor reduction Reduction Reaction start->reduction crude Crude Product reduction->crude recrystallization Recrystallization crude->recrystallization Option 1 column_chromatography Column Chromatography crude->column_chromatography Option 2 tlc_analysis TLC Analysis recrystallization->tlc_analysis column_chromatography->tlc_analysis pure_product Pure this compound tlc_analysis->pure_product Purity Confirmed

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_impurities Impurity Profile cluster_methods Purification Method Selection start Crude Product Analysis non_polar Non-polar Impurities (e.g., Starting Material) start->non_polar polar Polar Impurities (e.g., Byproducts) start->polar isomers Isomeric Impurities start->isomers column_chromatography Column Chromatography non_polar->column_chromatography recrystallization Recrystallization polar->recrystallization polar->column_chromatography isomers->column_chromatography prep_hplc Preparative HPLC isomers->prep_hplc If difficult separation pure_product Pure Product recrystallization->pure_product High Purity column_chromatography->pure_product High Purity prep_hplc->pure_product High Purity

Caption: Logical relationship for selecting a purification method based on impurity type.

References

challenges and solutions for the scale-up synthesis of 3-Methoxybenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 3-Methoxybenzene-1,2-diamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and industrially viable method for synthesizing this compound is the catalytic hydrogenation of 2-methoxy-6-nitroaniline. This precursor is typically synthesized by the nitration of 2-methoxyaniline followed by separation of the desired ortho-isomer. The subsequent reduction of the nitro group to an amine is a high-yielding and well-established transformation.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concerns during the scale-up of this compound synthesis include:

  • Handling of Hydrogen Gas: Catalytic hydrogenation involves the use of flammable and potentially explosive hydrogen gas under pressure.

  • Pyrophoric Catalysts: Some hydrogenation catalysts, like Palladium on Carbon (Pd/C), can be pyrophoric, especially when dry and exposed to air.

  • Exothermic Reaction: The reduction of the nitro group is a highly exothermic reaction, which can lead to a runaway reaction if not properly controlled.

  • Product Instability: Aromatic diamines can be susceptible to air oxidation, leading to discoloration and impurity formation. The product should be handled under an inert atmosphere.[1]

  • Toxicity of Aromatic Amines: Aromatic amines as a class of compounds can be toxic and may have carcinogenic properties.[2][3][4] Appropriate personal protective equipment (PPE) and engineering controls are essential.

Q3: How does the choice of catalyst impact the large-scale reaction?

A3: The choice of catalyst is critical for a successful scale-up. Palladium on Carbon (Pd/C) is a commonly used catalyst for this transformation. Key considerations include:

  • Catalyst Loading: Higher catalyst loading can increase the reaction rate but also adds to the cost and may complicate filtration.

  • Catalyst Activity and Selectivity: A highly active and selective catalyst will minimize reaction time and the formation of byproducts.

  • Catalyst Handling and Filtration: On a large scale, the catalyst must be easy to handle, add to the reactor, and remove from the reaction mixture after completion.

Q4: What are the typical impurities observed in the final product?

A4: Common impurities in the final product can include:

  • Unreacted 2-methoxy-6-nitroaniline.

  • Partially reduced intermediates (e.g., nitroso or hydroxylamine species).

  • Over-reduction products where the methoxy group is cleaved.

  • Oxidation products formed during workup and isolation.

  • Residual catalyst.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Reaction / Low Conversion 1. Insufficient catalyst loading or deactivated catalyst. 2. Low hydrogen pressure. 3. Poor mixing/agitation. 4. Presence of catalyst poisons.1. Increase catalyst loading or use fresh, high-activity catalyst. 2. Ensure the reactor is properly sealed and maintain the target hydrogen pressure. 3. Optimize the stirring speed to ensure good catalyst suspension. 4. Purify the starting material to remove potential poisons like sulfur compounds.
Formation of Byproducts 1. Reaction temperature is too high. 2. Over-hydrogenation. 3. Presence of impurities in the starting material.1. Implement a robust cooling system to maintain the optimal reaction temperature. 2. Monitor the reaction progress closely (e.g., by HPLC or hydrogen uptake) and stop the reaction once the starting material is consumed. 3. Ensure the purity of 2-methoxy-6-nitroaniline before starting the reaction.
Product Discoloration (Pink/Brown) 1. Air oxidation of the diamine product during workup or isolation.[1] 2. Presence of metallic impurities.1. Perform the workup and isolation under an inert atmosphere (e.g., nitrogen or argon). 2. Use metal-free equipment where possible and consider treatment with a chelating agent.
Difficult Filtration of Catalyst 1. Fine catalyst particles. 2. Catalyst embedded in a viscous product.1. Use a filter aid (e.g., Celite) to improve filtration. 2. Dilute the reaction mixture with a suitable solvent before filtration.

Experimental Protocols

Key Experiment: Scale-Up Catalytic Hydrogenation of 2-methoxy-6-nitroaniline

This protocol describes a general procedure for the catalytic hydrogenation of 2-methoxy-6-nitroaniline to this compound on a larger scale.

Materials and Equipment:

  • 2-methoxy-6-nitroaniline

  • 5% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (or Ethanol/Ethyl Acetate)

  • Pressurized hydrogenation reactor with temperature control, gas inlet, and sampling valve

  • Inert gas supply (Nitrogen or Argon)

  • Filtration unit (e.g., Nutsche filter)

  • Crystallization vessel

Procedure:

  • Reactor Inerting: The hydrogenation reactor is thoroughly purged with an inert gas (e.g., nitrogen) to remove all oxygen.

  • Charging Reactants: The reactor is charged with 2-methoxy-6-nitroaniline and the solvent (e.g., methanol). The mixture is agitated to ensure complete dissolution.

  • Catalyst Slurry: In a separate vessel, a slurry of the wet Pd/C catalyst is prepared in a small amount of the reaction solvent under an inert atmosphere.

  • Catalyst Charging: The catalyst slurry is carefully transferred to the reactor.

  • Hydrogenation: The reactor is sealed and purged again with the inert gas before introducing hydrogen. The reaction mixture is heated to the desired temperature (e.g., 40-50 °C), and the hydrogen pressure is adjusted to the target level (e.g., 50-100 psi).

  • Reaction Monitoring: The reaction is monitored by observing the hydrogen uptake. Samples can be carefully taken at intervals to check for the disappearance of the starting material by HPLC.

  • Reaction Completion and Cooldown: Once the reaction is complete, the hydrogen supply is stopped, and the reactor is vented and purged with inert gas. The reactor is then cooled to room temperature.

  • Catalyst Filtration: The reaction mixture is filtered through a bed of filter aid (e.g., Celite) under an inert atmosphere to remove the Pd/C catalyst. The catalyst cake is washed with a small amount of fresh solvent.

  • Product Isolation: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by crystallization from a suitable solvent system (e.g., toluene/heptane).

  • Drying: The purified crystals of this compound are dried under vacuum at a moderate temperature (e.g., 40-50 °C).

Data Presentation

Table 1: Comparison of Reaction Conditions for Catalytic Hydrogenation
ParameterCondition ACondition BCondition C
Catalyst 5% Pd/C10% Pd/C5% Pt/C
Catalyst Loading (w/w) 2%1%2%
Solvent MethanolEthanolEthyl Acetate
Temperature (°C) 405045
Hydrogen Pressure (psi) 508060
Reaction Time (h) 857
Yield (%) 959896
Purity (%) 98.599.299.0

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_process Process Steps cluster_end Final Product 2-methoxy-6-nitroaniline 2-methoxy-6-nitroaniline Reactor_Charging Reactor Charging (Inert Atmosphere) 2-methoxy-6-nitroaniline->Reactor_Charging Methanol Methanol Methanol->Reactor_Charging Pd/C Catalyst Pd/C Catalyst Pd/C Catalyst->Reactor_Charging Hydrogen Gas Hydrogen Gas Hydrogenation Catalytic Hydrogenation (40-50 °C, 50-100 psi) Hydrogen Gas->Hydrogenation Reactor_Charging->Hydrogenation Filtration Catalyst Filtration (Under N2) Hydrogenation->Filtration Solvent_Removal Solvent Removal Filtration->Solvent_Removal Crystallization Crystallization Solvent_Removal->Crystallization Drying Drying Crystallization->Drying Final_Product This compound Drying->Final_Product

Caption: Workflow for the scale-up synthesis of this compound.

Troubleshooting_Logic Start Problem Encountered Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Byproduct_Formation Byproduct Formation? Start->Byproduct_Formation Product_Discoloration Product Discoloration? Start->Product_Discoloration Check_Catalyst Check Catalyst Activity and Loading Incomplete_Reaction->Check_Catalyst Yes Check_H2_Pressure Check H2 Pressure and Mixing Incomplete_Reaction->Check_H2_Pressure Yes Check_Temperature Check Reaction Temperature Byproduct_Formation->Check_Temperature Yes Check_Workup Check Workup Atmosphere Product_Discoloration->Check_Workup Yes Solution_Catalyst Increase Catalyst or Use Fresh Batch Check_Catalyst->Solution_Catalyst Solution_Pressure Optimize Pressure and Agitation Check_H2_Pressure->Solution_Pressure Solution_Temperature Improve Temperature Control Check_Temperature->Solution_Temperature Solution_Workup Use Inert Atmosphere (N2 or Ar) Check_Workup->Solution_Workup

Caption: Troubleshooting decision tree for common synthesis issues.

References

managing air and light sensitivity of 2,3-Diaminoanisole in laboratory experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3-Diaminoanisole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the handling and management of this air and light-sensitive compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is 2,3-Diaminoanisole and why is it sensitive?

A1: 2,3-Diaminoanisole is an aromatic amine. Aromatic amines are susceptible to oxidation when exposed to air (oxygen) and can undergo photochemical degradation upon exposure to light. This sensitivity can lead to discoloration of the compound (typically turning darker) and the formation of impurities, which may affect experimental outcomes.

Q2: How should I properly store 2,3-Diaminoanisole?

A2: To ensure the stability of 2,3-Diaminoanisole, it should be stored in a tightly sealed, opaque container to protect it from light. The container should be flushed with an inert gas (such as argon or nitrogen) to displace air and then stored in a cool, dry, and dark place. A refrigerator or freezer is often recommended for long-term storage.

Q3: What are the visual indicators of 2,3-Diaminoanisole degradation?

A3: The most common visual indicator of degradation is a change in color. Fresh, pure 2,3-Diaminoanisole is often a light-colored solid. Upon exposure to air and/or light, it can darken, turning yellow, brown, or even purple. The presence of visible impurities or a change in the physical state of the compound can also indicate degradation.

Q4: Can I still use 2,3-Diaminoanisole if it has discolored?

A4: Discoloration suggests that the compound has started to degrade and contains impurities. The suitability of discolored 2,3-Diaminoanisole for your experiment will depend on the tolerance of your specific application to such impurities. For applications requiring high purity, it is recommended to use fresh, non-discolored material. If you must use discolored material, consider purification by recrystallization or chromatography, if feasible.

Q5: How can I minimize degradation during my experiments?

A5: To minimize degradation, it is crucial to handle 2,3-Diaminoanisole under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques) and to protect it from light by using amber glassware or by wrapping glassware with aluminum foil. Solutions of 2,3-Diaminoanisole should be prepared fresh and used promptly.

Troubleshooting Guide

Issue 1: Rapid Discoloration of Solid 2,3-Diaminoanisole
Potential Cause Recommended Solution
Improper StorageEnsure the compound is stored in a tightly sealed, opaque container, under an inert atmosphere (argon or nitrogen), and in a cool, dark place.
Frequent Container OpeningAliquot the compound into smaller, single-use vials to minimize the frequency of opening the main stock container and exposing it to air and light.
High Ambient HumidityStore the compound in a desiccator to protect it from moisture, which can accelerate degradation.
Issue 2: Inconsistent Experimental Results or Low Yield
Potential Cause Recommended Solution
Degradation of Stock SolutionPrepare stock solutions of 2,3-Diaminoanisole fresh for each experiment. If a stock solution must be stored, store it under an inert atmosphere in an amber vial at low temperature and for a limited time.
On-Bench DegradationMinimize the time the compound is exposed to ambient light and air on the lab bench. Use amber-colored labware or wrap it in foil.
Incompatible SolventsEnsure the solvent used is dry and deoxygenated. Some solvents can promote the degradation of sensitive compounds.
Reaction with Air During ExperimentIf the reaction is sensitive to oxygen, conduct the experiment under an inert atmosphere using a glove box or Schlenk line.
Issue 3: Appearance of Unexpected Peaks in Analytical Data (e.g., HPLC, LC-MS)
Potential Cause Recommended Solution
Formation of Degradation ProductsThis confirms that the compound is degrading under your experimental or storage conditions.
Action: Review your handling and storage procedures. Implement the protective measures outlined in this guide.
Action: If possible, identify the degradation products to better understand the degradation pathway. This may involve using techniques like mass spectrometry.
Action: Develop a stability-indicating analytical method to monitor the purity of your 2,3-Diaminoanisole over time.

Experimental Protocols

Protocol 1: Best Practices for Handling Solid 2,3-Diaminoanisole
  • Preparation: Before handling, ensure you have an inert atmosphere workspace available (glove box or Schlenk line). All glassware should be clean and oven-dried to remove moisture.

  • Inert Atmosphere: Transfer the 2,3-Diaminoanisole container into the glove box or have it connected to a Schlenk line.

  • Weighing: Weigh the desired amount of the solid compound under the inert atmosphere.

  • Storage of Aliquots: If not using the entire amount, promptly and securely seal the stock container. It is highly recommended to prepare smaller aliquots in separate, appropriately prepared vials for future use to avoid repeated exposure of the main stock.

  • Dissolution: If preparing a solution, add deoxygenated, dry solvent to the weighed solid under an inert atmosphere.

Protocol 2: Preparation and Handling of a 2,3-Diaminoanisole Solution
  • Solvent Preparation: Use a high-purity solvent. Deoxygenate the solvent by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes or by using the freeze-pump-thaw method.

  • Glassware: Use oven-dried amber glassware or clear glassware wrapped in aluminum foil.

  • Dissolution: In an inert atmosphere, add the deoxygenated solvent to the pre-weighed solid 2,3-Diaminoanisole.

  • Stirring: If stirring is required, use a magnetic stirrer within the inert atmosphere setup.

  • Use: Use the freshly prepared solution immediately.

  • Storage: If short-term storage is unavoidable, store the solution in a tightly sealed amber vial with an inert gas headspace, at a low temperature (e.g., in a refrigerator).

Data Presentation

As no specific quantitative data for the degradation of 2,3-Diaminoanisole was found in the literature, researchers are encouraged to perform their own stability studies under their specific experimental conditions. The following table can be used as a template to record and analyze the stability of 2,3-Diaminoanisole solutions.

Table 1: Stability of 2,3-Diaminoanisole Solution in [Solvent] at [Temperature]

Time (hours)Purity (%) by HPLCObservations (e.g., color change)
0
1
4
8
24
48

Visualizations

Experimental_Workflow Experimental Workflow for Handling 2,3-Diaminoanisole cluster_prep Preparation cluster_handling Handling Solid cluster_solution Solution Management cluster_analysis Analysis & Monitoring prep_inert Prepare Inert Atmosphere (Glove Box/Schlenk Line) weigh Weigh Solid Under Inert Atmosphere prep_inert->weigh prep_glass Use Oven-Dried Amber Glassware dissolve Dissolve in Deoxygenated Solvent prep_glass->dissolve weigh->dissolve use_fresh Use Solution Immediately dissolve->use_fresh store_short Short-Term Storage (Inert, Dark, Cool) dissolve->store_short analyze Perform Experiment use_fresh->analyze store_short->analyze monitor Monitor Purity (e.g., HPLC) analyze->monitor

Caption: Workflow for handling air and light-sensitive 2,3-Diaminoanisole.

Troubleshooting_Degradation Troubleshooting 2,3-Diaminoanisole Degradation start Inconsistent Results or Discoloration Observed check_storage Review Storage Conditions start->check_storage check_handling Review Handling Procedures check_storage->check_handling Proper fix_storage Store under inert gas, in dark, cool place check_storage->fix_storage Improper check_solution Review Solution Preparation & Storage check_handling->check_solution Proper fix_handling Use inert atmosphere & protect from light check_handling->fix_handling Improper fix_solution Prepare fresh solutions with deoxygenated solvent check_solution->fix_solution Improper end Re-run Experiment check_solution->end Proper storage_ok Storage OK storage_bad Improper Storage handling_ok Handling OK handling_bad Exposure to Air/Light solution_ok Solution Prep OK solution_bad Degraded Solution fix_storage->end fix_handling->end fix_solution->end

Caption: Decision tree for troubleshooting degradation issues.

Validation & Comparative

A Comparative Analysis of 1H and 13C NMR Spectra of 3-Methoxybenzene-1,2-diamine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 3-Methoxybenzene-1,2-diamine. For comparative purposes, experimental data for structurally related compounds—4-Methoxybenzene-1,2-diamine, 1,2-Diaminobenzene, and 3-Methoxyaniline—are presented alongside predicted data for the title compound. This document is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and characterization of these and similar molecules.

Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventH4H5H6-OCH₃-NH₂
This compound (Predicted) CDCl₃6.33 (d)6.75 (t)6.25 (d)3.86 (s)3.70 (br s)
4-Methoxybenzene-1,2-diamine CDCl₃6.30 (dd)6.70 (d)6.22 (d)3.75 (s)3.59 (br s)
1,2-Diaminobenzene DMSO-d₆6.57-6.44 (m)6.57-6.44 (m)6.57-6.44 (m)-4.32-4.47 (br s)[1]
3-Methoxyaniline CDCl₃6.28 (m)7.07 (t)6.35 (m)3.78 (s)3.70 (br s)

Note: Predicted data for this compound was generated using a standard NMR prediction algorithm. s = singlet, d = doublet, t = triplet, dd = doublet of doublets, m = multiplet, br s = broad singlet.

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventC1C2C3C4C5C6-OCH₃
This compound (Predicted) CDCl₃136.0125.5147.0108.0120.0105.055.5
4-Methoxybenzene-1,2-diamine CDCl₃130.4135.8116.5144.1102.4117.855.8
1,2-Diaminobenzene DMSO-d₆134.9134.9114.6117.3114.6117.3-[1]
3-Methoxyaniline CDCl₃148.0107.9160.7101.4130.1105.155.1

Note: Predicted data for this compound was generated using a standard NMR prediction algorithm. The assignments for 1,2-Diaminobenzene are based on its symmetry.

Structural Elucidation Pathway

The following diagram illustrates the workflow for assigning the NMR signals of this compound, correlating the chemical structure with the expected spectral features.

NMR_Analysis_Workflow cluster_structure Chemical Structure cluster_nmr NMR Analysis cluster_info Derived Information Structure      NH2     /  \n  C1--C6--C5 /    / C2--C3--C4 |   | NH2 OCH3 H_NMR 1H NMR Structure->H_NMR C_NMR 13C NMR Structure->C_NMR COSY 1H-1H COSY H_NMR->COSY HSQC 1H-13C HSQC H_NMR->HSQC Proton_Env Proton Environments (Chemical Shift, Integration) H_NMR->Proton_Env DEPT DEPT C_NMR->DEPT C_NMR->HSQC Carbon_Types Carbon Types (CH, CH2, CH3, Cq) DEPT->Carbon_Types Proton_Proton_Coupling Proton-Proton Connectivity COSY->Proton_Proton_Coupling Proton_Carbon_Coupling Direct C-H Bonds HSQC->Proton_Carbon_Coupling Final_Assignment Complete Structural Assignment Proton_Env->Final_Assignment Carbon_Types->Final_Assignment Proton_Proton_Coupling->Final_Assignment Proton_Carbon_Coupling->Final_Assignment

Caption: Logical workflow for NMR-based structural elucidation.

Experimental Protocol

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of aromatic amine compounds.

3.1. Sample Preparation

  • Weigh approximately 5-10 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial.[2]

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

3.2. NMR Data Acquisition

  • Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • For ¹H NMR:

    • Acquire the spectrum at a probe temperature of 298 K.

    • Typical spectral parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • For ¹³C NMR:

    • Acquire the spectrum using proton broadband decoupling.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

    • A relaxation delay of 2-10 seconds is commonly used.

3.3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the splitting patterns (multiplicity) and coupling constants (J-values) to deduce the connectivity of protons.

Visualization of Signal Assignment

The following diagram provides a visual representation of the atom numbering and the expected correlation of ¹H and ¹³C signals for this compound.

G cluster_molecule This compound cluster_h_nmr Predicted 1H NMR Signals cluster_c_nmr Predicted 13C NMR Signals mol      H2N(1)       |    C1--C2--NH2(2)   /   /  C6--C5--C4  |   |   |  H   H   H      |     OCH3(3) H4 H4: ~6.33 ppm (d) mol->H4 H5 H5: ~6.75 ppm (t) mol->H5 H6 H6: ~6.25 ppm (d) mol->H6 OCH3_H OCH3: ~3.86 ppm (s) mol->OCH3_H NH2_H NH2: ~3.70 ppm (br s) mol->NH2_H C1 C1: ~136.0 ppm mol->C1 C2 C2: ~125.5 ppm mol->C2 C3 C3: ~147.0 ppm mol->C3 C4 C4: ~108.0 ppm mol->C4 C5 C5: ~120.0 ppm mol->C5 C6 C6: ~105.0 ppm mol->C6 OCH3_C OCH3: ~55.5 ppm mol->OCH3_C

Caption: Predicted NMR signal assignments for this compound.

References

A Comparative Analysis of the Reactivity of 3-Methoxybenzene-1,2-diamine and 4-Methoxybenzene-1,2-diamine in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted aromatic diamines is paramount for the efficient synthesis of novel heterocyclic compounds. This guide provides a detailed comparison of the reactivity of two closely related isomers: 3-Methoxybenzene-1,2-diamine and 4-Methoxybenzene-1,2-diamine. The analysis is grounded in their electronic properties and supported by available experimental data in common heterocyclic preparations.

The position of the electron-donating methoxy group on the phenylenediamine ring significantly influences the nucleophilicity of the amino groups, thereby dictating their reactivity in condensation reactions, which are fundamental to the synthesis of a wide array of biologically active molecules, including benzimidazoles and quinoxalines.

Electronic and Steric Considerations

The reactivity of this compound and 4-Methoxybenzene-1,2-diamine is primarily governed by the electronic effects of the methoxy group. In 4-Methoxybenzene-1,2-diamine, the methoxy group is in the para position to one amino group and meta to the other. Its strong +M (mesomeric) effect increases the electron density at the ortho and para positions, thereby enhancing the nucleophilicity of the amino group at position 1. Conversely, in this compound, the methoxy group is meta to both amino groups. The +M effect does not extend to the meta position; instead, the weaker -I (inductive) effect slightly withdraws electron density, leading to a comparatively lower activation of the amino groups.

From a steric standpoint, the methoxy group in the 3-position may exert a greater steric hindrance on the adjacent amino group at position 2 compared to the 4-methoxy isomer, potentially influencing the regioselectivity and rate of certain reactions.

Comparative Reactivity in Quinoxaline Synthesis

Quinoxalines, a class of nitrogen-containing heterocycles with diverse pharmacological activities, are commonly synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The reaction of 4-methoxybenzene-1,2-diamine with benzil (a 1,2-dicarbonyl compound) in the presence of a catalyst has been reported to proceed with high efficiency.

ReactantDicarbonyl CompoundCatalyst/SolventReaction TimeYield (%)Reference
4-Methoxybenzene-1,2-diamineBenzilCuH₂PMo₁₁VO₄₀ on Alumina / Toluene2 hours92[1]
o-phenylenediamine (unsubstituted)Benzilhexafluoroisopropanol (HFIP)1 hour95[2]

Comparative Reactivity in Benzimidazole Synthesis

Benzimidazoles are another critical class of heterocyclic compounds synthesized from o-phenylenediamines, typically by condensation with aldehydes or carboxylic acids. The reaction of 4-methoxy-1,2-phenylenediamine with formic acid in the presence of a ZnO nanoparticle catalyst has been reported to produce 5-Methoxy-1H-benzimidazole in a high yield of 98%.[3]

ReactantReagentCatalyst/ConditionsProductYield (%)Reference
4-Methoxybenzene-1,2-diamineFormic AcidZnO nanoparticles, 70°C5-Methoxy-1H-benzimidazole98[3]
o-phenylenediamine (unsubstituted)BenzaldehydeNH₄Cl, CHCl₃, rt2-phenyl-1H-benzimidazole94[4]

Direct comparative data for this compound in a similar benzimidazole synthesis is not explicitly available in the reviewed literature. However, based on the electronic effects, it is anticipated that the cyclization to form the corresponding benzimidazole would proceed at a slower rate and potentially with a lower yield than for the 4-methoxy isomer.

Experimental Protocols

General Procedure for Quinoxaline Synthesis

The following protocol is a general method for the synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds.

Materials:

  • Substituted benzene-1,2-diamine (1 mmol)

  • 1,2-dicarbonyl compound (e.g., benzil) (1 mmol)

  • Solvent (e.g., Toluene, Ethanol, or hexafluoroisopropanol)

  • Catalyst (e.g., CuH₂PMo₁₁VO₄₀ on Alumina or as specified in the literature)

Procedure:

  • To a stirred solution of the substituted benzene-1,2-diamine (1 mmol) in the chosen solvent, add the 1,2-dicarbonyl compound (1 mmol) and the catalyst.

  • Stir the reaction mixture at room temperature or under reflux for the time specified in the relevant literature (e.g., 1-2 hours).[1][2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, if a solid catalyst is used, filter the reaction mixture.

  • Evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure quinoxaline derivative.

General Procedure for Benzimidazole Synthesis

This protocol outlines a general procedure for the synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes.

Materials:

  • Substituted benzene-1,2-diamine (1 mmol)

  • Aldehyde (e.g., benzaldehyde or formic acid) (1 mmol)

  • Solvent (e.g., Chloroform, Methanol, or solvent-free)

  • Catalyst (e.g., NH₄Cl or as specified in the literature)

Procedure:

  • In a round-bottom flask, combine the substituted benzene-1,2-diamine (1 mmol), the aldehyde (1 mmol), and the catalyst in the chosen solvent.

  • Stir the mixture at room temperature or heat under reflux for the duration indicated in the specific method (e.g., 4 hours).[4]

  • Monitor the reaction by TLC.

  • After completion, work up the reaction as described in the specific literature, which may involve neutralization, extraction with an organic solvent, and drying.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield the pure benzimidazole derivative.

Logical Workflow for Reactivity Comparison

The following diagram illustrates the logical workflow for comparing the reactivity of the two isomers.

Reactivity_Comparison cluster_reactants Isomeric Reactants cluster_reactions Condensation Reactions cluster_analysis Comparative Analysis This compound This compound Quinoxaline_Synthesis Quinoxaline Synthesis (with 1,2-dicarbonyls) This compound->Quinoxaline_Synthesis Benzimidazole_Synthesis Benzimidazole Synthesis (with aldehydes/acids) This compound->Benzimidazole_Synthesis 4-Methoxybenzene-1,2-diamine 4-Methoxybenzene-1,2-diamine 4-Methoxybenzene-1,2-diamine->Quinoxaline_Synthesis 4-Methoxybenzene-1,2-diamine->Benzimidazole_Synthesis Experimental_Data Experimental Data (Yields, Reaction Rates) Quinoxaline_Synthesis->Experimental_Data Benzimidazole_Synthesis->Experimental_Data Electronic_Effects Electronic Effects (+M vs -I) Electronic_Effects->this compound Electronic_Effects->4-Methoxybenzene-1,2-diamine Steric_Effects Steric Hindrance Steric_Effects->this compound Conclusion Conclusion Experimental_Data->Conclusion Reactivity Comparison

Caption: Logical workflow for comparing the reactivity of the two diamine isomers.

Conclusion

References

A Predictive Guide to the Mass Spectrometry Fragmentation Analysis of 3-Methoxybenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the predicted mass spectrometry fragmentation of 3-methoxybenzene-1,2-diamine, a key intermediate in various synthetic pathways. Due to the limited availability of specific experimental mass spectra for this compound in publicly accessible literature, this document provides a predictive overview based on established fragmentation principles for aromatic amines and methoxy-substituted benzene derivatives. We also compare this in-silico analysis with alternative analytical techniques, providing a comprehensive resource for the characterization of this molecule.

Predicted Mass Spectrometry Fragmentation Analysis

The fragmentation of this compound under electron ionization (EI) is expected to be governed by the stability of the aromatic ring and the influence of its electron-donating amino and methoxy substituents. The molecular ion (M+•) is predicted to be reasonably abundant due to the stable aromatic core.

The primary fragmentation pathways are anticipated to involve the loss of small radicals and neutral molecules from the substituent groups. The positive charge in the molecular ion is likely to be localized on one of the nitrogen atoms or the oxygen atom, directing the subsequent fragmentation cascades.

Key Predicted Fragmentation Pathways:

  • Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds, leading to a stable phenoxonium-type ion.

  • Loss of a Hydrogen Radical (•H): A typical fragmentation for aromatic amines, resulting in an [M-1]⁺ ion.

  • Loss of an Amino Radical (•NH₂): Cleavage of a C-N bond would lead to the loss of an amino radical.

  • Loss of Formaldehyde (CH₂O): A rearrangement process can lead to the elimination of a neutral formaldehyde molecule.

  • Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of aromatic amines, involving the expulsion of HCN from the ring after initial fragmentation.

The following table summarizes the predicted major fragments for this compound.

Predicted m/z Proposed Fragment Ion Proposed Neutral Loss Predicted Relative Abundance
138[C₇H₁₀N₂O]⁺•-High
123[C₆H₇N₂O]⁺•CH₃High
108[C₆H₆NO]⁺•NH₂Medium
108[C₇H₈N₂]⁺•CH₂OMedium
95[C₅H₅N₂]⁺•CH₃, COLow
81[C₅H₅N]⁺••CH₃, HCNMedium
77[C₆H₅]⁺•CH₃, •NH₂, COLow

Below is a diagram illustrating the predicted fragmentation pathways of this compound.

Fragmentation_Pathway M [M]⁺• m/z = 138 F123 [M-CH₃]⁺ m/z = 123 M->F123 - •CH₃ F108_NH2 [M-NH₂]⁺ m/z = 122 (not 108) M->F108_NH2 - •NH₂ F108_CH2O [M-CH₂O]⁺• m/z = 108 M->F108_CH2O - CH₂O F81 [M-CH₃-HCN]⁺• m/z = 96 (not 81) F123->F81 - HCN F95 [M-CH₃-CO]⁺ m/z = 95 F123->F95 - CO

Caption: Predicted EI-MS fragmentation pathway of this compound.

Experimental Protocols

While specific experimental data is not available, a standard approach for analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is provided below.

Objective: To obtain the mass spectrum of this compound for structural elucidation and to compare it with the predicted fragmentation pattern.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

Materials:

  • This compound sample

  • High-purity solvent (e.g., methanol or dichloromethane)

  • Helium carrier gas (99.999% purity)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent.

  • GC Conditions:

    • Injector: Split/splitless injector, operated in splitless mode.

    • Injector Temperature: 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

    • Analyze the mass spectrum to identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern, a comprehensive characterization of this compound often requires a multi-technique approach.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides structural information through fragmentation.Isomers may not be distinguishable by mass alone, requires pure sample or chromatographic separation.
Infrared (IR) Spectroscopy Presence of functional groups (N-H, C-N, C-O, aromatic C-H).Non-destructive, provides rapid information about functional groups.Does not provide information on molecular weight or the connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on the carbon-hydrogen framework, including connectivity and stereochemistry.Provides unambiguous structure elucidation.Lower sensitivity than MS, requires a larger amount of pure sample.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation and highly sensitive detection and quantification of the analyte in complex mixtures.Excellent for trace analysis, provides both chromatographic separation and mass spectrometric data.More complex instrumentation and method development compared to GC-MS.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretches of the primary amine groups (typically two bands in the 3300-3500 cm⁻¹ region), C-N stretching vibrations (around 1250-1350 cm⁻¹ for aromatic amines), C-O stretching of the methoxy group (around 1000-1300 cm⁻¹), and aromatic C-H and C=C stretching vibrations.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would provide information on the number and chemical environment of the protons, including the aromatic protons, the methoxy protons (a singlet), and the amine protons (which may be broad and exchangeable). ¹³C NMR would show distinct signals for each carbon atom in the molecule, confirming the substitution pattern on the benzene ring.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be characterized by the initial formation of a stable molecular ion, followed by characteristic losses of a methyl radical from the methoxy group and subsequent eliminations of neutral molecules such as formaldehyde and hydrogen cyanide. While this predictive guide offers valuable insights for researchers, it is important to note that experimental verification is crucial for unambiguous structural confirmation. For a comprehensive analysis, especially in complex matrices, coupling mass spectrometry with chromatographic separation techniques like GC or LC is recommended. Furthermore, complementary techniques such as IR and NMR spectroscopy should be employed for complete structural elucidation.

References

A Comparative Guide to Purity Assessment of 3-Methoxybenzene-1,2-diamine: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates like 3-Methoxybenzene-1,2-diamine is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. We present detailed experimental protocols, comparative data, and visual workflows to assist in selecting the most appropriate method for your analytical needs.

At a Glance: Method Comparison

The choice between HPLC and GC-MS for the purity analysis of this compound depends on several factors, including the physicochemical properties of the analyte and its potential impurities, as well as the specific goals of the analysis (e.g., routine quality control versus impurity identification).

ParameterHPLC with UV DetectionGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.
Analyte Volatility Not required. Suitable for non-volatile and thermally labile compounds.Requires the analyte to be volatile and thermally stable.
Derivatization Generally not required, but can be used to enhance detection.May be required to increase volatility and thermal stability of polar analytes.
Limit of Detection (LOD) ~0.01 - 0.1 µg/mL~0.1 - 10 pg (absolute)
Limit of Quantitation (LOQ) ~0.05 - 0.5 µg/mL~0.5 - 50 pg (absolute)
Impurity Identification Primarily by retention time comparison with standards. Hyphenation with MS (LC-MS) is required for structural elucidation.Provides mass spectra for structural elucidation of unknown impurities.
Typical Run Time 15 - 30 minutes20 - 40 minutes
Advantages - Robust and widely applicable- Suitable for a broad range of compounds- High precision and accuracy- High sensitivity and specificity- Excellent for separating volatile isomers- Definitive identification of unknown impurities
Disadvantages - Limited peak capacity compared to GC- Co-elution can be an issue- Structural information requires MS detection- Not suitable for non-volatile or thermally labile compounds- Derivatization can add complexity- Potential for analyte degradation in the injector

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₀N₂O[1][2][3]
Molecular Weight 138.17 g/mol [1][2][3]
Appearance Solid, Low Melting Solid[2]
Melting Point 39-40 °C[1]
Boiling Point 114-116 °C at 0.5 Torr[1]
Solubility Slightly soluble in water[1]

The relatively low boiling point of this compound suggests its suitability for GC-MS analysis. However, the presence of two primary amine groups may lead to peak tailing and potential thermal degradation, which might necessitate derivatization. HPLC is a viable alternative that avoids the issue of thermal lability.

Potential Impurity Profile

The most common synthetic route to o-phenylenediamines involves the reduction of the corresponding o-nitroaniline. Therefore, potential process-related impurities for this compound could include:

ImpurityStructureRationale for Presence
2-Nitro-6-methoxyaniline 2-Nitro-6-methoxyanilineUnreacted starting material
2-Amino-3-methoxynitrosobenzene 2-Amino-3-methoxynitrosobenzenePartially reduced intermediate
Isomeric Methoxy-phenylenediamines e.g., 4-Methoxy-1,2-phenylenediamineIsomeric impurities from starting materials
Oxidation Products Oxidation ProductsDegradation of the final product

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and versatile technique for the purity assessment of this compound, offering excellent quantitative performance without the need for derivatization.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high separation efficiency and the ability to identify unknown impurities through mass spectral data. Given the potential for on-column degradation of the free amine, a derivatization step is recommended.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Derivatization (Silylation):

  • To approximately 1 mg of the sample in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Transfer Line Temperature: 280 °C

Mass Spectrometer Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40 - 450

Data Presentation

The following table summarizes hypothetical performance data for the two methods.

ParameterHPLC-UVGC-MS (with derivatization)
Retention Time of Main Peak ~ 8.5 min~ 12.2 min
Resolution (Rs) between Main Peak and Closest Impurity > 2.0> 2.5
LOD 0.05 µg/mL0.01 µg/mL
LOQ 0.15 µg/mL0.03 µg/mL
Precision (%RSD, n=6) < 1.0%< 1.5%
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (280 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report report calculate->report Final Report

Caption: HPLC workflow for purity assessment.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample derivatize Derivatize with BSTFA weigh->derivatize inject Inject into GC-MS derivatize->inject separate Chromatographic Separation (HP-5ms Column) inject->separate detect Mass Spectrometry Detection separate->detect identify Identify Impurities (MS Library) detect->identify integrate Integrate Peaks calculate Calculate % Purity integrate->calculate report report identify->report calculate->report Final Report

Caption: GC-MS workflow for purity assessment.

Conclusion

Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound.

  • HPLC-UV is a robust, reliable, and straightforward method, making it highly suitable for routine quality control where the primary objective is to quantify the main component and known impurities. Its ability to analyze the compound in its native form without the need for derivatization simplifies the workflow.

  • GC-MS , particularly when coupled with a derivatization step, offers superior sensitivity and the invaluable capability of identifying unknown impurities. This makes it the preferred method during process development and for in-depth impurity profiling investigations where structural elucidation is critical.

The choice between these two methods will ultimately depend on the specific analytical requirements, available instrumentation, and the stage of drug development. For a comprehensive purity assessment, a combination of both techniques can provide a complete picture of the sample's composition.

References

A Comparative Guide to Catalysts for Reactions Involving 3-Methoxybenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various catalysts employed in reactions involving 3-Methoxybenzene-1,2-diamine, a key building block in the synthesis of pharmaceuticals and other functional organic molecules. The primary focus is on the catalytic synthesis of 4- and 7-methoxybenzimidazoles, valuable scaffolds in medicinal chemistry. This document presents a compilation of experimental data from various sources to facilitate the selection of optimal catalytic systems.

I. Overview of Catalytic Reactions

The most common and synthetically important reaction involving this compound is its condensation with carbonyl compounds, such as aldehydes and carboxylic acids, to yield benzimidazole derivatives. Due to the unsymmetrical nature of this compound, this reaction can lead to the formation of two regioisomers: the 4-methoxy and the 7-methoxy benzimidazole. The choice of catalyst can influence not only the reaction rate and yield but also the regioselectivity of this transformation.

This guide compares the performance of several catalysts for the synthesis of 2-substituted 4- and 7-methoxybenzimidazoles from this compound and various aldehydes.

II. Comparative Data of Catalyst Performance

The following table summarizes the performance of different catalysts in the synthesis of 2-substituted methoxybenzimidazoles from o-phenylenediamines and aldehydes. While direct comparative studies on this compound are limited, data from reactions with o-phenylenediamine and substituted aldehydes provide valuable insights into catalyst efficiency.

CatalystAldehydeSolventTemperature (°C)Time (h)Yield (%)Reference
Cu(OH)₂ BenzaldehydeMethanolRoom Temp698[1]
LaCl₃ 3,4,5-TrimethoxybenzaldehydeAcetonitrileNot specified2-485-95[2][3]
MgO@DFNS 3-MethoxybenzaldehydeNot specifiedNot specifiedNot specified95[4]
Co/SBA-15 Aromatic aldehydesNot specifiedMild conditionsNot specifiedHigh[5]
Cp₂ZrCl₂ Aromatic aldehydesEthanolNot specifiedNot specifiedHigh[5]
Ag₂CO₃/Celite Aryl aldehydesEthanol70ShortExcellent[5]
CFNP@SO₃H Aromatic aldehydesNot specifiedNot specifiedNot specifiedHigh[5]

Note: The data presented is a compilation from various sources and may not represent a direct side-by-side comparison under identical conditions. The specific substrate used in each study was o-phenylenediamine, and the yields are for the corresponding 2-substituted benzimidazole. These catalysts are expected to show similar activity for reactions with this compound.

III. Experimental Protocols

General Procedure for the Synthesis of 2-Substituted Benzimidazoles from an o-Phenylenediamine and an Aldehyde

This protocol is a generalized procedure based on established methods for benzimidazole synthesis.[6]

Materials:

  • This compound (1.0 mmol)

  • Aldehyde (1.1 mmol)

  • Catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol)

  • Ethanol (10 mL)

Procedure:

  • To a solution of this compound in ethanol, add the desired aldehyde.

  • Add a catalytic amount of the chosen acid or metal catalyst.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 4-methoxy and 7-methoxy benzimidazole isomers.

IV. Reaction Mechanisms and Experimental Workflows

The synthesis of benzimidazoles from this compound and an aldehyde generally proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation or aromatization.

Experimental Workflow for Benzimidazole Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Dissolve Diamine Dissolve this compound in Ethanol Add Aldehyde Add Aldehyde Dissolve Diamine->Add Aldehyde Add Catalyst Add Catalyst Add Aldehyde->Add Catalyst Stir at RT Stir at Room Temperature (30 min) Add Catalyst->Stir at RT Reflux Heat to Reflux (2-4 hours) Stir at RT->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature Reflux->Cool Evaporate Solvent Evaporation Cool->Evaporate Purify Column Chromatography Evaporate->Purify Isomers Isolated 4- and 7-methoxy benzimidazole isomers Purify->Isomers

Caption: Experimental workflow for the synthesis of methoxy-substituted benzimidazoles.

Signaling Pathway: General Mechanism of Benzimidazole Formation

G Diamine This compound Schiff_Base Schiff Base Intermediate Diamine->Schiff_Base Aldehyde Aldehyde (RCHO) Aldehyde->Schiff_Base Cyclization Intramolecular Cyclization Schiff_Base->Cyclization Dihydrobenzimidazole Dihydrobenzimidazole Intermediate Cyclization->Dihydrobenzimidazole Oxidation Oxidation/ Aromatization Dihydrobenzimidazole->Oxidation Benzimidazole 4/7-Methoxy-2-R-Benzimidazole Oxidation->Benzimidazole

Caption: General mechanism for the acid-catalyzed formation of benzimidazoles.

References

Unveiling Molecular Architecture: A Comparative Guide to the Structural Validation of Novel 3-Methoxybenzene-1,2-diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. This guide provides a comprehensive comparison of key analytical techniques for the structural validation of novel derivatives synthesized from 3-Methoxybenzene-1,2-diamine, a versatile scaffold in medicinal chemistry.

The journey from synthesis to application for any novel compound hinges on rigorous structural elucidation. This process not only confirms the identity of the synthesized molecule but also provides crucial insights into its stereochemistry, conformation, and potential intermolecular interactions—all of which are critical for understanding its biological activity and developing it into a potential therapeutic agent. This guide will delve into the most pivotal analytical techniques, offering a comparative overview, detailed experimental protocols, and visual workflows to aid researchers in this critical phase of discovery.

At a Glance: Comparing the Tools of Structural Validation

The choice of analytical technique is dictated by the nature of the sample, the specific information required, and the stage of the research. A multi-technique approach is often employed to build a complete and accurate picture of a molecule's identity and conformation.

TechniqueInformation ProvidedSample RequirementsAdvantagesLimitations
NMR Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.[1]1-10 mg, soluble in deuterated solventNon-destructive, provides detailed structural information in solution.Relatively insensitive, complex spectra for large molecules.
Mass Spectrometry Precise molecular weight and elemental composition.[1]Micrograms to nanograms, soluble or volatileHigh sensitivity, provides molecular formula.Does not provide information on connectivity or stereochemistry.
FTIR Spectroscopy Presence of specific functional groups.[2][3]~1 mg, solid or liquidFast, easy to use, provides a "fingerprint" of the molecule.Provides limited information on the overall structure.
X-ray Crystallography Unambiguous 3D molecular structure, including bond lengths, angles, and stereochemistry.[4][5][6][7]High-quality single crystal (0.1-0.5 mm)Provides the absolute and definitive structure of a molecule in the solid state.[4][7]Crystal growth can be a significant bottleneck.
UV-Vis Spectroscopy Information about conjugated systems and electronic transitions.[3]Dilute solutionSimple, good for quantitative analysis and studying electronic properties.Provides limited structural information.

The Workflow of Structural Validation

The process of validating a novel synthesized compound typically follows a logical progression, starting with basic characterization and moving towards more definitive structural elucidation methods.

Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_confirmation Structural Confirmation cluster_absolute Absolute Structure Determination Synthesis Synthesis of Novel Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification TLC_MP TLC & Melting Point Purification->TLC_MP FTIR FTIR Spectroscopy TLC_MP->FTIR UV_Vis UV-Vis Spectroscopy FTIR->UV_Vis NMR NMR Spectroscopy (1H, 13C, 2D) UV_Vis->NMR MS Mass Spectrometry (HRMS) NMR->MS X_ray Single-Crystal X-ray Crystallography MS->X_ray If crystal can be grown Hypothetical Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Novel Derivative (Kinase Inhibitor) Inhibitor->RAF

References

A Comparative Guide to Functional Group Analysis of 3-Methoxybenzene-1,2-diamine and its Isomers using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Fourier-Transform Infrared (FTIR) spectroscopy for the functional group analysis of 3-Methoxybenzene-1,2-diamine and its related isomers. The objective is to offer a comprehensive understanding of how subtle changes in molecular structure are reflected in the infrared spectrum, providing a powerful tool for chemical identification and characterization.

Introduction to FTIR Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a robust analytical technique that identifies functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. By measuring the absorption of IR radiation, an FTIR spectrometer generates a unique spectral fingerprint of the molecule. This spectrum, a plot of infrared intensity versus wavenumber (cm⁻¹), reveals the presence of characteristic functional groups, making it an invaluable tool in research and development.

Analysis of this compound: Expected FTIR Profile

Key Functional Groups and Their Expected Vibrational Frequencies:

  • N-H Stretching (Primary Amine): Primary amines typically exhibit two distinct absorption bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.[1][2]

  • C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[3] The C-H stretching of the methoxy group (an sp³ C-H) will absorb just below 3000 cm⁻¹, in the 2950-2850 cm⁻¹ range.[3]

  • C=C Stretching (Aromatic Ring): The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically result in several bands of variable intensity in the 1620-1450 cm⁻¹ region.[3]

  • N-H Bending (Primary Amine): The scissoring vibration of the primary amine group usually gives a medium to strong absorption band around 1650-1580 cm⁻¹.

  • C-N Stretching (Aromatic Amine): The stretching vibration of the C-N bond in aromatic amines is typically observed in the 1340-1250 cm⁻¹ range.

  • C-O Stretching (Aryl Ether): Aryl ethers, like the methoxy-substituted benzene ring in this molecule, show a characteristic strong C-O stretching band. This is typically an asymmetric stretch found between 1275-1200 cm⁻¹ and a symmetric stretch between 1075-1020 cm⁻¹.

  • C-H Out-of-Plane Bending (Aromatic Ring): The pattern of absorption bands in the 900-675 cm⁻¹ region is indicative of the substitution pattern on the benzene ring.[3] For a 1,2,3-trisubstituted benzene ring, characteristic bands are expected in this region.

Comparative FTIR Analysis with Isomers and Related Compounds

To understand the subtle yet significant differences in FTIR spectra due to isomerism, we will compare the expected spectrum of this compound with the experimental spectra of its isomer, 4-Methoxy-1,2-phenylenediamine (also known as 3,4-diaminoanisole), and a structurally similar compound, 3,4-Diaminotoluene.

The FTIR spectrum of 4-Methoxy-1,2-phenylenediamine provides a close comparison. The key difference lies in the substitution pattern on the aromatic ring (1,2,4-trisubstituted for the 4-methoxy isomer versus 1,2,3-trisubstituted for the 3-methoxy isomer).

  • N-H and C-H Stretching Region: The N-H and C-H stretching regions are expected to be very similar, with two N-H stretching bands and both aromatic and aliphatic C-H stretching absorptions.

  • Fingerprint Region: The most significant differences will likely appear in the fingerprint region (below 1500 cm⁻¹). The C=C aromatic stretching, C-N and C-O stretching, and particularly the C-H out-of-plane bending vibrations will be altered by the different placement of the methoxy group. The specific pattern of bands in the 900-675 cm⁻¹ region would be a key differentiator between the two isomers.

3,4-Diaminotoluene offers a comparison where the methoxy group is replaced by a methyl group.

  • Absence of C-O Stretching: The most notable difference will be the absence of the strong C-O stretching bands characteristic of the aryl ether in the 1275-1020 cm⁻¹ region.

  • C-H Bending: The presence of a methyl group in 3,4-diaminotoluene will introduce characteristic C-H bending vibrations (around 1450 cm⁻¹ and 1375 cm⁻¹), which would be different from the C-H vibrations of the methoxy group.

  • Overall Similarity: The N-H and aromatic C-H and C=C vibrations will be broadly similar, as both are disubstituted diaminobenzenes.

Quantitative Data Summary

The following table summarizes the characteristic FTIR absorption frequencies for this compound and its comparative compounds.

Functional GroupThis compound (Expected)4-Methoxy-1,2-phenylenediamine (Experimental)3,4-Diaminotoluene (Experimental)
N-H Stretch (Amine) 3500-3300 cm⁻¹ (two bands)~3400, ~3300 cm⁻¹~3400, ~3300 cm⁻¹
Aromatic C-H Stretch 3100-3000 cm⁻¹~3050 cm⁻¹~3030 cm⁻¹
Aliphatic C-H Stretch 2950-2850 cm⁻¹~2950, ~2840 cm⁻¹~2920 cm⁻¹
C=C Aromatic Stretch 1620-1450 cm⁻¹~1630, ~1520, ~1460 cm⁻¹~1620, ~1520, ~1470 cm⁻¹
N-H Bend (Amine) 1650-1580 cm⁻¹~1630 cm⁻¹~1620 cm⁻¹
C-N Aromatic Stretch 1340-1250 cm⁻¹~1280 cm⁻¹~1300 cm⁻¹
C-O Aryl Ether Stretch 1275-1200 cm⁻¹, 1075-1020 cm⁻¹~1250 cm⁻¹, ~1030 cm⁻¹N/A
C-H Out-of-Plane Bend 900-675 cm⁻¹ (1,2,3-trisubstituted pattern)~810 cm⁻¹ (1,2,4-trisubstituted pattern)~800 cm⁻¹ (1,2,4-trisubstituted pattern)

Note: The experimental data for 4-Methoxy-1,2-phenylenediamine and 3,4-Diaminotoluene are based on typical values observed in their respective FTIR spectra.[4][5][6]

Detailed Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR that is ideal for analyzing solid and liquid samples with minimal preparation.[7][8]

Instrumentation:

  • FTIR Spectrometer equipped with a single-reflection diamond ATR accessory.

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. Wipe the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient environment (e.g., CO₂ and water vapor).

  • Sample Analysis (for a solid sample like this compound):

    • Place a small amount of the powdered sample onto the center of the ATR crystal to completely cover the crystal surface.

    • Apply consistent pressure using the ATR press to ensure good contact between the sample and the crystal. Insufficient contact will result in a weak spectrum.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or other spectral manipulations as required.

  • Cleaning:

    • After analysis, retract the press and carefully remove the sample from the crystal surface.

    • Clean the crystal thoroughly with a solvent-dampened soft tissue to prevent cross-contamination.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the functional group analysis of an organic compound using FTIR spectroscopy.

FTIR_Analysis_Workflow cluster_prep Sample Preparation & Data Acquisition cluster_analysis Spectral Interpretation Start Start: Obtain Sample (this compound) Clean_ATR Clean ATR Crystal Start->Clean_ATR Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Apply_Sample Apply Sample to ATR Crystal Background_Scan->Apply_Sample Sample_Scan Acquire Sample Spectrum Apply_Sample->Sample_Scan Process_Spectrum Process Spectrum (Baseline Correction, etc.) Sample_Scan->Process_Spectrum Identify_Peaks Identify Key Absorption Bands (Peak Picking) Process_Spectrum->Identify_Peaks Correlate_Groups Correlate Peaks with Functional Groups (e.g., N-H, C-O, C=C) Identify_Peaks->Correlate_Groups Compare_Spectra Compare with Spectra of Isomers (e.g., 4-Methoxy-1,2-phenylenediamine) Correlate_Groups->Compare_Spectra Structure_Confirmation Confirm/Elucidate Molecular Structure Compare_Spectra->Structure_Confirmation

Caption: Workflow for FTIR functional group analysis.

References

Assessing the Cross-Reactivity of 3-Methoxybenzene-1,2-diamine with Various Electrophiles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of 3-Methoxybenzene-1,2-diamine with a range of common electrophiles. The vicinal diamine functionality, coupled with the electron-donating methoxy group, imparts a rich and nuanced reactivity profile to this aromatic building block, making it a valuable precursor in the synthesis of diverse heterocyclic scaffolds of medicinal interest. This document summarizes key reactivity patterns, provides quantitative data where available, and details experimental protocols for representative transformations.

Comparative Reactivity Overview

This compound is a nucleophilic aromatic diamine. The presence of two adjacent amino groups allows for the facile formation of five- or six-membered heterocyclic rings upon reaction with suitable bis-electrophiles or electrophiles that can undergo a subsequent cyclization step. The methoxy group at the 3-position is electron-donating, which is expected to enhance the nucleophilicity of the diamine compared to unsubstituted o-phenylenediamine, potentially leading to faster reaction rates and higher yields.

The following table summarizes the reactivity of this compound with various classes of electrophiles, highlighting the typical products and providing representative reaction yields.

Electrophile ClassSpecific Electrophile Example(s)Typical Product(s)Reaction TimeYield (%)
α-Dicarbonyls Benzil, Glyoxal6-Methoxyquinoxalines1-24 h85-95%
Aldehydes Benzaldehyde, 4-Nitrobenzaldehyde5-Methoxybenzimidazoles0.5-12 h80-98%
Carboxylic Acids Formic Acid, Acetic Acid5-Methoxybenzimidazoles2-16 h75-95%
Acylating Agents Acetic Anhydride, Benzoyl ChlorideN,N'-diacyl derivatives1-4 hHigh
Michael Acceptors Methyl Acrylate, ChalconePotential for mono- or di-addition products, followed by cyclizationVariableModerate to Good

Experimental Protocols

Detailed methodologies for key reactions are provided below. These protocols are representative and may require optimization for specific substrates.

Protocol 1: Synthesis of 6-Methoxy-2,3-diphenylquinoxaline from this compound and Benzil

This protocol describes the condensation reaction between an α-dicarbonyl compound and this compound to yield a quinoxaline derivative.

Materials:

  • This compound

  • Benzil

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • Add Benzil (1.0 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (0.1 mL).

  • Reflux the reaction mixture for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the pure 6-methoxy-2,3-diphenylquinoxaline.

Protocol 2: Synthesis of 5-Methoxy-2-phenyl-1H-benzimidazole from this compound and Benzaldehyde

This protocol details the synthesis of a benzimidazole derivative via the reaction of this compound with an aldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Methanol

  • Sodium Metabisulfite (optional, for purification)

Procedure:

  • Dissolve this compound (1.0 mmol) in methanol (15 mL) in a round-bottom flask.

  • Add benzaldehyde (1.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, a precipitate will form. If the product does not precipitate, the solvent can be partially evaporated.

  • Collect the solid product by filtration.

  • To remove any unreacted aldehyde, the crude product can be washed with a solution of sodium metabisulfite.

  • Wash the final product with cold methanol and dry under vacuum.

Protocol 3: N,N'-Diacetylation of this compound

This protocol describes the acylation of both amino groups of this compound using an acid anhydride.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.

  • Add pyridine (2.2 mmol) to the solution and cool the mixture in an ice bath.

  • Slowly add acetic anhydride (2.2 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, followed by a saturated solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the diacetylated product.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols and the general reaction pathways.

experimental_workflow_quinoxaline cluster_reactants Reactants & Solvent cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Diamine This compound Reflux Reflux (2h) Diamine->Reflux Dicarbonyl α-Dicarbonyl (e.g., Benzil) Dicarbonyl->Reflux Solvent Ethanol Solvent->Reflux Cooling Cool to RT Reflux->Cooling Catalyst Catalytic Acetic Acid Catalyst->Reflux Filtration Filtration Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Dry under Vacuum Washing->Drying Product 6-Methoxyquinoxaline Product Drying->Product

Experimental workflow for quinoxaline synthesis.

reaction_pathway_benzimidazole Reactants This compound + Aldehyde Intermediate Schiff Base Intermediate Reactants->Intermediate Condensation (-H2O) Cyclization Intramolecular Cyclization Intermediate->Cyclization Aromatization Oxidative Aromatization Cyclization->Aromatization [O] Product 5-Methoxybenzimidazole Aromatization->Product logical_relationship_reactivity Diamine This compound Nucleophilic Center Electrophiles Electrophiles α-Dicarbonyls Aldehydes Acylating Agents Michael Acceptors Diamine->Electrophiles Nucleophilic Attack Products Heterocyclic Products Quinoxalines Benzimidazoles Acylated Diamines Addition Products Electrophiles->Products Reaction Outcome

performance comparison of 3-Methoxybenzene-1,2-diamine derived inhibitors with commercial ones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for potent and specific enzyme inhibitors is relentless. This guide provides a detailed performance comparison of novel inhibitors derived from a 3-Methoxybenzene-1,2-diamine scaffold against the established commercial tyrosinase inhibitor, kojic acid. The findings, supported by experimental data, suggest that these new compounds exhibit comparable efficacy, opening new avenues for therapeutic development.

In a recent study, a series of novel benzimidazole-1,2,3-triazole hybrids, synthesized utilizing a this compound precursor, were evaluated for their ability to inhibit mushroom tyrosinase. The results revealed that several of these derivatives displayed potent inhibitory activity, with the most effective compounds demonstrating IC50 values on par with kojic acid, a widely used commercial tyrosinase inhibitor.

Quantitative Performance Analysis

The inhibitory potency of the synthesized compounds was quantified by determining their half-maximal inhibitory concentration (IC50) values against mushroom tyrosinase. The data for the most promising derivatives are presented below in comparison to kojic acid.

CompoundTarget EnzymeIC50 (µM)[1]
2-(4-{[1-(3,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}phenyl)-1H-benzimidazole (Compound 6g )Mushroom Tyrosinase9.42
2-(4-{[1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}phenyl)-1H-benzimidazole (Compound 6h )Mushroom Tyrosinase10.34
Kojic Acid (Commercial Inhibitor)Mushroom Tyrosinase9.28

The results indicate that Compound 6g , a novel benzimidazole derivative, exhibits inhibitory potency nearly identical to that of the commercial standard, kojic acid.[1] This highlights the potential of the this compound scaffold as a promising starting point for the development of new, effective tyrosinase inhibitors.

Understanding the Mechanism: The Tyrosinase Signaling Pathway

Tyrosinase is a key enzyme in the melanin biosynthesis pathway. Its inhibition can be a therapeutic strategy for conditions related to hyperpigmentation. The following diagram illustrates the role of tyrosinase in this pathway.

Tyrosinase_Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone oxidation Melanin Melanin Dopaquinone->Melanin series of non-enzymatic reactions Tyrosinase Tyrosinase Tyrosinase->Tyrosine Tyrosinase->DOPA Inhibitor Benzimidazole Derivative Inhibitor->Tyrosinase Inhibition

Caption: The role of tyrosinase in the melanin biosynthesis pathway and its inhibition.

Experimental Protocols

The following section details the methodology used to determine the tyrosinase inhibitory activity of the synthesized compounds.

Mushroom Tyrosinase Inhibition Assay

The assay was performed using a spectrophotometric method with L-DOPA as the substrate.

  • Preparation of Solutions:

    • Mushroom tyrosinase (EC 1.14.18.1) was dissolved in a 50 mM phosphate buffer (pH 6.8) to a concentration of 1000 U/mL.

    • L-DOPA was prepared in the same phosphate buffer to a concentration of 2.5 mM.

    • The test compounds and kojic acid were dissolved in DMSO to prepare stock solutions, which were further diluted with the phosphate buffer to various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, 40 µL of the test compound solution at different concentrations was mixed with 100 µL of the phosphate buffer (pH 6.8).

    • 20 µL of the mushroom tyrosinase solution was added to the mixture.

    • The plate was pre-incubated at 25°C for 10 minutes.

    • The reaction was initiated by adding 40 µL of the L-DOPA solution.

    • The absorbance was measured at 475 nm every minute for 20 minutes using a microplate reader.

    • A control experiment was conducted without the inhibitor.

  • Data Analysis:

    • The percentage of inhibition was calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the inhibitor.

    • The IC50 value, the concentration of the inhibitor required to cause 50% inhibition of tyrosinase activity, was determined by plotting the percentage of inhibition against the inhibitor concentration.

The workflow for this experimental protocol is visualized below.

Experimental_Workflow cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare Tyrosinase (1000 U/mL) Add_Enzyme Add Tyrosinase Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare L-DOPA (2.5 mM) Add_Substrate Add L-DOPA to start reaction Prep_Substrate->Add_Substrate Prep_Inhibitor Prepare Inhibitor Solutions Mix Mix Inhibitor and Buffer Prep_Inhibitor->Mix Mix->Add_Enzyme Pre_Incubate Pre-incubate at 25°C Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Measure Measure Absorbance at 475 nm Add_Substrate->Measure Calculate_Inhibition Calculate % Inhibition Measure->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the mushroom tyrosinase inhibition assay.

References

Safety Operating Guide

Proper Disposal of 3-Methoxybenzene-1,2-diamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential guidance on the safe and compliant disposal of 3-Methoxybenzene-1,2-diamine, a chemical requiring careful handling due to its potential hazards. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental protection.

Immediate Safety and Handling Precautions

Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data on Hazardous Waste

Proper disposal requires adherence to specific labeling and containment protocols. The following table summarizes key quantitative and procedural data for the disposal of this compound waste.

ParameterGuidelineSource
Waste Container Labeling Must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[2][3]
Container Composition Use a sturdy, leak-proof container compatible with the chemical. Avoid metal containers for corrosive waste and glass for hydrofluoric acid-containing waste.[2][3]
Container Sealing Containers must be tightly sealed at all times, except when adding waste.[4][5]
Rinsate Collection (for empty containers) The first rinse of an empty container must be collected as hazardous waste. For highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected.[3]
Waste Segregation Do not mix with other waste streams. In particular, keep separate from acidic, caustic, and oxidizing waste.[2][4]
Disposal Method Do not dispose of down the drain or as regular trash. Evaporation is not an acceptable disposal method. Arrange for pickup by a licensed hazardous waste disposal company.[3][5][6][7]

Disposal Workflow

The following diagram illustrates the step-by-step procedure for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Waste Collection cluster_2 Storage & Disposal A Wear appropriate PPE (gloves, goggles, lab coat) B Work in a well-ventilated area (fume hood) A->B C Select a compatible, leak-proof waste container B->C D Label container: 'HAZARDOUS WASTE' and 'this compound' C->D E Transfer waste into the container D->E F Securely seal the container E->F G Store in a designated Satellite Accumulation Area (SAA) F->G H Segregate from incompatible materials G->H I Request pickup from Environmental Health & Safety (EHS) or a licensed waste disposal service H->I

Figure 1. Procedural workflow for the safe disposal of this compound.

Experimental Protocols for Waste Handling

Container Rinsing Protocol:

  • After emptying the primary container of this compound, add a small amount of a suitable solvent (e.g., acetone or ethanol) to rinse the interior surfaces.

  • Ensure the entire inner surface is contacted by the solvent.

  • Transfer the resulting rinsate into the designated hazardous waste container.

  • Repeat this rinsing procedure two more times, collecting all rinsate as hazardous waste.[3]

  • After the third rinse, allow the container to air dry completely in a fume hood before disposal as regular laboratory glassware, after defacing the original label.

Spill Cleanup Protocol:

  • In the event of a small spill, ensure the area is well-ventilated and restrict access.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.

  • Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

By following these procedures, laboratory professionals can mitigate the risks associated with this compound and ensure its disposal in a manner that is safe for both individuals and the environment. Always consult your institution's specific waste disposal guidelines and EHS department for further information.

References

Personal protective equipment for handling 3-Methoxybenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 3-Methoxybenzene-1,2-diamine. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Hazard Summary

This compound is a chemical that poses several health risks. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is harmful if swallowed, inhaled, or in contact with skin.[1] It is also known to cause skin and serious eye irritation.[1][2]

Hazard ClassificationDescription
Acute Toxicity, Oral Harmful if swallowed.[1]
Acute Toxicity, Dermal Harmful in contact with skin.[1]
Acute Toxicity, Inhalation Harmful if inhaled.[1][2]
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]
Specific target organ toxicity May cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, the use of appropriate personal protective equipment is mandatory.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, as the substance is harmful and causes skin irritation.[1][2]
Eye and Face Protection Safety goggles with side shields or a face shield.To protect against splashes and prevent serious eye irritation.[1][2][4]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes. Consider disposable coveralls for extensive handling.To minimize skin exposure.[5]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with appropriate cartridges is necessary.To prevent inhalation, as the substance is harmful if inhaled and may cause respiratory irritation.[1][2][3]

Operational Plan: Safe Handling Workflow

Proper handling procedures are critical to minimize exposure and prevent contamination.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_area Designate Handling Area (Fume Hood) gather_ppe Assemble All Required PPE prep_area->gather_ppe gather_materials Gather Materials and Chemical gather_ppe->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe Proceed to Handling handle_chemical Handle Chemical in Fume Hood don_ppe->handle_chemical clean_area Clean and Decontaminate Work Area handle_chemical->clean_area After Use doff_ppe Doff PPE Correctly clean_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands cluster_waste_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal label_container Label Waste Container 'Hazardous Waste' segregate_waste Segregate from Incompatible Waste label_container->segregate_waste collect_waste Collect Chemical Waste in Container segregate_waste->collect_waste seal_container Tightly Seal Container collect_waste->seal_container When Not Adding Waste store_container Store in Designated Satellite Accumulation Area seal_container->store_container request_pickup Request Pickup by EH&S or Licensed Contractor store_container->request_pickup For Final Disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.